molecular formula C12H15F3N2O8S B135048 Nicotinamide Riboside Triflate CAS No. 445489-49-6

Nicotinamide Riboside Triflate

Número de catálogo: B135048
Número CAS: 445489-49-6
Peso molecular: 404.32 g/mol
Clave InChI: ZEWRNTDQENDMQK-IVOJBTPCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nicotinamide Riboside Triflate (CAS 445489-49-6) is a cationic salt form of Nicotinamide Riboside (NR), a newly discovered and highly efficient form of Vitamin B3. As an orally active precursor to Nicotinamide Adenine Dinucleotide (NAD+), it serves as a critical research tool for investigating cellular metabolism, energy production, and NAD+-dependent signaling pathways. Upon cellular uptake, NR is rapidly phosphorylated by nicotinamide riboside kinases (NRK1/2) to nicotinamide mononucleotide (NMN), which is then converted to NAD+, a central coenzyme in oxidative phosphorylation and a crucial substrate for enzymes like sirtuins (SIRT), poly(ADP-ribose) polymerases (PARPs), and CD38. Research studies utilizing this compound have demonstrated its efficacy in boosting intracellular and mitochondrial NAD+ levels, leading to the activation of SIRT1 and SIRT3. This activation promotes enhanced oxidative metabolism and has shown protective effects against high-fat diet-induced metabolic abnormalities in model systems. Its role in supporting cellular energy makes it a compound of interest for researching a broad spectrum of areas, including neurodegenerative diseases, cognitive health, metabolic disorders, and hearing loss. Furthermore, by restoring NAD+ pools, it supports the function of antiviral PARPs, suggesting a potential role in researching innate immune responses. This compound is supplied as an α/β mixture of anomers and is for Research Use Only. It is not intended for diagnostic or therapeutic use. Handle with care.

Propiedades

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5.CHF3O3S/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;2-1(3,4)8(5,6)7/h1-4,7-9,11,14-16H,5H2,(H-,12,17);(H,5,6,7)/t7-,8-,9-,11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWRNTDQENDMQK-IVOJBTPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462505
Record name Ribosylnicotinamide Triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445489-49-6
Record name Ribosylnicotinamide Triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Nicotinamide Riboside Triflate" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of Nicotinamide (B372718) Riboside Triflate. The information is curated for professionals in research and drug development, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Properties and Structure

Nicotinamide Riboside Triflate is a synthetic, salt form of nicotinamide riboside (NR), a naturally occurring pyridine-nucleoside form of vitamin B3 found in trace amounts in foods like milk. The triflate anion enhances the stability of the nicotinamide riboside cation. It is recognized as a potent precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling.

General Information
PropertyValueSource
Chemical Name 3-(Aminocarbonyl)-1-β-D-ribofuranosylpyridinium trifluoromethanesulfonate (B1224126)[1][]
Synonyms NR Triflate, Nicotinamide Ribose Triflate, SRT647[1]
CAS Number 445489-49-6[1][]
Appearance Off-white to pale yellow low-melting solid or oil[][3][4]
Physicochemical Properties
PropertyValueDetails and Source
Molecular Formula C₁₂H₁₅F₃N₂O₈S[1][5][6]
Molecular Weight 404.32 g/mol [5][6]
Melting Point Low-melting solid; specific range not determined.[][3][4]
Boiling Point Not determined.
Solubility Soluble in DMSO. Slightly soluble in methanol (B129727) and water.[]
Stability Hygroscopic. Sensitive to hydrolysis, particularly in aqueous solutions. Should be stored at -20°C under an inert atmosphere for long-term stability.[1]

Chemical Structure

This compound is an organic salt composed of a nicotinamide riboside cation and a trifluoromethanesulfonate (triflate) anion. The cation consists of a nicotinamide molecule linked to a ribose sugar ring via a β-N-glycosidic bond. The positive charge is located on the nitrogen atom of the pyridine (B92270) ring. The triflate anion is a non-coordinating anion that contributes to the stability of the salt.

Biological Significance and Signaling Pathway

This compound serves as a precursor to Nicotinamide Adenine Dinucleotide (NAD+), a vital coenzyme in all living cells. The elevation of NAD+ levels has been shown to activate sirtuins, a class of NAD+-dependent deacetylases that play crucial roles in cellular processes such as DNA repair, inflammation, and metabolism.

The primary signaling pathway involves the conversion of nicotinamide riboside (NR) to nicotinamide mononucleotide (NMN) by nicotinamide riboside kinases (NRKs). NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). Increased NAD+ levels enhance the activity of sirtuins, such as SIRT1 and SIRT3, which deacetylate a wide range of protein targets, thereby modulating their activity and influencing various cellular functions.

Nicotinamide_Riboside_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NR_T Nicotinamide Riboside Triflate NR Nicotinamide Riboside (NR) NR_T->NR Dissociation & Transport NMN Nicotinamide Mononucleotide (NMN) NR->NMN NRK1/2 NAD NAD+ NMN->NAD NMNAT1-3 Sirtuins Sirtuins (e.g., SIRT1, SIRT3) Activation NAD->Sirtuins Cofactor Cellular_Functions Modulation of Cellular Functions (DNA Repair, Metabolism, etc.) Sirtuins->Cellular_Functions Deacetylation of target proteins

Signaling pathway of Nicotinamide Riboside to NAD+ and sirtuin activation.

Experimental Protocols

Synthesis of β-Nicotinamide Riboside Triflate

This protocol describes a two-step chemical methodology for the synthesis of β-nicotinamide riboside triflate.

Step 1: Synthesis of Ethyl Nicotinate (B505614) 2',3',5'-tri-O-acetylriboside Triflate (Intermediate)

  • Couple commercially available 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose with 1.5 equivalents of ethyl nicotinate.

  • The reaction is carried out in the presence of 1 equivalent of trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf).

Step 2: Deprotection and Amidation to form β-Nicotinamide Riboside Triflate

  • Dissolve the syrup-like intermediate from Step 1 in ice-cold 5.5 N NH₃/MeOH.

  • Maintain the reaction at 0 °C for 15-18 hours under an argon atmosphere. This step achieves simultaneous deprotection of the acetyl groups and conversion of the nicotinate ester to the corresponding amide.

  • Monitor the reaction hourly by HPLC after 15 hours.

  • Once the reaction is complete, remove the methanol and ammonia (B1221849) under reduced pressure.

  • Purify the crude product by reversed-phase column chromatography on a C18 column using water as the eluent.

  • Evaporate the water from the fractions containing the purified product to dryness under high vacuum to obtain β-nicotinamide riboside triflate.

Synthesis_Workflow Start 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose + Ethyl Nicotinate Coupling Coupling with TMSOTf Start->Coupling Intermediate Ethyl Nicotinate 2',3',5'-tri-O-acetylriboside Triflate Coupling->Intermediate Deprotection Deprotection & Amidation (5.5 N NH3/MeOH, 0°C) Intermediate->Deprotection Crude_Product Crude β-Nicotinamide Riboside Triflate Deprotection->Crude_Product Purification Reversed-Phase Chromatography (C18) Crude_Product->Purification Final_Product Pure β-Nicotinamide Riboside Triflate Purification->Final_Product

Workflow for the synthesis of β-Nicotinamide Riboside Triflate.
High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for monitoring the synthesis reaction and assessing the purity of the final product.

ParameterSpecification
Column Machery-Nagel NUCLEOSIL 100-5 C18 (5 µm, 250 x 4.6 mm)
Mobile Phase 0.1% Trifluoroacetic acid (TFA) in water
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of the synthesized β-Nicotinamide Riboside Triflate can be confirmed by NMR spectroscopy.

¹H NMR (in D₂O):

  • δ = 9.60 (s, 1H, H-2), 9.24 (d, 1H, J = 6.0 Hz, H-6), 8.95 (d, 1H, J = 7.9 Hz, H-4), 8.23 (t, 1H, J = 7.1 Hz, H-5), 6.20 (d, 1H, J = 4.9 Hz, H-1'), 4.45 (m, 2H, H-2' and H'-4'), 4.32 (t, 1H, J= 3.8 Hz, H-3'), 4.02 (dd, 1H, J = 2.7 and 12.3 Hz, H-5'a), 3.87 (dd, 1H, J = 2.4 and 11.1 Hz, H-5'b).

¹³C NMR (in D₂O):

  • δ = 146.0, 143.0, 141.3, 128.7, 100.2, 88.1, 77.7, 70.2, 60.6.

Conclusion

This compound is a key compound for research into NAD+ metabolism and its therapeutic potential. Its role as a stable and effective NAD+ precursor makes it a valuable tool for studying the effects of elevated NAD+ levels in various biological models. The provided experimental protocols offer a solid foundation for the synthesis and analysis of this compound, enabling researchers to further explore its applications in drug development and the study of age-related and metabolic diseases.

References

Nicotinamide Riboside Triflate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (B372718) Riboside (NR) is a pyridine-nucleoside form of vitamin B3 that acts as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+). The triflate salt of Nicotinamide Riboside (Nicotinamide Riboside Triflate) is a commonly used form in research settings. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, mechanism of action, relevant experimental protocols, and a summary of key quantitative data from preclinical and clinical studies. The information is intended to support researchers and drug development professionals in their exploration of this promising molecule for various therapeutic applications.

Physicochemical Properties

This compound is a salt of the nicotinamide riboside cation with a trifluoromethanesulfonate (B1224126) anion. Its key properties are summarized below.

PropertyValueCitation(s)
CAS Number 445489-49-6[1][2][3][4]
Molecular Formula C₁₂H₁₅F₃N₂O₈S[1][2][4]
Molecular Weight 404.32 g/mol [1][2][4]
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate[2]
Synonyms NR Triflate, SRT647[3]

Mechanism of Action: NAD+ Biosynthesis and Sirtuin Activation

This compound serves as a potent precursor to NAD+, a critical coenzyme in cellular metabolism and signaling. Upon administration, it enters the cell and is utilized in the NAD+ salvage pathway.

The NAD+ Salvage Pathway

The primary mechanism by which Nicotinamide Riboside boosts NAD+ levels is through the salvage pathway, which recycles nicotinamide and its derivatives.

NAD_Salvage_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NR_ext Nicotinamide Riboside (Triflate) NR_int Nicotinamide Riboside NR_ext->NR_int Transport NMN Nicotinamide Mononucleotide (NMN) NR_int->NMN NRK1/2 (Nicotinamide Riboside Kinase) NAD NAD+ NMN->NAD NMNAT1-3 Sirtuins Sirtuins (e.g., SIRT1, SIRT3) NAD->Sirtuins Activation Metabolic_Processes Metabolic Processes (e.g., Glycolysis, OXPHOS) NAD->Metabolic_Processes Redox Reactions Cellular_Functions Improved Cellular Functions (e.g., Mitochondrial Biogenesis, DNA Repair) Sirtuins->Cellular_Functions Deacetylation

NAD+ Biosynthesis from Nicotinamide Riboside.

As illustrated, Nicotinamide Riboside is transported into the cell where it is phosphorylated by Nicotinamide Riboside Kinases (NRK1 and NRK2) to form nicotinamide mononucleotide (NMN). NMN is then adenylylated by NMN adenylyltransferases (NMNATs) to produce NAD+.

Sirtuin Activation

The increase in intracellular NAD+ levels directly impacts the activity of NAD+-dependent enzymes, most notably the sirtuins. Sirtuins are a class of deacetylases that play crucial roles in regulating cellular processes such as metabolism, DNA repair, and inflammation. By increasing the available pool of NAD+, Nicotinamide Riboside enhances sirtuin activity, leading to the deacetylation of various protein targets and subsequent downstream effects.

Experimental Protocols

This section provides an overview of methodologies for key experiments involving this compound, based on published literature.

Chemical Synthesis of β-Nicotinamide Riboside Triflate

A two-step methodology for the synthesis of β-nicotinamide riboside has been described. The process involves the stereoselective coupling of a protected ribose with an ethyl nicotinate (B505614) precursor, followed by deprotection and amidation.

Synthesis_Workflow start Start Materials: 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose Ethyl Nicotinate step1 Step 1: Coupling Reaction - Solvent: Dichloromethane - Catalyst: TMSOTf - Stereoselective N-glycosylation start->step1 intermediate Intermediate: Ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate step1->intermediate step2 Step 2: Deprotection & Amidation - Reagent: 5.5 N NH₃ in Methanol (B129727) - Temperature: 0°C - Simultaneous deacetylation and  conversion of ester to amide intermediate->step2 product Final Product: β-Nicotinamide Riboside step2->product

Workflow for the synthesis of β-Nicotinamide Riboside.

Detailed Protocol:

  • Coupling: Commercially available 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose is coupled with ethyl nicotinate in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf). This reaction proceeds with high stereoselectivity to yield the β-isomer.

  • Deprotection and Amidation: The resulting intermediate is treated with 5.5 N ammonia (B1221849) in methanol at 0°C. This step facilitates the simultaneous deprotection of the acetyl groups and the conversion of the nicotinate ester to the corresponding amide, yielding β-nicotinamide riboside.

In Vivo Study: Murine Model of Alcohol-Induced Liver Injury

This protocol is based on a study investigating the protective effects of Nicotinamide Riboside against alcohol-induced liver damage in mice.[1]

Experimental Workflow:

InVivo_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis animals C57BL/6J Mice acclimation Acclimation Period animals->acclimation diet Lieber-DeCarli Ethanol (B145695) Liquid Diet feeding 16-day Feeding Regimen diet->feeding treatment Nicotinamide Riboside (400 mg/kg/day) treatment->feeding acclimation->feeding collection Sample Collection (Liver, Blood) feeding->collection histology Liver Histology (H&E, Oil Red O) collection->histology biochemical Biochemical Assays (ALT, AST, Triglycerides) collection->biochemical molecular Molecular Analysis (Western Blot, qPCR for SirT1, PGC-1α) collection->molecular nad NAD+ Level Measurement collection->nad

Workflow for an in vivo study of Nicotinamide Riboside.

Methodology:

  • Animals and Diet: C57BL/6J mice are fed a Lieber-DeCarli ethanol liquid diet.

  • Treatment: A treatment group receives the same diet supplemented with Nicotinamide Riboside at a dose of 400 mg/kg of body weight per day for 16 days.[1]

  • Sample Collection: At the end of the treatment period, animals are euthanized, and liver and blood samples are collected.

  • Analysis:

    • Liver Injury: Assessed by measuring serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), and by histological examination of liver sections stained with Hematoxylin and Eosin (H&E) and Oil Red O.

    • Metabolic Parameters: Liver triglycerides and other relevant metabolites are quantified.

    • Mechanism of Action: Protein levels and gene expression of key targets such as SirT1 and PGC-1α are analyzed using Western blotting and qPCR.

    • NAD+ Levels: Hepatic NAD+ concentrations are measured to confirm the engagement of the target pathway.

In Vitro Study: Cell Culture Model

Methodology:

  • Cell Lines: Various cell lines can be used, such as HepG2 (human liver cancer cell line), C2C12 (mouse myoblast cell line), or primary neurons.

  • Treatment: Cells are cultured in appropriate media and treated with this compound at various concentrations (e.g., 100 µM to 1 mM) for a specified duration (e.g., 24-48 hours).

  • Analysis:

    • Cell Viability: Assessed using assays such as MTT or trypan blue exclusion.

    • NAD+ Levels: Intracellular NAD+ concentrations are measured using commercially available kits or LC-MS/MS.

    • Gene and Protein Expression: Changes in the expression of target genes and proteins are analyzed by qPCR and Western blotting.

    • Mitochondrial Function: Assessed by measuring mitochondrial respiration (e.g., using a Seahorse analyzer), mitochondrial membrane potential, and levels of reactive oxygen species.

Quantitative Data Summary

The following tables summarize key quantitative findings from selected studies on Nicotinamide Riboside.

In Vivo Efficacy Data
Model SystemTreatment ProtocolKey FindingsCitation(s)
Tg2576 AD Mice 250 mg/kg/day for 3 months- Significantly attenuated cognitive deterioration.- Increased steady-state NAD+ levels in the cerebral cortex.[5][6]
High-Fat Diet Mice 400 mg/kg/day in diet- Enhanced oxidative metabolism.- Protected against high-fat diet-induced metabolic abnormalities.[7]
Alcohol-Induced Liver Injury Mice 400 mg/kg/day for 16 days- Activated SirT1 and increased mitochondrial function.- Protected against ethanol-induced liver injury.[1]
Human Pharmacokinetic and Pharmacodynamic Data
Study PopulationDosing RegimenKey Pharmacokinetic/Pharmacodynamic FindingsCitation(s)
Healthy Volunteers Single oral doses of 100, 300, and 1000 mg- Dose-dependent increases in the blood NAD+ metabolome.[4][8]
Healthy Volunteers Dose escalation up to 1000 mg twice daily for 8 days- Well-tolerated with no adverse events.- Significant increase in whole blood NAD+ levels (approximately 100% increase).[9][10]

Conclusion

This compound is a valuable research tool for investigating the roles of NAD+ metabolism and sirtuin signaling in health and disease. Its ability to effectively and safely increase NAD+ levels in both preclinical models and humans underscores its potential as a therapeutic agent for a range of metabolic and age-related disorders. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and interpret studies aimed at further elucidating the biological effects and therapeutic applications of this compound.

References

Discovery and significance of β-nicotinamide riboside as an NAD+ precursor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Significance of β-Nicotinamide Riboside as an NAD+ Precursor

Executive Summary

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in all living cells, playing a pivotal role in cellular metabolism, energy production, and DNA repair. The age-associated decline in NAD+ levels has been linked to a range of age-related diseases. This has spurred research into NAD+ precursors as potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery and significance of β-nicotinamide riboside (NR) as a potent and orally bioavailable NAD+ precursor. We will delve into the key experiments that established its role, the metabolic pathways it utilizes, and the quantitative effects of its supplementation. This document is intended for researchers, scientists, and drug development professionals in the field of NAD+ metabolism and age-related therapeutics.

Introduction to NAD+

First identified in 1906, Nicotinamide Adenine Dinucleotide (NAD+) is a fundamental molecule that functions as a coenzyme in hundreds of redox reactions essential for cellular metabolism, including glycolysis, the Krebs cycle, and fatty acid oxidation.[1] Beyond its role in energy metabolism, NAD+ is a crucial substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/CD157, which are involved in regulating a wide array of cellular processes such as DNA repair, gene expression, and immune responses.[2]

The concentration of NAD+ in the body naturally declines with age, and this depletion has been associated with various age-related pathologies, including metabolic disorders, neurodegenerative diseases, and cardiovascular disease.[3] This has led to a surge in research focused on strategies to augment NAD+ levels, with a particular interest in NAD+ precursors.

The Discovery of β-Nicotinamide Riboside as an NAD+ Precursor

For decades, the known vitamin precursors for NAD+ synthesis were nicotinic acid (NA) and nicotinamide (NAM).[4] However, in 2004, a seminal study led by Dr. Charles Brenner identified β-nicotinamide riboside (NR) as a novel and unanticipated NAD+ precursor in yeast.[4][5] This discovery challenged the conventional understanding of eukaryotic NAD+ biosynthesis, revealing a new pathway independent of the established Preiss-Handler pathway for NA.[4] Subsequent research identified NR in trace amounts in milk, establishing it as a naturally occurring form of vitamin B3.[4][6]

The Nicotinamide Riboside Kinase (NRK) Pathway

The primary route for the conversion of NR to NAD+ is the Nicotinamide Riboside Kinase (NRK) pathway.[7][8] This pathway involves two key enzymatic steps:

  • Phosphorylation of NR: Nicotinamide riboside kinases (NRK1 and NRK2 in humans) phosphorylate NR to form nicotinamide mononucleotide (NMN).[8][9]

  • Adenylylation of NMN: NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[9][10]

This pathway provides an efficient means for cells to salvage NR and synthesize NAD+.

NAD_Synthesis_from_NR NR β-Nicotinamide Riboside (NR) NMN Nicotinamide Mononucleotide (NMN) NR->NMN NRK1/2 (Nicotinamide Riboside Kinase) NAD Nicotinamide Adenine Dinucleotide (NAD+) NMN->NAD NMNAT (NMN Adenylyltransferase)

Diagram 1: The Nicotinamide Riboside Kinase (NRK) Pathway.

Significance of β-Nicotinamide Riboside

The discovery of NR as an NAD+ precursor is significant for several reasons:

  • Oral Bioavailability: Subsequent human clinical trials have demonstrated that orally administered NR is effectively absorbed and leads to a dose-dependent increase in blood NAD+ levels.[10][[“]][12]

  • Favorable Safety Profile: NR supplementation has been shown to be well-tolerated in humans at doses up to 2000 mg/day, with no serious adverse events reported.[10][[“]][13] Unlike nicotinic acid, NR does not cause flushing.[6][13]

  • Efficiency in Raising NAD+: Studies have indicated that NR is an efficient NAD+ precursor, effectively increasing NAD+ levels in various tissues, including blood, skeletal muscle, and the brain.[[“]][[“]]

  • Therapeutic Potential: By boosting NAD+ levels, NR shows promise in preclinical and clinical studies for addressing age-related metabolic and neurodegenerative conditions.[[“]][13][[“]]

Key Experimental Evidence

Preclinical Studies

The initial discovery of the NRK pathway was made in yeast.[4] Subsequent studies in mice demonstrated that NR supplementation could increase NAD+ levels in multiple tissues, leading to improved mitochondrial function, enhanced insulin (B600854) sensitivity, and protection against weight gain in models of diet-induced obesity.[10][13] These preclinical findings laid the groundwork for human clinical trials.

Human Clinical Trials

The first human clinical trial of NR, published in 2016, was a landmark study that confirmed its safety and efficacy in raising NAD+ levels in healthy volunteers.[15] This and subsequent studies have provided valuable quantitative data on the effects of NR supplementation.

Quantitative Data on NR Supplementation

The following tables summarize key quantitative findings from human clinical trials of β-nicotinamide riboside.

Table 1: Effect of NR Supplementation on Whole Blood NAD+ Levels

Study (First Author, Year)DosageDurationNumber of ParticipantsBaseline NAD+ (µM)Post-Supplementation NAD+ (µM)Percentage Increase
Airhart, 2017[10][12]250 mg to 1000 mg twice daily (escalating)9 days8~25 (estimated from data)~50 (estimated from data)~100%[10][12]
Martens, 2018[16]1000 mg/day6 weeks24Not reportedNot reported~60% (in PBMCs)[17]
Dollerup, 20182000 mg/day12 weeks40Not reportedNot reportedNot significant in muscle
Elhassan, 20191000 mg/day10-12 days12~22~51~132%

Table 2: Pharmacokinetics of a Single 1000 mg Oral Dose of NR in Healthy Volunteers

ParameterValueUnitReference
Tmax (Time to peak concentration) of NR~2.5hours[10]
Cmax (Peak plasma concentration) of NR~1.7µM[10]
Tmax of NAD+~8hours[10]
Peak fold increase in NAD+~2.7-[15]

Detailed Experimental Protocols

Protocol for a Randomized, Placebo-Controlled Crossover Trial of NR

This protocol is based on the design of several key human clinical trials of NR.

Experimental_Workflow cluster_screening Screening and Enrollment cluster_intervention Intervention Periods cluster_data_collection Data Collection cluster_analysis Data Analysis Screening Participant Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Measurements (Blood Draw, Vitals) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Period1 Period 1 (NR or Placebo) Randomization->Period1 Washout Washout Period Period1->Washout Period2 Period 2 (Crossover to opposite treatment) Washout->Period2 Blood_Collection Blood Collection at multiple time points Period2->Blood_Collection Safety_Monitoring Adverse Event Monitoring Period2->Safety_Monitoring Metabolite_Analysis NAD+ Metabolome Analysis (LC-MS) Blood_Collection->Metabolite_Analysis Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-tests) Metabolite_Analysis->Statistical_Analysis Safety_Monitoring->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Diagram 2: Generalized Experimental Workflow for an NR Clinical Trial.

Methodology Details:

  • Study Design: A randomized, double-blind, placebo-controlled crossover design is often employed to minimize bias.

  • Participants: Healthy volunteers within a specified age range are recruited. Exclusion criteria typically include chronic illnesses, use of certain medications, and vitamin B3 supplementation.

  • Intervention: Participants receive a standardized dose of NR (e.g., 500 mg or 1000 mg daily) or a matching placebo for a defined period (e.g., 6-8 weeks). After a washout period, they cross over to the other treatment arm.

  • Blood Sampling: Whole blood, plasma, or peripheral blood mononuclear cells (PBMCs) are collected at baseline and at various time points during the intervention periods.

  • NAD+ Metabolome Analysis: The concentrations of NAD+ and related metabolites (e.g., NMN, NAM, NAAD) are quantified using validated analytical methods, most commonly liquid chromatography-mass spectrometry (LC-MS).[18][19][20]

Analytical Method for NAD+ Quantification by LC-MS
  • Sample Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Metabolites are extracted, often using a methanol-based protein precipitation method, in the presence of internal standards.

  • Chromatographic Separation: The extracted metabolites are separated using high-performance liquid chromatography (HPLC), often with a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites.[20]

  • Mass Spectrometry Detection: The separated metabolites are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[18][19]

Conclusion

The discovery of β-nicotinamide riboside as a bona fide NAD+ precursor has opened up new avenues for research into aging and metabolic diseases. The robust body of evidence from preclinical and human studies demonstrates that NR is a safe and effective means of increasing NAD+ levels. For researchers and drug development professionals, NR represents a promising therapeutic candidate for conditions associated with NAD+ depletion. Further research is warranted to fully elucidate its long-term effects and clinical applications in various disease states.

References

Introduction to "Nicotinamide Riboside Triflate" versus Nicotinamide Riboside Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comparative analysis of two salt forms of Nicotinamide (B372718) Riboside (NR): Nicotinamide Riboside Triflate (NR-OTf) and Nicotinamide Riboside Chloride (NRCl). This document focuses on the chemical properties, stability, and biological implications of each salt, supported by experimental data and protocols to inform research and development decisions.

Introduction to Nicotinamide Riboside

Nicotinamide Riboside is a pyridine-nucleoside precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling.[1][2] As a vitamin B3 analog, NR has garnered significant interest for its potential to boost cellular NAD+ levels, which decline with age and in certain pathological conditions. The commercially available form of NR is typically a salt, with the chloride salt being the most common for dietary supplements.[3] The choice of the counter-ion can significantly impact the physicochemical properties of the active ingredient, including its stability, solubility, and bioavailability.

Chemical and Physical Properties

Table 1: Physicochemical Properties of Nicotinamide Riboside Salts

PropertyThis compound (NR-OTf)Nicotinamide Riboside Chloride (NRCl)
Molecular Formula C₁₂H₁₅F₃N₂O₈SC₁₁H₁₅ClN₂O₅
Molecular Weight 404.32 g/mol [4]290.70 g/mol
pKa Not available11.5 ± 0.15[5]
Predicted log P Not available-6.25[6]
Aqueous Solubility Soluble in waterHighly soluble in water: 972.7 ± 8.1 mg/mL (pH 2.0), 860.5 ± 31.0 mg/mL (pH 5.0), 826.0 ± 34.4 mg/mL (pH 7.4)[7]
Melting Point Not availableDegrades upon melting, starting around 115-120°C[5]
Pharmaceutical Acceptability Not generally considered pharmaceutically acceptable[8]Generally Recognized as Safe (GRAS) by the FDA[8]

Stability Profile

The stability of Nicotinamide Riboside is a critical factor for its formulation and therapeutic efficacy. NRCl is known to be susceptible to hydrolysis, particularly in aqueous solutions, which leads to the formation of nicotinamide and a ribose sugar.[9] This degradation is a concern as nicotinamide can have different biological effects and may even antagonize some of the benefits of NR.

A study on a hydrophobic derivative of NRCl, nicotinamide riboside trioleate chloride (NRTOCl), was conducted to improve its stability in aqueous environments. The study highlighted the intrinsic instability of NRCl in water, showing significant degradation over time.[10][11] In contrast, the triflate salt is often used in chemical synthesis due to its stability under certain reaction conditions, but it is typically exchanged for a pharmaceutically acceptable salt like chloride for final product formulation.[8]

Table 2: Stability of Nicotinamide Riboside Chloride in Simulated Gastrointestinal Fluids [12]

Time (hours)Remaining NRCl in Simulated Gastric Fluid (pH 1.2)Remaining NRCl in Simulated Intestinal Fluid (pH 6.8)
2>97%~94%
4Not reported~93%
8Not reported~90.5%
24Not reported~79%

Biological Activity and Bioavailability

Both NR Triflate and NR Chloride are expected to deliver the same active moiety, the nicotinamide riboside cation, which is then utilized by the body to synthesize NAD+. The primary pathway for this conversion is the salvage pathway.[13][14]

Signaling Pathway: The NAD+ Salvage Pathway

Nicotinamide Riboside enters the cell and is phosphorylated by Nicotinamide Riboside Kinases (NRKs) to form nicotinamide mononucleotide (NMN). NMN is then adenylylated by NMN adenylyltransferases (NMNATs) to produce NAD+.[15]

NAD_Salvage_Pathway cluster_0 Cytosol / Nucleus / Mitochondria NR_ext Nicotinamide Riboside (extracellular) NR_int Nicotinamide Riboside (intracellular) NR_ext->NR_int Transporter NMN Nicotinamide Mononucleotide (NMN) NR_int->NMN NAD Nicotinamide Adenine Dinucleotide (NAD+) NMN->NAD NRK NRK1/2 NRK->NMN ADP1 ADP NRK->ADP1 NMNAT NMNAT1-3 NMNAT->NAD PPi PPi NMNAT->PPi ATP1 ATP ATP1->NRK co-substrate ATP2 ATP ATP2->NMNAT co-substrate CellMembrane

Caption: The cellular pathway for NAD+ synthesis from Nicotinamide Riboside.

A clinical study on the pharmacokinetics of NRCl in humans demonstrated that oral supplementation leads to a significant increase in blood NAD+ levels.[16][17] While no direct comparative pharmacokinetic data exists for NR Triflate, it is reasonable to assume that, if it were safe for consumption, it would follow a similar metabolic fate. However, the lack of regulatory approval for triflate salts in dietary supplements is a major differentiating factor.[8]

Experimental Protocols

HPLC Method for the Analysis of Nicotinamide Riboside Chloride and Nicotinamide

This method is adapted from a study on the physicochemical properties of NRCl.[7]

Workflow Diagram:

HPLC_Workflow SamplePrep Sample Preparation (e.g., dissolution in buffer) Filtration Filtration (0.22 µm syringe filter) SamplePrep->Filtration Injection HPLC Injection (20 µL) Filtration->Injection Separation Chromatographic Separation (Reversed-Phase C18 column) Injection->Separation Detection UV Detection (266 nm) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: A typical workflow for the HPLC analysis of Nicotinamide Riboside.

Chromatographic Conditions:

  • Instrument: Agilent Infinity 1220 LC system with a variable wavelength UV detector.

  • Column: Phenomenex® Synergi™ Hydro-RP (80 Å, 4.6 × 50 mm, 4 μm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and phosphate (B84403) buffer (pH 6).

  • Flow Rate: 1 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 266 nm.

Aqueous Solubility Determination of Nicotinamide Riboside Chloride

This protocol is based on the shake-flask method.[7]

Experimental Workflow:

Solubility_Workflow BufferPrep Prepare Buffers at Desired pH (e.g., pH 2.0, 5.0, 7.4) Saturation Add excess NRCl powder to buffer and mix for 24 hours at a controlled temperature BufferPrep->Saturation Equilibration Allow undissolved solid to settle Saturation->Equilibration Sampling Draw aliquot of the supernatant Equilibration->Sampling Filtration Filter the aliquot (0.22 µm syringe filter) Sampling->Filtration Analysis Analyze filtrate by HPLC to determine concentration Filtration->Analysis

Caption: Workflow for determining the equilibrium solubility of Nicotinamide Riboside Chloride.

Procedure:

  • Prepare buffer solutions at the desired pH values (e.g., 2.0, 5.0, and 7.4).

  • Add an excess amount of NRCl powder to a known volume of each buffer in separate vials.

  • Continuously mix the solutions for 24 hours at a constant temperature to ensure equilibrium is reached.

  • After 24 hours, cease mixing and allow the undissolved solid to sediment.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.

  • Analyze the concentration of the dissolved NRCl in the filtrate using a validated HPLC method.

Conclusion

The selection of a salt form for a therapeutic or nutraceutical agent is a critical decision in drug development. While this compound is a useful intermediate in the chemical synthesis of Nicotinamide Riboside, its use in final formulations is limited by its lack of regulatory approval as a pharmaceutically acceptable salt.

Nicotinamide Riboside Chloride, on the other hand, is a well-characterized, highly water-soluble salt that is recognized as safe for human consumption. However, its instability in aqueous solutions, leading to degradation into nicotinamide, presents a significant formulation challenge. Future research and development efforts should focus on creating stable formulations of NRCl that protect it from degradation and ensure the delivery of the active compound. For researchers, understanding the distinct properties and regulatory status of these two salts is paramount for advancing the study and application of Nicotinamide Riboside.

References

"Nicotinamide Riboside Triflate" intended for scientific research applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (B372718) Riboside (NR) has emerged as a prominent NAD+ precursor with significant potential in various research applications, from cellular metabolism to neuroprotection. This technical guide focuses on Nicotinamide Riboside Triflate (NR Triflate), a salt form of NR utilized in preclinical studies. This document provides an in-depth overview of its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its application in scientific research. Quantitative data is presented in structured tables for clarity, and key cellular pathways and experimental workflows are visualized using diagrams to facilitate understanding and experimental design.

Introduction

Nicotinamide Adenine (B156593) Dinucleotide (NAD+) is a critical coenzyme in all living cells, playing a fundamental role in cellular energy metabolism and acting as a substrate for various enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs).[1][2] A decline in NAD+ levels is associated with aging and numerous pathological conditions, making the enhancement of NAD+ pools a promising therapeutic strategy. Nicotinamide Riboside (NR) is a naturally occurring vitamin B3 analog and a potent NAD+ precursor.[3] NR Triflate is a synthetic salt of NR that has been used in research to investigate the physiological effects of elevating NAD+ levels.[1] This guide provides technical information for researchers utilizing this compound in their studies.

Chemical and Physical Properties

This compound is the trifluoromethanesulfonate (B1224126) salt of Nicotinamide Riboside. The triflate anion is a non-coordinating anion, which can influence the compound's solubility and stability. It is important to note that for human use, triflate salts are generally not considered pharmaceutically acceptable, and thus, research has largely shifted to using Nicotinamide Riboside Chloride (NRCI) in clinical settings.[4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C₁₂H₁₅F₃N₂O₈S[][6]
Molecular Weight 404.32 g/mol [][6]
CAS Number 445489-49-6[6]
Appearance Off-White to Dark Yellow Low Melting Solid[]
Purity ≥97%[]
Solubility Methanol (B129727) (Slightly), Water (Slightly)[]
Storage Hygroscopic, store at -20°C under an inert atmosphere.[7]

Table 2: Aqueous Solubility of Nicotinamide Riboside Chloride (NRCl)

pHSolubility (mg/mL)TemperatureSource
2.0972.7 ± 8.1Not Specified[8]
5.0860.5 ± 31.0Not Specified[8]
7.4826.0 ± 34.4Not Specified[8]

Table 3: Stability of Nicotinamide Riboside Chloride (NRCl) in Aqueous Solution

pHTemperature (°C)Degradation ObservationSource
2.0, 5.0, 7.455, 65, 75Degradation follows pseudo-first-order kinetics, with the rate doubling for every 10°C increase. Base-catalyzed hydrolysis to nicotinamide and ribose is the primary degradation mechanism.[8]
7.4Not SpecifiedSignificant degradation occurs in neutral pH environments.[9]

Synthesis

The synthesis of β-Nicotinamide Riboside Triflate is typically achieved through a two-step process.[10] This method ensures the stereoselective formation of the biologically active β-anomer.

Experimental Protocol: Synthesis of β-Nicotinamide Riboside Triflate

Step 1: Synthesis of Ethyl Nicotinate (B505614) 2',3',5'-tri-O-acetylriboside Triflate

  • Couple 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose with ethyl nicotinate in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf).[10][11]

  • The reaction is typically carried out in a dry solvent such as dichloromethane.[1]

  • This step stereoselectively produces the β-isomer of the protected riboside.[11]

Step 2: Deprotection and Amidation

  • Treat the resulting ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate with ice-cold 5.5 N methanolic ammonia (B1221849) (NH₃/MeOH).[10][11]

  • Maintain the reaction at 0°C for 15-18 hours.[10][11]

  • This step simultaneously removes the acetyl protecting groups and converts the ethyl nicotinate ester to the nicotinamide amide, yielding β-Nicotinamide Riboside Triflate.[11]

  • Monitor the reaction progress by HPLC to maximize the yield of the desired product and minimize side products.[10]

  • Purify the final product using column chromatography on octadecyl-functionalized silica (B1680970) gel.[10]

Mechanism of Action: NAD+ Biosynthesis and Sirtuin Activation

This compound acts as a precursor to NAD+, elevating intracellular NAD+ levels. This, in turn, enhances the activity of NAD+-dependent enzymes, most notably the sirtuins (SIRTs).

NAD+ Biosynthesis Pathway

Upon entering the cell, Nicotinamide Riboside is phosphorylated by Nicotinamide Riboside Kinases (NRKs) to form Nicotinamide Mononucleotide (NMN).[12] NMN is then adenylated by NMN adenylyltransferases (NMNATs) to produce NAD+.[12] This pathway is a key part of the NAD+ salvage pathway, which recycles nicotinamide and its derivatives back into NAD+.

NAD_Biosynthesis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NR_triflate Nicotinamide Riboside Triflate NR Nicotinamide Riboside NR_triflate->NR Cellular Uptake NMN Nicotinamide Mononucleotide (NMN) NR->NMN Phosphorylation NAD NAD+ NMN->NAD Adenylation NRK NRK1/2 NRK->NR NMNAT NMNATs NMNAT->NMN

Caption: NAD+ Biosynthesis from this compound.
Sirtuin Activation

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating cellular processes such as gene expression, metabolism, and DNA repair.[9] By increasing the intracellular pool of NAD+, this compound enhances the activity of sirtuins, particularly SIRT1 and SIRT3.[6] This leads to the deacetylation of various protein targets, influencing downstream cellular functions.

Sirtuin_Activation NR_triflate Nicotinamide Riboside Triflate NAD Increased NAD+ NR_triflate->NAD SIRT1_3 SIRT1/SIRT3 Activation NAD->SIRT1_3 Deacetylated_Proteins Deacetylated Proteins SIRT1_3->Deacetylated_Proteins Acetylated_Proteins Acetylated Proteins Acetylated_Proteins->Deacetylated_Proteins Cellular_Functions Modulation of Cellular Functions (Metabolism, DNA Repair, etc.) Deacetylated_Proteins->Cellular_Functions

Caption: Sirtuin Activation by this compound.

Experimental Protocols for Research Applications

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Cell Culture Studies

A typical workflow for assessing the effects of this compound in cell culture involves treatment, harvesting, and subsequent analysis of cellular NAD+ levels and sirtuin activity.

In_Vitro_Workflow start Cell Seeding treatment Treatment with This compound (e.g., 1-1000 µM) start->treatment incubation Incubation (e.g., 24 hours) treatment->incubation harvesting Cell Harvesting (e.g., Trypsinization, Lysis) incubation->harvesting analysis Downstream Analysis harvesting->analysis nad_quant NAD+ Quantification (HPLC or Enzymatic Assay) analysis->nad_quant sirt_activity Sirtuin Activity Assay (Fluorometric or Western Blot) analysis->sirt_activity

Caption: General Workflow for In Vitro Studies.

Protocol: Quantification of Intracellular NAD+ by HPLC

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse using a suitable extraction buffer (e.g., perchloric acid or methanol-based buffers).[13]

  • Extraction: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the NAD+ metabolites.[13]

  • Neutralization (if using perchloric acid): Neutralize the acidic extract with a solution like potassium carbonate.[13]

  • HPLC Analysis:

    • Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column.[4][7][10]

    • Use a suitable mobile phase, such as a phosphate (B84403) buffer with an acetonitrile (B52724) or methanol gradient, for separation.[7][13]

    • Detect NAD+ using a UV detector at approximately 260 nm.[10][13]

    • Quantify the NAD+ concentration by comparing the peak area to a standard curve generated with known concentrations of NAD+.[13]

Protocol: In Vitro Sirtuin Activity Assay (Fluorogenic)

This protocol is adapted for measuring the activity of purified sirtuins in the presence of this compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare solutions of the purified sirtuin enzyme (e.g., SIRT1), a fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine), and NAD+ in the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[14]

  • Assay Setup (in a 96-well plate):

    • Add assay buffer to all wells.

    • Add the this compound solution or vehicle control.

    • Add the sirtuin enzyme solution.

    • Initiate the reaction by adding the NAD+ and fluorogenic substrate mixture.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[14]

  • Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated substrate.[15]

  • Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~350 nm excitation and ~460 nm emission).[14]

  • Data Analysis: Subtract the background fluorescence and plot the fluorescence intensity against the concentration of this compound to determine its effect on sirtuin activity.

In Vivo Animal Studies

Animal studies are crucial for evaluating the systemic effects of this compound.

Table 4: Example In Vivo Dosing Regimens for Nicotinamide Riboside

Animal ModelDoseAdministration RouteDurationKey FindingsSource
C57BL/6J Mice400 mg/kg/dayOral (in food)16 weeksIncreased plasma and intracellular NAD+ content.[16]
Rats300 mg/kg/dayOral21 daysInvestigated effects on exercise performance and metabolism.[17]
Rats150-600 mg/kgIntravenousRepeated dosesAssessed biocompatibility and toxicity.[1]

Protocol: Oral Administration in Mice and Tissue Analysis

  • Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Dosing:

    • Prepare the diet containing this compound at the desired concentration (e.g., to achieve a dose of 400 mg/kg/day).

    • Alternatively, administer this compound daily via oral gavage.[18]

  • Monitoring: Monitor the animals regularly for any signs of toxicity or changes in behavior, body weight, and food/water intake.

  • Tissue Collection: At the end of the study period, euthanize the animals and collect tissues of interest (e.g., liver, muscle, brain).[18] Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity.[18]

  • NAD+ Extraction from Tissues:

    • Homogenize the frozen tissue in an appropriate extraction buffer.

    • Follow the same extraction and analysis procedures as described for the in vitro NAD+ quantification (Section 5.1).

  • Data Analysis: Normalize NAD+ levels to tissue weight or protein concentration.

Conclusion

This compound is a valuable research tool for investigating the roles of NAD+ metabolism and sirtuin activation in various biological processes. This guide provides a comprehensive overview of its properties and detailed protocols to aid researchers in designing and executing robust experiments. While its use is primarily for preclinical research, the insights gained from studies with this compound have paved the way for clinical investigations into the therapeutic potential of NAD+ precursors. Researchers should consider the specific properties of the triflate salt, particularly its stability and handling requirements, to ensure the reliability and reproducibility of their findings.

References

Foundational Mechanism of Action of Nicotinamide Riboside Triflate in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) Riboside (NR) is a pyridine-nucleoside form of vitamin B3 that acts as a precursor to Nicotinamide Adenine Dinucleotide (NAD+).[1][2] It is often supplied as a salt, such as Nicotinamide Riboside Triflate, to ensure stability. The triflate anion (CF₃SO₃⁻) is a highly stable, non-coordinating anion, meaning the biological activity is attributed to the nicotinamide riboside cation.[3] This technical guide elucidates the core mechanism of action of this compound in cellular models, focusing on its role in NAD+ metabolism and the subsequent impact on key cellular signaling pathways.

Core Mechanism: NAD+ Precursor Activity

The primary mechanism of action of this compound is its role as a potent precursor to NAD+.[1] Upon entering the cell, Nicotinamide Riboside is phosphorylated by Nicotinamide Riboside Kinases (NRK1 and NRK2) to form nicotinamide mononucleotide (NMN).[1] NMN is then adenylylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to synthesize NAD+.[1] This pathway effectively elevates intracellular and mitochondrial NAD+ pools.

Quantitative Impact on Cellular NAD+ Levels

Studies in various cell lines have demonstrated a significant, concentration-dependent increase in NAD+ levels following treatment with Nicotinamide Riboside.

Cell LineTreatment Concentration (µM)Treatment DurationFold Increase in NAD+ (Approx.)Reference
C2C12 Myotubes100 - 100024 hoursConcentration-dependent increase[4]
Hepa1.6 Hepatoma Cells100 - 100024 hoursConcentration-dependent increase[4]
HEK293 Embryonic Kidney Cells100 - 100024 hoursConcentration-dependent increase[4]
C2C12 Myotubes50024 hours (post FK866 treatment)Restoration of depleted NAD+ levels[5]

Downstream Signaling Pathways

The elevation of NAD+ levels by this compound directly influences the activity of NAD+-dependent enzymes, primarily sirtuins and Poly (ADP-ribose) polymerases (PARPs).

Activation of Sirtuins

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating metabolism, stress resistance, and longevity. By increasing the available NAD+ pool, Nicotinamide Riboside enhances the activity of several sirtuins.

  • SIRT1 and SIRT3 Activation: Nicotinamide Riboside has been shown to activate SIRT1 and SIRT3.[4] This leads to the deacetylation of their downstream targets, enhancing oxidative metabolism.[4]

  • SIRT5 Activation: Nicotinamide Riboside has also been identified as a selective allosteric activator of SIRT5, another mitochondrial sirtuin.[6]

The activation of these sirtuins leads to downstream effects such as the deacetylation of mitochondrial proteins like Ndufa9 and SOD2, which is associated with enhanced mitochondrial function.[4]

Modulation of PARP Activity

PARPs are enzymes involved in DNA repair and cell death. Their activity is dependent on NAD+. While high levels of PARP activation can deplete cellular NAD+ stores, maintaining a healthy NAD+ pool is crucial for their normal function in DNA repair. Nicotinamide Riboside helps to restore NAD+ levels, which can support the antiviral functions of PARPs.[4]

Signaling Pathway Diagram

Nicotinamide_Riboside_Triflate_Signaling cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion NR_T Nicotinamide Riboside Triflate NR Nicotinamide Riboside NR_T->NR Cellular Uptake NMN NMN NR->NMN Phosphorylation NRK NRK1/2 NAD_cyt NAD+ NMN->NAD_cyt Adenylylation NMNAT NMNAT PARP PARP NAD_cyt->PARP Substrate NAD_nuc NAD+ NAD_cyt->NAD_nuc NAD_mito NAD+ NAD_cyt->NAD_mito DNA_repair DNA Repair PARP->DNA_repair SIRT1 SIRT1 NAD_nuc->SIRT1 Activates Deacetylated_Prot_Nuc Deacetylated Proteins SIRT1->Deacetylated_Prot_Nuc Acetylated_Prot_Nuc Acetylated Proteins Acetylated_Prot_Nuc->SIRT1 SIRT3 SIRT3 NAD_mito->SIRT3 Activates SIRT5 SIRT5 NAD_mito->SIRT5 Activates Deacetylated_Prot_Mito Deacetylated Proteins SIRT3->Deacetylated_Prot_Mito SIRT5->Deacetylated_Prot_Mito Acetylated_Prot_Mito Acetylated Proteins (e.g., Ndufa9, SOD2) Acetylated_Prot_Mito->SIRT3 Acetylated_Prot_Mito->SIRT5 Mito_function Enhanced Mitochondrial Function Deacetylated_Prot_Mito->Mito_function

Signaling pathway of this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: C2C12 (mouse myoblast), Hepa1.6 (mouse hepatoma), HEK293 (human embryonic kidney), HEK293T (human embryonic kidney).

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: this compound is dissolved in a suitable solvent (e.g., water or DMSO) to prepare a stock solution. Cells are treated with the desired concentrations (e.g., 1-1000 µM) for the specified duration (e.g., 24 hours).

Measurement of Intracellular and Mitochondrial NAD+

A detailed protocol for measuring NAD+ levels can be found in publications by Yang et al.[7][8] A general workflow is as follows:

NAD_Measurement_Workflow start Start: Cultured Cells harvest Harvest and Count Cells start->harvest fractionation Cellular Fractionation (for mitochondrial NAD+) harvest->fractionation Optional extraction NAD+ Extraction (e.g., acid extraction) harvest->extraction fractionation->extraction cycling_assay NAD+ Cycling Assay (enzymatic assay with colorimetric or fluorescent readout) extraction->cycling_assay lcms LC-MS Analysis (for absolute quantification) extraction->lcms quantification Data Analysis and Quantification cycling_assay->quantification lcms->quantification end End: NAD+ Concentration quantification->end

Workflow for measuring cellular and mitochondrial NAD+.
Western Blot Analysis of Protein Acetylation

This protocol is adapted for the analysis of Ndufa9 and SOD2 acetylation in HEK293T cells treated with this compound.[4]

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against acetylated Ndufa9, total Ndufa9, acetylated SOD2, and total SOD2 overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Analysis: Band intensities are quantified using image analysis software, and the ratio of acetylated to total protein is calculated.

Western_Blot_Workflow start Start: NR-Treated HEK293T Cells lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Ac-Ndufa9, Ac-SOD2, Total) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: Acetylation Status analysis->end

Workflow for Western Blot analysis of protein acetylation.

Conclusion

This compound serves as a robust precursor for NAD+ synthesis in various cellular models. Its fundamental mechanism of action revolves around the elevation of intracellular and mitochondrial NAD+ levels. This increase in NAD+ availability enhances the activity of NAD+-dependent enzymes, notably sirtuins, leading to the deacetylation of key proteins involved in mitochondrial function and metabolism. The methodologies and data presented in this guide provide a comprehensive overview for researchers and professionals in the field of drug development to understand and further investigate the therapeutic potential of this compound.

References

"Nicotinamide Riboside Triflate" as a precursor to nicotinamide adenine dinucleotide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, playing a vital role in redox reactions and as a substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2] The decline of NAD+ levels with age and in certain pathological conditions has spurred interest in NAD+ precursor molecules as potential therapeutic agents. Among these, Nicotinamide Riboside (NR) has emerged as a promising orally bioavailable precursor that can effectively augment intracellular NAD+ pools.[2][3][4] This technical guide focuses on Nicotinamide Riboside Triflate, a salt form of NR used in research, providing an in-depth overview of its synthesis, mechanism of action as an NAD+ precursor, and a summary of its effects in preclinical and clinical studies.

Chemical and Physical Properties

This compound is the trifluoromethanesulfonate (B1224126) salt of Nicotinamide Riboside. The triflate anion is a good leaving group, which can be relevant in certain chemical synthesis applications.[5]

PropertyValueReference
Chemical Formula C12H15F3N2O8SMedKoo Biosciences
Molecular Weight 404.32 g/mol MedChemExpress
Appearance Off-White to Light Yellow SolidCymit Química S.L.
Solubility Soluble in Water and Methanol (B129727)Cayman Chemical
Storage Hygroscopic, store at -20°C under inert atmosphere[6]

Synthesis of β-Nicotinamide Riboside Triflate

The stereoselective synthesis of β-nicotinamide riboside is crucial as only the β-anomer is biologically active. A widely used and efficient method is a two-step procedure.[7][8]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl Nicotinate (B505614) 2',3',5'-tri-O-acetyl-β-D-riboside Triflate [7]

  • Materials:

    • 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose

    • Ethyl nicotinate

    • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

    • Dichloromethane (B109758) (dry)

  • Procedure:

    • Dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose and 1.5 equivalents of ethyl nicotinate in dry dichloromethane under an inert atmosphere.

    • Add 1 equivalent of TMSOTf to the solution.

    • Stir the reaction at room temperature for approximately 10 hours.

    • Monitor the reaction for the formation of the intermediate product.

    • Upon completion, the reaction mixture is worked up to isolate the ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate intermediate. This can be achieved by removing the solvent under reduced pressure. An additional 4 hours may be required to remove any aqueous phase under high vacuum.[7]

Step 2: Conversion to β-Nicotinamide Riboside Triflate [7]

  • Materials:

    • Ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate (from Step 1)

    • 5.5 N Ammonia (B1221849) in Methanol (ice-cold)

  • Procedure:

    • Dissolve the intermediate from Step 1 in ice-cold 5.5 N ammonia in methanol.

    • Maintain the reaction at 0°C for 15-18 hours. This step achieves simultaneous deprotection of the acetyl groups and conversion of the ethyl nicotinate to the nicotinamide amide.[7]

    • Monitor the reaction hourly after 15 hours using HPLC to maximize the yield of β-nicotinamide riboside and minimize the formation of byproducts like nicotinamide.[7]

    • Once the reaction is complete, the methanol and ammonia are removed under reduced pressure.

Purification: [7]

  • The final product, β-nicotinamide riboside triflate, is purified using reversed-phase HPLC on a C18 column. The column should be activated with a methanol/water gradient, and the product is typically eluted with water.[9]

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification A 1,2,3,5-tetra-O-acetyl- β-D-ribofuranose C TMSOTf in DCM A->C B Ethyl Nicotinate B->C D Intermediate: Ethyl Nicotinate 2',3',5'-tri-O- acetylriboside Triflate C->D E 5.5 N NH3 in MeOH (0°C, 15-18h) D->E F Crude β-Nicotinamide Riboside Triflate E->F G Reversed-Phase HPLC (C18 Column) F->G H Pure β-Nicotinamide Riboside Triflate G->H

Caption: Workflow for the two-step synthesis and purification of β-nicotinamide riboside triflate.

Mechanism of Action: Conversion to NAD+

This compound, once administered and absorbed, dissociates, and the Nicotinamide Riboside cation becomes available to the body's cells. NR is a key intermediate in the NAD+ salvage pathway.

Signaling Pathway of NR to NAD+

The primary pathway for the conversion of NR to NAD+ involves two key enzymatic steps:

  • Phosphorylation by Nicotinamide Riboside Kinases (NRKs): In mammals, two kinases, NRK1 and NRK2, phosphorylate NR to form nicotinamide mononucleotide (NMN).[10]

  • Adenylylation by NMN Adenylyltransferases (NMNATs): NMN is then converted to NAD+ by a family of enzymes called NMN adenylyltransferases (NMNAT1-3), which are located in different cellular compartments (nucleus, Golgi apparatus, and mitochondria).[1]

G NR Nicotinamide Riboside (NR) NRK Nicotinamide Riboside Kinase (NRK1/2) NR->NRK NMN Nicotinamide Mononucleotide (NMN) NMNAT NMN Adenylyltransferase (NMNAT1-3) NMN->NMNAT NAD Nicotinamide Adenine Dinucleotide (NAD+) NRK->NMN NMNAT->NAD

Caption: The enzymatic conversion of Nicotinamide Riboside (NR) to NAD+.

Activation of Sirtuins

The increase in intracellular NAD+ levels resulting from NR supplementation directly impacts the activity of NAD+-dependent enzymes, most notably the sirtuins (SIRT1-7). Sirtuins are a class of deacetylases that play crucial roles in regulating metabolism, DNA repair, and cellular stress responses.

Specifically, NR has been shown to activate SIRT1 and SIRT3.[11] One study also identified NR as a selective allosteric activator of SIRT5.[12][13]

G NR Nicotinamide Riboside (from NR Triflate) NAD Increased Cellular NAD+ NR->NAD SIRT1 SIRT1 Activation NAD->SIRT1 SIRT3 SIRT3 Activation NAD->SIRT3 SIRT5 SIRT5 Activation (Allosteric) NAD->SIRT5 Downstream Downstream Effects: - Mitochondrial Function - Metabolic Regulation - DNA Repair SIRT1->Downstream SIRT3->Downstream SIRT5->Downstream

Caption: Activation of sirtuins by increased NAD+ levels from Nicotinamide Riboside.

In Vivo and Clinical Efficacy

Numerous preclinical and clinical studies have investigated the effects of Nicotinamide Riboside supplementation on NAD+ levels and various physiological parameters.

Quantitative Data from In Vivo and Clinical Studies
Study TypeSubjectDosageDurationKey Finding: NAD+ IncreaseReference
Clinical Trial Humans with Long-COVID2000 mg/day (oral)5-10 weeks2.6 to 3.1-fold increase in whole blood NAD+[14]
Pilot Clinical Study Healthy Human (n=1)Single oral dose---Up to 2.7-fold increase in blood NAD+[4]
Preclinical Study Mice~500 mg/kg/day in drinking water8 weeksNo significant change in metabolic phenotype in this model of mild obesity[3]
Preclinical Study Mice200 mg/kg (intravenous)7 consecutive days~140% increase in tibialis anterior muscle NAD+[15]
Preclinical Study MiceDaily intravenous injections---~13% increase in quadriceps NAD+ (sedentary)~30% increase in quadriceps NAD+ (voluntary wheel running)[15]
Experimental Protocols

Mouse Model of Diet-Induced Obesity [3]

  • Animals: Male C57BL/6N and C57BL/6J mice.

  • Diet: High-fat diet (HFD) or standard chow.

  • NR Administration: 3.0 mg/mL NR in drinking water, equivalent to approximately 500 mg/kg/day.

  • Duration: 8 weeks.

  • Endpoints: Body and organ weights, glucose tolerance, metabolic parameters, mitochondrial O2 flux in liver and muscle.

Mouse Model of Dilated Cardiomyopathy [16]

  • Animals: Mouse model of dilated cardiomyopathy (SRFHKO mice).

  • NR Administration: NR supplemented in food.

  • Endpoints: Cardiac function (echocardiography), myocardial NAD+ levels, and NAD+ metabolites.

Human Clinical Trial in Long-COVID [14]

  • Study Design: Double-blind, placebo-controlled trial.

  • Participants: 58 community-dwelling individuals with long-COVID.

  • Intervention: 2000 mg/day of Nicotinamide Riboside.

  • Duration: 20 weeks.

  • Primary Outcome: Cognition (assessed by various scales).

  • Secondary Outcomes: Fatigue, depression, anxiety, sleep quality, and whole blood NAD+ levels.

Analytical Methods for Quantification

Accurate quantification of Nicotinamide Riboside and NAD+ in biological samples is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Experimental Protocol: LC-MS/MS for NAD(H) Quantification[17]
  • Instrumentation: LC-MS/MS system (e.g., LCMS-8060 NX System, Shimadzu).

  • Column: C18 analytical column (e.g., Shim-pack GIST C18, 50 × 2.1 mm, 2 µm).

  • Mobile Phase:

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 3 µL.

  • Gradient Program: A typical gradient would involve starting with a low percentage of mobile phase B, increasing it to a high percentage to elute the analytes, and then re-equilibrating the column. For example: 0-1 min, 1.5% B; 1-3 min, gradient to 95% B; 3-5 min, hold at 95% B; 5.1-6 min, return to 1.5% B.

  • Detection: ESI-positive mode with Multiple Reaction Monitoring (MRM).

    • NAD+ transition: m/z 664.0 > 136.1

    • NADH transition: m/z 666.0 > 649.2

  • Internal Standard: A stable isotope-labeled internal standard, such as 13C5-NAD+, is used for accurate quantification.

Sample Preparation Workflow

G Start Biological Sample (e.g., Blood, Tissue) Homogenize Homogenization/ Lysis Start->Homogenize Precipitate Protein Precipitation (e.g., with acid or solvent) Homogenize->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analyze LC-MS/MS Analysis Supernatant->Analyze Data Data Acquisition and Quantification Analyze->Data

Caption: General workflow for biological sample preparation for LC-MS/MS analysis of NAD+ metabolites.

Conclusion

This compound serves as a valuable research tool for investigating the therapeutic potential of boosting NAD+ levels. Its well-defined synthesis and clear mechanism of action, primarily through the NRK-NMNAT pathway leading to sirtuin activation, provide a solid foundation for further research. The quantitative data from both preclinical and clinical studies demonstrate its efficacy in raising NAD+ levels, although the physiological consequences can be context-dependent. The detailed experimental and analytical protocols provided in this guide offer a starting point for researchers and drug development professionals seeking to explore the potential of Nicotinamide Riboside and other NAD+ precursors in various therapeutic areas.

References

The Role of Nicotinamide Riboside (NR) as a Form of Vitamin B3 in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (B372718) Riboside (NR), a naturally occurring form of vitamin B3, has garnered significant attention within the scientific community for its potent ability to increase cellular levels of Nicotinamide Adenine (B156593) Dinucleotide (NAD+). NAD+ is an essential coenzyme pivotal to a myriad of cellular processes, including energy metabolism, DNA repair, and cellular signaling. A decline in NAD+ levels is associated with aging and various pathophysiological conditions, positioning NR as a promising therapeutic agent. This technical guide provides a comprehensive overview of the core aspects of NR in research, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols for its study, and visualizations of its key signaling pathways.

Introduction

Nicotinamide Riboside is a pyridine-nucleoside precursor to NAD+.[1] Unlike other NAD+ precursors such as nicotinic acid (NA) and nicotinamide (NAM), NR has been shown to elevate NAD+ levels without causing flushing and is considered a highly efficient NAD+ booster.[2] Research into NR spans a wide range of fields, from metabolic disorders and neurodegenerative diseases to aging and longevity.[1][3] This guide aims to provide researchers and drug development professionals with a detailed technical resource on the scientific foundations of NR.

Mechanism of Action: The NAD+ Salvage Pathway

Nicotinamide Riboside is primarily utilized by the body through the NAD+ salvage pathway. Upon entering the cell, NR is phosphorylated by Nicotinamide Riboside Kinases (NRK1 and NRK2) to form nicotinamide mononucleotide (NMN).[4][5] NMN is then adenylylated by NMN adenylyltransferases (NMNATs) to synthesize NAD+.[6] This pathway bypasses the rate-limiting enzyme in the salvage pathway that utilizes nicotinamide, NAMPT, offering an efficient route to augment the cellular NAD+ pool.[5]

NAD_Salvage_Pathway NR Nicotinamide Riboside (NR) NRK NRK1/2 NR->NRK NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNATs NMN->NMNAT NAD NAD+ NRK->NMN NMNAT->NAD

Key Signaling Pathways Influenced by Nicotinamide Riboside

The elevation of NAD+ levels by NR supplementation has profound effects on several key signaling pathways that are crucial for cellular health and function.

Sirtuin Activation

Sirtuins are a class of NAD+-dependent deacetylases that play critical roles in regulating cellular processes such as gene expression, DNA repair, and metabolic control.[7] By increasing the available pool of NAD+, NR effectively enhances the activity of sirtuins, particularly SIRT1.[8] Activated SIRT1 can then deacetylate a variety of protein targets, leading to downstream effects on mitochondrial biogenesis and function.

SIRT1_Activation NR Nicotinamide Riboside (NR) NAD Increased NAD+ NR->NAD SIRT1_active SIRT1 (active) NAD->SIRT1_active SIRT1_inactive SIRT1 (inactive) SIRT1_inactive->SIRT1_active NAD+ dependent Downstream Downstream Effects (e.g., Deacetylation of PGC-1α) SIRT1_active->Downstream

PARP and CD38 Inhibition

Poly(ADP-ribose) polymerases (PARPs) and CD38 are major consumers of NAD+ in the cell.[9][10] PARPs are involved in DNA repair, while CD38 is a NAD+ glycohydrolase. Chronic activation of these enzymes, particularly during aging and disease states, can lead to NAD+ depletion. While NR does not directly inhibit these enzymes, by replenishing the NAD+ pool, it can counteract the negative effects of their over-activation.

NAD_Consumption cluster_synthesis NAD+ Synthesis cluster_consumption NAD+ Consumption NR Nicotinamide Riboside (NR) NAD NAD+ Pool NR->NAD NRK, NMNAT PARP PARPs (DNA Repair) NAD->PARP CD38 CD38 (Signaling) NAD->CD38 Sirtuins Sirtuins (Deacetylation) NAD->Sirtuins

Mitochondrial Biogenesis

One of the most significant downstream effects of NR supplementation is the enhancement of mitochondrial biogenesis, the process of generating new mitochondria.[9][11] This is largely mediated through the SIRT1-PGC-1α axis. Activated SIRT1 deacetylates and activates Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[12]

Mitochondrial_Biogenesis NR Nicotinamide Riboside (NR) NAD Increased NAD+ NR->NAD SIRT1 SIRT1 Activation NAD->SIRT1 PGC1a PGC-1α Activation (Deacetylation) SIRT1->PGC1a Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from preclinical and clinical research on Nicotinamide Riboside.

Table 1: Preclinical Studies of Nicotinamide Riboside in Rats
Study ParameterDoseDurationKey FindingsReference
Acute Oral Toxicity 5000 mg/kgSingle DoseNo mortality or treatment-related adverse effects observed.[13]
14-Day Oral Toxicity Up to 2000 mg/kg/day14 daysNo adverse effects observed.[13]
90-Day Oral Toxicity (NIAGEN™) 300, 1000, 3000 mg/kg/day90 daysNo Observed Adverse Effect Level (NOAEL) was 300 mg/kg/day. Lowest Observed Adverse Effect Level (LOAEL) was 1000 mg/kg/day, with mild effects on liver, kidney, ovaries, and testes at the highest dose.[2][13]
90-Day Oral Toxicity (NR-E) 300, 500, 1200 mg/kg/day90 daysNOAEL was determined to be 500 mg/kg/day for males and 1200 mg/kg/day for females.[14]
Intravenous Toxicity 150, 300, 450, 600 mg/kg3.5 weeksDoses up to 450 mg/kg were safe. Toxic effects on heart, liver, and kidney, and increased mortality were observed at 600 mg/kg.[10][15]
Table 2: Clinical Trials of Nicotinamide Riboside Supplementation in Humans
Study PopulationDoseDurationKey Findings on NAD+ LevelsOther Key OutcomesClinicalTrials.gov IDReference
Healthy Volunteers100, 300, 1000 mg/day8 weeksDose-dependent increase in whole blood NAD+ by 22%, 51%, and 142% respectively.Well-tolerated with no significant adverse events.-[16]
Healthy Volunteers1000 mg twice daily9 days~2-fold increase in blood NAD+ concentrations.Well-tolerated.-[17]
Overweight/Obese Men1000 mg twice daily12 weeksNo significant change in skeletal muscle NAD+ content.Did not alter mitochondrial respiration, content, or morphology in skeletal muscle.-
BMI-discordant twins250-1000 mg/day (escalating)5 monthsIncreased whole blood NAD+ levels.Increased muscle mitochondrial biogenesis and improved gut microbiota composition.NCT03951285[1][11][18]
Older adults with Mild Cognitive Impairment1 g/day 10 weeksAverage 139% increase in NAD+ in PBMCs.Well-tolerated; no significant change in cognitive performance.NCT02942888[7][19][20]
Individuals with Long COVID2000 mg/day24 weeks2.6 to 3.1-fold increase in NAD+ levels after 5-10 weeks.No significant between-group differences in cognitive outcomes. Within-group improvements in fatigue, sleep, and mood.NCT04809974[20][21][22]
Parkinson's Disease Patients1000 mg/day30 daysSignificant increase in cerebral NAD levels.Well-tolerated, associated with mild clinical improvement.-[3][23]
Parkinson's Disease Patients3000 mg/day4 weeksUp to 5-fold increase in blood NAD+ levels.Well-tolerated with no moderate or severe adverse events.NCT05344404[24]
Older adults with Peripheral Artery DiseaseNot specified4 weeks-Preliminary positive trends in endothelial function and cerebrovascular response.NCT06534944[25]

Experimental Protocols

This section provides detailed methodologies for key experiments used in Nicotinamide Riboside research.

Quantification of NAD+ and its Metabolites by LC-MS/MS

This protocol is for the analysis of NAD+ and related metabolites in human whole blood.

5.1.1. Sample Preparation

  • Blood Collection: Collect whole blood in EDTA-containing tubes.

  • Immediate Processing: To prevent NAD+ degradation, immediately place samples on wet ice.

  • Extraction:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood.

    • Add 400 µL of ice-cold extraction solution (e.g., 80% methanol).

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

5.1.2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each NAD+ metabolite.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

LCMS_Workflow Start Whole Blood Sample Extraction Metabolite Extraction (Methanol Precipitation) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Evaporation to Dryness Supernatant->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_Separation Liquid Chromatography (Separation) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection End Data Analysis MS_Detection->End

In Vitro SIRT1 Activity Assay (Fluorometric)

This protocol describes a common method for measuring the activity of purified SIRT1 enzyme.[6][26][27][28][29][30][31]

5.2.1. Reagent Preparation

  • SIRT1 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

  • Recombinant Human SIRT1 Enzyme: Dilute in SIRT1 Assay Buffer to the desired concentration.

  • Fluorogenic SIRT1 Substrate: A peptide containing an acetylated lysine (B10760008) residue linked to a fluorophore (e.g., from a commercial kit). Dilute in SIRT1 Assay Buffer.

  • NAD+ Solution: Prepare a stock solution in SIRT1 Assay Buffer.

  • Developer Solution: Contains a protease that cleaves the deacetylated substrate to release the fluorophore (provided in commercial kits).

  • SIRT1 Inhibitor (e.g., Nicotinamide): Prepare a stock solution for use as a negative control.

5.2.2. Assay Procedure

  • Plate Setup: In a 96-well black, flat-bottom plate, add the following to each well:

    • 25 µL of SIRT1 Assay Buffer.

    • 5 µL of test compound (or vehicle control).

    • 10 µL of diluted SIRT1 enzyme.

    • 5 µL of NAD+ solution to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Development: Add 50 µL of Developer Solution to each well to stop the reaction and initiate fluorescence development.

  • Second Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (e.g., excitation ~350-360 nm, emission ~450-460 nm).

  • Data Analysis: Calculate the percent inhibition or activation of SIRT1 activity relative to controls.

SIRT1_Assay_Workflow Start Prepare Reagents Plate_Setup Set up 96-well plate: - Assay Buffer - Test Compound - SIRT1 Enzyme - NAD+ Start->Plate_Setup Incubation1 Incubate at 37°C (30-60 min) Plate_Setup->Incubation1 Development Add Developer Solution Incubation1->Development Incubation2 Incubate at 37°C (15-30 min) Development->Incubation2 Fluorescence_Reading Measure Fluorescence Incubation2->Fluorescence_Reading End Data Analysis Fluorescence_Reading->End

Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the Seahorse XF Cell Mito Stress Test to assess mitochondrial function in cells treated with Nicotinamide Riboside.[13][15][32][33]

5.3.1. Cell Preparation

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.

  • NR Treatment: Treat the cells with the desired concentration of Nicotinamide Riboside for the specified duration.

  • Assay Medium: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C.

5.3.2. Seahorse XF Assay

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

  • Compound Loading: Load the injection ports of the hydrated sensor cartridge with the following mitochondrial inhibitors:

    • Port A: Oligomycin (ATP synthase inhibitor).

    • Port B: FCCP (a protonophore that uncouples mitochondrial respiration).

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors).

  • Assay Execution: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the inhibitors.

  • Data Analysis: The resulting OCR profile is used to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Seahorse_Workflow Start Seed and Treat Cells with NR Assay_Medium Change to Seahorse Assay Medium Start->Assay_Medium Run_Assay Run Mito Stress Test in Seahorse XF Analyzer Assay_Medium->Run_Assay Hydrate_Cartridge Hydrate Sensor Cartridge Load_Inhibitors Load Inhibitors into Cartridge (Oligomycin, FCCP, Rot/AA) Hydrate_Cartridge->Load_Inhibitors Load_Inhibitors->Run_Assay Data_Analysis Analyze OCR Data to Assess Mitochondrial Function Run_Assay->Data_Analysis End Results Data_Analysis->End

Conclusion

Nicotinamide Riboside stands as a compelling molecule of interest for researchers and drug development professionals. Its robust ability to augment the cellular NAD+ pool provides a powerful tool to investigate the roles of NAD+ in health and disease. The data from preclinical and clinical studies, while promising, also highlight the need for further research to fully elucidate its therapeutic potential and long-term effects. The detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute rigorous studies to further unravel the complex biology of Nicotinamide Riboside and its impact on human health. As our understanding of NAD+ metabolism continues to grow, so too will the potential applications of NR in addressing a wide range of age-related and metabolic conditions.

References

Methodological & Application

Synthesis of β-Nicotinamide Riboside Triflate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the chemical synthesis of β-nicotinamide riboside (β-NR) triflate, a key precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The protocol is based on a highly efficient, stereoselective two-step methodology.

Introduction

β-Nicotinamide riboside is a critically important molecule in cellular metabolism, serving as a potent precursor to NAD+, a coenzyme essential for a vast array of biological processes, including redox reactions, DNA repair, and cell signaling. Its triflate salt is a common intermediate in various synthetic routes and research applications. The following protocol details a reliable and high-yielding synthesis of β-nicotinamide riboside triflate.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Coupling Reaction: Stereoselective N-glycosylation of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose with ethyl nicotinate (B505614), mediated by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to form the intermediate ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate.

  • Ammonolysis and Deprotection: Simultaneous conversion of the nicotinate ester to the nicotinamide and deprotection of the acetyl groups using methanolic ammonia (B1221849) to yield the final product, β-nicotinamide riboside triflate.

Experimental Protocols

Step 1: Synthesis of Ethyl Nicotinate 2',3',5'-tri-O-acetylriboside Triflate

This initial step involves the coupling of commercially available starting materials to form the protected riboside intermediate.

Materials:

  • 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (98%)

  • Ethyl nicotinate (99%)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (≥98.0%)

  • Dichloromethane (CH₂Cl₂, dry)

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in dry dichloromethane.

  • Add 1.5 equivalents of ethyl nicotinate to the solution.

  • Slowly add 1.0 equivalent of TMSOTf to the reaction mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • The reaction is typically complete within 10 hours.[1][2]

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified to remove any remaining water, which can take approximately 4 hours under high vacuum, to yield the syrup-like intermediate, ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate.[1][2]

Note: This coupling reaction is highly stereoselective, yielding predominantly the β-isomer with a greater than 90% yield relative to the starting sugar.[1][2][3] This stereoselectivity is attributed to the formation of a cationic cis-1,2-acyloxonium-sugar intermediate.[1][2][3]

Step 2: Synthesis of β-Nicotinamide Riboside Triflate

This final step involves the conversion of the intermediate to the desired product.

Materials:

  • Ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate (from Step 1)

  • 5.5 N Ammonia in Methanol (B129727) (NH₃/MeOH)

Procedure:

  • Dissolve the syrup-like intermediate from Step 1 in ice-cold 5.5 N NH₃/MeOH in a clean, dry flask under an argon atmosphere.

  • Maintain the reaction at 0 °C for 15-18 hours.[1][2]

  • Monitor the reaction hourly after the initial 15 hours.[1]

  • Once the reaction is complete, remove the methanol and ammonia under reduced pressure using a dry-ice cooled trap. This process typically takes about 4 hours.[1]

  • The resulting crude product is then purified.

Purification of β-Nicotinamide Riboside Triflate

Purification of the final product is crucial to obtain high-purity β-NR triflate.

Method:

  • The crude product is purified by reversed-phase column chromatography on a C18 column.[4][5][6]

  • The column is activated with a methanol/water system.[4][5][6]

  • Elution is performed using water.[4][5][6]

  • The fractions containing the product are collected and the water is evaporated under high vacuum to yield the purified β-nicotinamide riboside triflate.

Data Presentation

The following tables summarize the quantitative data associated with this synthesis protocol.

Parameter Value Reference
Stereoselectivity of Coupling>90% (β-isomer)[1][2][3]
Overall Yield85%[1][2]
Step Process Duration Reference
1Coupling Reaction10 hours[1][2]
1Intermediate Purification (Water Removal)4 hours[1][2]
2Ammonolysis and Deprotection15-18 hours[1][2]
2Solvent Removal4 hours[1]

Visualizations

Experimental Workflow

Synthesis_Workflow Start Starting Materials: 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose Ethyl Nicotinate Coupling Step 1: Coupling Reaction (TMSOTf, CH₂Cl₂) Start->Coupling Intermediate Intermediate: Ethyl Nicotinate 2',3',5'-tri-O-acetylriboside Triflate Coupling->Intermediate >90% Yield Ammonolysis Step 2: Ammonolysis & Deprotection (NH₃/MeOH) Intermediate->Ammonolysis Purification Purification (Reversed-Phase C18 Chromatography) Ammonolysis->Purification FinalProduct Final Product: β-Nicotinamide Riboside Triflate Purification->FinalProduct 85% Overall Yield

Caption: Synthetic workflow for β-nicotinamide riboside triflate.

NAD+ Biosynthetic Pathway

β-Nicotinamide riboside is a key precursor in the salvage pathway for NAD+ biosynthesis.

NAD_Pathway NR β-Nicotinamide Riboside (NR) NMN Nicotinamide Mononucleotide (NMN) NR->NMN ATP -> ADP NMN->NR Pi NAD Nicotinamide Adenine Dinucleotide (NAD+) NMN->NAD ATP -> PPi NAM Nicotinamide (NAM) NAD->NAM NAM->NMN PRPP -> PPi NAPT NAMPT NAPT->NAM NRK NRK1/2 NRK->NR NMNAT NMNAT1-3 NMNAT->NMN Sirtuins Sirtuins, PARPs, etc. Sirtuins->NAD

Caption: Simplified NAD+ salvage pathway involving β-nicotinamide riboside.

References

Two-Step Chemical Synthesis of β-Nicotinamide Riboside for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-Nicotinamide Riboside (NR) is a pyridine-nucleoside form of vitamin B3 that acts as a precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). NAD+ is a critical coenzyme in cellular metabolism and signaling, and its levels are known to decline with age and in certain pathological conditions. Supplementation with NR has been shown to effectively raise NAD+ levels, making it a valuable tool in research and a potential therapeutic agent. This document provides a detailed protocol for a highly efficient, two-step chemical synthesis of β-nicotinamide riboside suitable for laboratory-scale production. The described method is stereoselective, yielding exclusively the biologically active β-anomer.[1][2][3]

Chemical Synthesis Workflow

The synthesis of β-nicotinamide riboside is achieved through a two-step process. The first step involves the coupling of a protected ribose sugar with an ethyl nicotinate (B505614) derivative, followed by a second step of deprotection and amidation to yield the final product.

G cluster_step1 Step 1: Coupling Reaction cluster_step2 Step 2: Deprotection & Amidation cluster_purification Purification A 1,2,3,5-tetra-O-acetyl- β-D-ribofuranose D Reaction in Dichloromethane A->D B Ethyl Nicotinate B->D C TMSOTf (Trimethylsilyl trifluoromethanesulfonate) C->D Catalyst E Intermediate: Ethyl nicotinate 2',3',5'-tri-O- acetylriboside triflate D->E Yield: >90% F Intermediate from Step 1 H Reaction at 0°C F->H G Methanolic Ammonia (B1221849) (NH3/MeOH) G->H I Crude β-Nicotinamide Riboside H->I J Crude Product K C18 Reverse-Phase Chromatography J->K L Pure β-Nicotinamide Riboside K->L Overall Yield: 85%

Caption: Experimental workflow for the two-step synthesis of β-nicotinamide riboside.

Data Presentation

The following tables summarize the quantitative data for the two-step synthesis of β-nicotinamide riboside.

Table 1: Reaction Yields

StepProductYield
1Ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate>90%[1][2][3]
2 & Purificationβ-Nicotinamide Riboside85% (overall)[1][2][3]

Table 2: Characterization Data for the Intermediate Product (Ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate)

AnalysisData
¹H NMR (400 MHz, D₂O)δ = 9.47 (s, 1H), 9.27 (d, 1H), 8.97 (d, 1H), 8.28 (dd, 1H), 6.50 (d, 1H), 5.40 (t, 1H), 5.25 (t, 1H), 4.63 (m, 1H), 4.41 (m, 4H), 2.05 (s, 3H), 2.04 (s, 3H), 2.01(s, 3H), 1.32 (t, 3H)[1]
¹³C NMR (300 MHz, D₂O)δ = 170.84, 170.58, 170.07, 161.79, 147.96, 145.74, 143.31, 131.67, 129.59, 98.19, 83.24, 76.42, 69.53, 63.83, 62.45, 20.93, 20.62, 20.60, 14.28[1]
HRMS (m/z)410.06 ([M]⁺)[1]

Table 3: Characterization Data for the Final Product (β-Nicotinamide Riboside)

AnalysisData
¹H NMR (D₂O)δ= 9.60 (s, 1H), 9.24 (d, 1H), 8.95 (d, 1H), 8.23 (t, 1H), 6.20 (d, 1H), 4.45 (m, 2H), 4.32 (t, 1H), 4.02 (dd, 1H), 3.87 (dd, 1H)[1]
¹³C NMR (D₂O)δ = 146.0, 143.0, 141.3, 128.7, 100.2, 88.1, 77.7, 70.2, 60.6[1]
HRMS (m/z)Calculated for C₁₁H₁₅N₂O₅⁺: 255.09755, Found: 255.09801[3]

Experimental Protocols

Materials and Equipment:

  • 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose

  • Ethyl nicotinate

  • Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)

  • Dichloromethane (DCM), anhydrous

  • Methanolic ammonia (5.5 N)

  • C18 silica (B1680970) gel for reverse-phase chromatography

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • NMR spectrometer

  • High-resolution mass spectrometer (HRMS)

Step 1: Synthesis of Ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate

  • In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1 equivalent) and ethyl nicotinate (1.5 equivalents) in anhydrous dichloromethane.[1]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1 equivalent) to the stirred solution.[1]

  • Allow the reaction to warm to room temperature and stir for 10 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate product as a syrup.[1] For a fully characterized intermediate, further purification can be performed by adjusting the pH of the aqueous layer to 7.0 and extracting with ethyl acetate/hexane.[1]

Step 2: Synthesis of β-Nicotinamide Riboside

  • Dissolve the crude ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate from Step 1 in ice-cold 5.5 N methanolic ammonia.[1]

  • Maintain the reaction at 0°C for 15-18 hours in a sealed vessel.[1][3]

  • Monitor the deprotection and amidation hourly by HPLC after the initial 15 hours.[1] The reaction should be stopped once the peak corresponding to β-nicotinamide riboside begins to decline.[1]

  • Remove the methanol (B129727) and ammonia under reduced pressure.[1]

Purification of β-Nicotinamide Riboside

  • Dissolve the crude product in a minimal amount of water.

  • Load the solution onto a C18 reverse-phase silica gel column pre-activated with methanol and equilibrated with water.[1]

  • Elute the column with a gradient of methanol in water, starting with 100% water.[1]

  • Collect the fractions containing the pure β-nicotinamide riboside, as determined by HPLC analysis.

  • Combine the pure fractions and remove the solvent under high vacuum to yield the final product as a white solid.[1]

  • Store the purified β-nicotinamide riboside at -20°C to prevent decomposition.[1]

Biological Context: NAD+ Salvage Pathway

β-Nicotinamide Riboside is a key precursor in the NAD+ salvage pathway, which is the primary route for NAD+ synthesis in mammalian cells.[4] Upon entering the cell, NR is phosphorylated by nicotinamide riboside kinases (NRK1 and NRK2) to form nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). This pathway allows cells to recycle nicotinamide and its derivatives to maintain a stable pool of NAD+.

G cluster_pathway NAD+ Salvage Pathway NR β-Nicotinamide Riboside (NR) NMN Nicotinamide Mononucleotide (NMN) NR->NMN ATP -> ADP NAD Nicotinamide Adenine Dinucleotide (NAD+) NMN->NAD ATP -> PPi NAM Nicotinamide (NAM) NAD->NAM NAD_Consuming NAD+ Consuming Enzymes (Sirtuins, PARPs, etc.) NAD->NAD_Consuming NAM->NMN PRPP -> PPi NAMPT NAMPT NAMPT->NAM NRK NRK1/2 NRK->NR NMNAT NMNAT1-3 NMNAT->NMN

Caption: The NAD+ salvage pathway illustrating the conversion of β-nicotinamide riboside to NAD+.

References

Application Note: TMSOTf-Mediated Stereoselective N-Glycosylation in the Synthesis of Nicotinamide Riboside (NR) Triflate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nicotinamide (B372718) Riboside (NR) is a crucial precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism. The stereoselective synthesis of the active β-anomer of NR presents a significant chemical challenge. This application note details the use of Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) as a powerful Lewis acid catalyst for the stereoselective N-glycosylation of ribose donors with nicotinamide derivatives. This method, often referred to as the Vorbrüggen glycosylation, provides a high-yield, efficient, and highly stereoselective route to β-nicotinamide riboside triflate, minimizing the formation of the undesired α-anomer.

Introduction

Nicotinamide Riboside (NR) has gained significant attention as a nutritional supplement and therapeutic agent due to its ability to boost cellular levels of NAD+.[1][2] The biological activity resides exclusively in the β-anomer of the nucleoside. Therefore, developing synthetic methods that selectively produce the β-isomer is of paramount importance. The TMSOTf-mediated N-glycosylation reaction offers a robust solution, proceeding under mild conditions with excellent stereocontrol.[3] This method typically involves the coupling of a protected ribofuranose, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, with a nicotinamide derivative.[1][2]

Mechanism of Stereoselective Glycosylation

The high β-selectivity of the TMSOTf-mediated reaction is attributed to the "neighboring group participation" of the C2-acetyl protecting group on the ribose donor. The mechanism proceeds through the formation of a key cationic cis-1,2-acyloxonium intermediate.[1][2]

  • Activation: The Lewis acid, TMSOTf, activates the anomeric leaving group (e.g., acetate) of the per-acetylated ribose.

  • Acyloxonium Ion Formation: The neighboring acetyl group at the C2 position attacks the anomeric carbon, forming a stable, five-membered 1,2-acyloxonium ion. This intermediate effectively blocks the β-face (bottom face) of the ribose ring.

  • Nucleophilic Attack: The nicotinamide derivative, acting as the nucleophile, can then only attack the anomeric carbon from the α-face (top face).

  • Product Formation: This sterically directed attack results in an inversion of configuration at the anomeric center, leading exclusively to the formation of the desired β-N-glycosidic bond.[1][2]

G cluster_start Step 1: Activation & Intermediate Formation cluster_attack Step 2: Nucleophilic Attack cluster_final Step 3: Deprotection A 1,2,3,5-tetra-O-acetyl- β-D-ribofuranose B Cationic cis-1,2-acyloxonium Sugar Intermediate A->B C2-acetyl neighboring group participation E Protected β-NR Intermediate (Triflate Salt) B->E Attack from α-face (top side) C TMSOTf (Lewis Acid) C->A Activates C1 D Ethyl Nicotinate (Nucleophile) D->B F β-Nicotinamide Riboside (Final Product) E->F Methanolic Ammonia G A Starting Materials (Tetra-O-acetyl-β-D-ribofuranose, Ethyl Nicotinate) B Step 1: N-Glycosylation A->B TMSOTf, anhy. CH₂Cl₂, Reflux C Intermediate Product (Protected NR Triflate) B->C D Step 2: Deprotection & Amidation C->D NH₃/MeOH, 0 °C E Crude Product D->E F Purification (Reverse Phase Chromatography) E->F G Final Product (β-Nicotinamide Riboside Triflate) F->G

References

Application Notes and Protocols for HPLC Purification of Nicotinamide Riboside Triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Nicotinamide (B372718) Riboside (NR) Triflate using High-Performance Liquid Chromatography (HPLC). The methods described are based on established techniques for the purification and analysis of Nicotinamide Riboside and its derivatives.

Introduction

Nicotinamide Riboside (NR) is a pyridine-nucleoside form of vitamin B3 that acts as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+).[1][2] As a triflate salt, Nicotinamide Riboside Triflate is an important intermediate in several synthetic routes.[3][4] High-performance liquid chromatography (HPLC) is an essential technique for the purification and analysis of Nicotinamide Riboside, ensuring high purity for research and development applications.[5] Reversed-phase HPLC is a commonly employed method for this purpose.

HPLC Purification Methods

Reverse-phase chromatography is the most common and effective method for the purification of Nicotinamide Riboside and its salts. C18 columns are frequently utilized for their ability to separate polar compounds like NR from non-polar impurities.[5][6]

Chromatographic Conditions

Several different HPLC methods have been reported for the analysis and purification of Nicotinamide Riboside. The following tables summarize the key parameters from various methods that can be adapted for this compound purification.

Table 1: HPLC Systems and Columns

ParameterMethod 1Method 2Method 3
HPLC System Agilent Infinity 1220 LC[7][8]Agilent 1200 LC System[6]Not Specified[5]
Column Type Phenomenex® Synergi™ Hydro-RP[7][8]Discovery C18[6]Machery-Nagel NUCLEOSIL 100-5 C18[5]
Stationary Phase Reverse Phase C18Reverse Phase C18Reverse Phase C18
Particle Size 4 µm[7][8]5 µm[6]5 µm[5]
Column Dimensions 4.6 x 50 mm[7][8]4.6 x 250 mm[6]4.6 x 250 mm[5]
Pore Size 80 Å[7][8]180 Å[6]100 Å[5]

Table 2: Mobile Phases and Gradient Conditions

ParameterMethod 1Method 2Method 3
Mobile Phase A Phosphate buffer (pH 6)[7][8]20 mM Ammonium acetate[6]0.1% TFA in Water[5]
Mobile Phase B Acetonitrile[7][8]Not Specified (Isocratic)Not Specified (Isocratic)
Gradient Gradient Mode[7][8]Isocratic[6]Isocratic[5]
Flow Rate 1 mL/min[7][8]1.0 mL/min[6]1.0 mL/min[5]
Column Temperature 25°C[7][8]25°C[6]Not Specified

Table 3: Detection and Sample Parameters

ParameterMethod 1Method 2Method 3
Detection UV[7][8]Diode Array Detector[6]UV[5]
Wavelength 266 nm[7][8]Not Specified260 nm[5]
Injection Volume 20 µL[7][8]Not Specified10 µL[5]
Sample Preparation Dissolved in 1% acetic acid[5]Filtered through 0.22 µm syringe filter[8]Not Specified

Experimental Protocols

The following is a generalized protocol for the analytical and preparative HPLC purification of this compound based on the methods cited above. This protocol should be optimized for specific instrumentation and purity requirements.

Materials and Reagents
  • This compound (crude)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA), Phosphate buffer, or Ammonium acetate

  • Methanol (for column activation)

  • 0.22 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Preparative or analytical C18 reverse-phase column

  • Fraction collector (for preparative HPLC)

  • Rotary evaporator or lyophilizer for solvent removal

Protocol 1: Analytical HPLC Method

This protocol is for assessing the purity of a sample and optimizing separation conditions.

  • Column Preparation: Activate the C18 column by washing with 100%, 75%, 50%, and 25% methanol/water, followed by a final wash with 100% water.[5] Equilibrate the column with the initial mobile phase conditions.

  • Sample Preparation: Dissolve a small amount of the crude this compound in the initial mobile phase or a suitable solvent like 1% acetic acid.[5] Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject 10-20 µL of the prepared sample onto the column.[5][7][8]

    • Run the HPLC using an isocratic or gradient elution. For example, start with a mobile phase of 0.1% TFA in water and gradually increase the concentration of acetonitrile.[5]

    • Monitor the elution at 260 nm or 266 nm.[5][7][8]

    • Identify the peak corresponding to this compound based on its retention time, which can be compared to a standard if available.

Protocol 2: Preparative HPLC Purification

This protocol is for purifying larger quantities of this compound.

  • Method Development: Optimize the separation on an analytical scale first to determine the best mobile phase and gradient conditions for separating the target compound from impurities.

  • Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Filter the solution to remove any particulates. Inject the sample onto the preparative column.

  • Chromatographic Separation: Run the preparative HPLC using the optimized method from the analytical scale.

  • Fraction Collection: Collect fractions as the peaks elute from the column. The peak corresponding to this compound should be collected.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm the purity of each fraction.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer.

  • Storage: Store the purified β-nicotinamide riboside at -20 °C to prevent decomposition.[5]

Visualizations

Experimental Workflow for HPLC Purification

The following diagram illustrates the general workflow for the HPLC purification of this compound.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_hplc HPLC Process cluster_post Post-Purification Crude_Sample Crude Nicotinamide Riboside Triflate Dissolve Dissolve in Mobile Phase Crude_Sample->Dissolve Filter Filter Sample (0.22 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Column_Prep Column Equilibration Column_Prep->Inject HPLC_Run HPLC Separation (C18 Column) Inject->HPLC_Run Detect UV Detection (260-266 nm) HPLC_Run->Detect Collect Fraction Collection Detect->Collect Purity_Check Purity Analysis (Analytical HPLC) Collect->Purity_Check Solvent_Removal Solvent Removal (Lyophilization) Purity_Check->Solvent_Removal Pure_Product Pure Nicotinamide Riboside Triflate Solvent_Removal->Pure_Product

Caption: Workflow for HPLC Purification of this compound.

Signaling Pathway (Illustrative)

While HPLC purification does not involve a signaling pathway, the biological relevance of Nicotinamide Riboside is its role as an NAD+ precursor. The following diagram illustrates this simplified pathway.

NAD_Pathway NR Nicotinamide Riboside (NR) NMN Nicotinamide Mononucleotide (NMN) NR->NMN NRK1/2 NAD NAD+ NMN->NAD NMNAT1-3 Sirtuins Sirtuins NAD->Sirtuins Activates

Caption: Simplified NAD+ Biosynthesis Pathway from Nicotinamide Riboside.

References

Application Note: Analytical Characterization of Nicotinamide Riboside Triflate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (B372718) Riboside (NR) is a pyridine-nucleoside form of vitamin B3 that acts as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+). Its triflate salt, Nicotinamide Riboside Triflate (NR-OTf), is a common form used in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of NR-OTf. This application note provides a detailed protocol for the characterization of β-Nicotinamide Riboside Triflate using ¹H and ¹³C NMR, including data interpretation and presentation.

Introduction

Nicotinamide Riboside has gained significant interest for its role in boosting cellular NAD+ levels, which is crucial for various metabolic processes and has potential therapeutic applications.[1][2] The triflate salt of NR is often synthesized for its stability and ease of handling. Accurate and reliable analytical methods are essential to confirm its identity, purity, and stereochemistry. NMR spectroscopy provides detailed atomic-level information, making it an indispensable tool for the characterization of such molecules. This document outlines the standardized procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of β-Nicotinamide Riboside Triflate.

Data Presentation

The following tables summarize the expected chemical shifts for β-Nicotinamide Riboside Triflate in Deuterium Oxide (D₂O). The numbering convention for the atoms is provided in Figure 1.

Chemical Structure of Nicotinamide Riboside with atom numbering for NMR assignments. Figure 1. Chemical structure of Nicotinamide Riboside with atom numbering for NMR assignments.

Table 1: ¹H NMR Spectral Data of β-Nicotinamide Riboside Triflate in D₂O
Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-29.60s-
H-69.24d6.0
H-48.95d7.9
H-58.23t7.1
H-1'6.20d4.9
H-2' & H-4'4.45m-
H-3'4.32t3.8
H-5'a4.02dd2.7 and 12.3
H-5'b3.87dd2.4 and 11.1

Reference:[1]

Table 2: ¹³C NMR Spectral Data of β-Nicotinamide Riboside Triflate in D₂O
Carbon Assignment Chemical Shift (δ) ppm
C-2146.0
C-6143.0
C-4141.3
C-5128.7
C-1'100.2
C-4'88.1
C-2'77.7
C-3'70.2
C-5'60.6

Reference:[1]

Experimental Protocols

A detailed methodology for the NMR analysis of β-Nicotinamide Riboside Triflate is provided below.

Materials and Equipment
  • β-Nicotinamide Riboside Triflate sample

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 500 MHz)[3]

  • Pipettes and vials for sample preparation

Sample Preparation
  • Accurately weigh 5-10 mg of β-Nicotinamide Riboside Triflate.

  • Dissolve the sample in approximately 0.6 mL of D₂O in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol
  • Instrument Setup:

    • Tune and shim the probe for the D₂O sample.

    • Set the temperature to 25 °C (298 K).

  • Acquisition Parameters:

    • Pulse Sequence: zg30 or a similar single-pulse experiment.

    • Solvent: D₂O

    • Number of Scans (NS): 16 or more for good signal-to-noise.

    • Relaxation Delay (D1): 5 seconds to ensure full relaxation of protons.

    • Acquisition Time (AQ): At least 3 seconds.

    • Spectral Width (SW): 0-12 ppm.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually.

    • Reference the spectrum to the residual HDO peak at approximately 4.79 ppm.

    • Integrate all peaks.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

¹³C NMR Spectroscopy Protocol
  • Instrument Setup:

    • Tune and shim the probe for the D₂O sample.

    • Set the temperature to 25 °C (298 K).

  • Acquisition Parameters:

    • Pulse Sequence: zgpg30 or a similar proton-decoupled ¹³C experiment.

    • Solvent: D₂O

    • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): At least 1 second.

    • Spectral Width (SW): 0-160 ppm.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum manually.

    • Reference the spectrum using an internal standard or by referencing the ¹H spectrum.

    • Identify the chemical shifts of the carbon signals.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh Weigh NR-OTf dissolve Dissolve in D2O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Shim) transfer->setup h1_acq 1H NMR Acquisition setup->h1_acq c13_acq 13C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phasing & Referencing ft->phasing integration Integration (1H) phasing->integration analysis Spectral Analysis integration->analysis report Generate Report analysis->report

Caption: NMR analysis workflow for this compound.

Conclusion

This application note provides a comprehensive guide for the analytical characterization of β-Nicotinamide Riboside Triflate using ¹H and ¹³C NMR spectroscopy. The provided protocols and reference data will aid researchers in confirming the identity and purity of their samples, ensuring data quality and reliability in their studies. The stereoselective synthesis of the β-isomer is crucial, and NMR is the definitive method for confirming the anomeric configuration, as indicated by the chemical shift and coupling constant of the H-1' proton.[1]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) Riboside (NR) is a pyridine-nucleoside form of vitamin B3 that acts as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+). As the triflate salt, Nicotinamide Riboside Triflate is a key compound in research studying NAD+ metabolism and its role in cellular processes, aging, and disease. Due to its inherent chemical liabilities, proper storage and handling are critical to ensure its stability and the reliability of experimental results. These application notes provide detailed recommendations for the storage and handling of this compound, along with protocols for assessing its stability.

Recommended Storage Conditions

This compound is a hygroscopic and thermally sensitive molecule. To maintain its integrity, the following storage conditions are recommended based on supplier information and stability data.

Solid Form

For optimal long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture.

Condition Temperature Duration Notes
Long-term Storage-20°CMonths to yearsRecommended for preserving integrity over extended periods.[1]
Short-term Storage0 - 4°C or 2 - 8°CDays to weeksSuitable for material that will be used in the near future.[1][2]
Shipping/Brief HandlingAmbient TemperatureA few weeksThe compound is stable enough for ordinary shipping times.[1]

Note: It is crucial to store the compound in a dry and dark environment.[1] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is also advised.[3][4]

Stock Solutions

This compound is soluble in solvents such as DMSO for the preparation of stock solutions.[1]

Condition Temperature Duration Notes
Long-term Storage-20°CUp to a monthProtect from light.[5]
Short-term Storage0 - 4°CDays to weeksProtect from light.[1]

Note: For aqueous solutions, stability is pH-dependent. Acidic conditions are more favorable, while neutral to alkaline conditions can lead to rapid degradation.[6]

Stability Profile

The stability of Nicotinamide Riboside is influenced by temperature, pH, and moisture. The primary degradation pathway is the hydrolysis of the N-glycosidic bond, which separates the nicotinamide from the ribose moiety.

Thermal Stability

Studies on the closely related Nicotinamide Riboside Chloride (NRCl) demonstrate significant thermal degradation. The triflate salt is expected to exhibit similar behavior.

Temperature % Degradation of NRCl (Solid) Reference
115°C2%[2]
120°C7%[2]
125°C55%[2]
130°C98%[2]
140°C99.55%[2]
pH Stability in Aqueous Solutions

Nicotinamide Riboside is more stable in acidic conditions. Base-catalyzed hydrolysis is a major route of degradation in neutral and alkaline solutions.[1]

The following diagram illustrates the recommended workflow for storing and handling this compound.

G Workflow for Storage and Handling of this compound cluster_receipt Receiving and Initial Storage cluster_storage Storage Conditions cluster_preparation Solution Preparation and Use cluster_stock_storage Stock Solution Storage Receipt Receive Shipment Inspect Inspect for Integrity Receipt->Inspect Store_Solid Store Solid Compound Inspect->Store_Solid Record Record Lot and Date Store_Solid->Record Long_Term Long-Term Storage (-20°C, Dry, Dark) Store_Solid->Long_Term Months to Years Short_Term Short-Term Storage (0-4°C, Dry, Dark) Store_Solid->Short_Term Days to Weeks Weigh Weigh in Controlled Environment (Low Humidity) Long_Term->Weigh Short_Term->Weigh Dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) Weigh->Dissolve Store_Stock Store Stock Solution Dissolve->Store_Stock Use Use in Experiment Store_Stock->Use Stock_Long_Term Long-Term Stock (-20°C, Aliquoted) Store_Stock->Stock_Long_Term Months Stock_Short_Term Short-Term Stock (0-4°C) Store_Stock->Stock_Short_Term Days

Caption: Recommended workflow for handling and storage.

Degradation Pathway

The primary degradation pathway for Nicotinamide Riboside in aqueous solutions is hydrolysis, which is accelerated under basic conditions. This reaction cleaves the N-glycosidic bond, resulting in the formation of nicotinamide and a ribose sugar.

G Hydrolytic Degradation of Nicotinamide Riboside cluster_products Degradation Products NR Nicotinamide Riboside Cation Products NR->Products H2O H₂O H2O->NR OH OH⁻ (Base Catalyst) OH->NR accelerates Nicotinamide Nicotinamide Products->Nicotinamide Ribose Ribose Products->Ribose

Caption: Degradation of Nicotinamide Riboside.

Experimental Protocols

The following are general protocols for assessing the stability of this compound. These should be adapted based on the specific experimental context.

Protocol for Assessing Thermal Stability (Solid State)
  • Sample Preparation: Accurately weigh 1-2 mg of this compound into several amber glass vials.

  • Incubation: Place the vials in ovens or incubators set to the desired temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample stored at -20°C.

  • Time Points: At specified time intervals (e.g., 1, 3, 7, 14, and 30 days), remove one vial from each temperature.

  • Analysis:

    • Dissolve the contents of each vial in a known volume of a suitable solvent (e.g., DMSO or a mobile phase for HPLC).

    • Analyze the samples by HPLC-UV to determine the remaining percentage of this compound and the formation of degradation products like nicotinamide.

    • (Optional) Use LC-MS to identify other potential degradation products.

Protocol for Assessing Stability in Solution
  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., water, buffer at a specific pH, cell culture medium).

  • Incubation: Aliquot the solution into several amber glass vials and store them at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each condition.

  • Analysis: Analyze the samples directly by HPLC-UV to quantify the concentration of this compound and its major degradants.

HPLC-UV Analytical Method (Example)

This method is adapted from a study on Nicotinamide Riboside Chloride and can be used as a starting point.[7]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 6.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 266 nm.

  • Injection Volume: 20 µL.

  • Expected Retention Times: Nicotinamide Riboside (~1.0 min), Nicotinamide (~2.2 min).

Conclusion

This compound is a valuable research tool, but its utility is dependent on its integrity. Adherence to the recommended storage and handling conditions is paramount to prevent degradation and ensure the accuracy and reproducibility of experimental data. Researchers should be particularly mindful of its hygroscopicity and its instability in neutral to alkaline aqueous solutions. Regular stability testing is recommended for long-term studies or when using the compound under conditions not specified by the manufacturer.

References

Application Notes and Protocols: Solubility Profiling of Nicotinamide Riboside Triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) Riboside (NR) is a pyridine-nucleoside form of vitamin B3 that acts as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+). As a key coenzyme in cellular redox reactions, NAD+ is crucial for energy metabolism, DNA repair, and cellular signaling. Nicotinamide Riboside Triflate (NR-Tf), a salt form of NR, is of significant interest for research and pharmaceutical development due to its potential therapeutic applications. Understanding its solubility in various aqueous and organic solvents is a critical first step in the design of in vitro assays, formulation development, and preclinical studies.

This document provides a detailed overview of the solubility profile of this compound, along with standardized protocols for determining its solubility.

Physicochemical Properties

PropertyValue
Chemical Name 3-(Aminocarbonyl)-1-β-D-ribofuranosyl-pyridinium trifluoromethanesulfonate
CAS Number 445489-49-6
Molecular Formula C₁₂H₁₅F₃N₂O₈S
Molecular Weight 404.31 g/mol
Appearance Off-white to light yellow solid

Solubility Profile of this compound

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and formulation. While extensive quantitative solubility data for this compound is not widely published, the following table summarizes the available qualitative and semi-quantitative information. It is important to note that the solubility of the triflate salt may differ from other salt forms, such as the chloride salt.

SolventTypeQualitative SolubilityQuantitative Solubility (mg/mL)Quantitative Solubility (mM)
Water AqueousSoluble[1]≥ 0.404[1]≥ 1[1]
Phosphate-Buffered Saline (PBS, pH 7.4) AqueousData not availableData not availableData not available
Dimethyl Sulfoxide (DMSO) OrganicSoluble[2]Data not availableData not available
Methanol OrganicSlightly SolubleData not availableData not available
Ethanol OrganicData not availableData not availableData not available

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental protocols are essential. The two main types of solubility assays are the kinetic and thermodynamic methods.

Kinetic Solubility Assay

This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The concentration at which precipitation is first observed is determined as the kinetic solubility.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent)

  • Plate reader with turbidity or nephelometry detection capabilities

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Compound Addition: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is crucial for lead optimization and formulation development.

Principle: An excess of the solid compound is equilibrated with the solvent of interest over a prolonged period. The concentration of the dissolved compound in the supernatant is then measured.

Materials:

  • This compound (solid)

  • Selected aqueous and organic solvents

  • Glass vials with screw caps

  • Thermomixer or orbital shaker

  • Centrifuge

  • HPLC-UV system

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and incubate at a constant temperature (e.g., 25 °C) on a shaker for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Supernatant Analysis: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant and determine the concentration of this compound using a validated HPLC-UV method against a standard curve.

Experimental Workflow for Solubility Profiling

G Experimental Workflow for Solubility Profiling cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility prep_compound Weigh Nicotinamide Riboside Triflate thermo_add Add Excess Solid to Solvents prep_compound->thermo_add prep_solvents Prepare Aqueous & Organic Solvents prep_solvents->thermo_add prep_stock Prepare DMSO Stock Solution (10 mM) kinetic_dilute Serial Dilution in DMSO prep_stock->kinetic_dilute kinetic_add Add to Aqueous Buffer kinetic_dilute->kinetic_add kinetic_incubate Incubate (e.g., 2h) kinetic_add->kinetic_incubate kinetic_measure Measure Turbidity kinetic_incubate->kinetic_measure kinetic_result Determine Kinetic Solubility kinetic_measure->kinetic_result thermo_equilibrate Equilibrate (e.g., 24-48h) thermo_add->thermo_equilibrate thermo_separate Separate Solid/Liquid (Centrifugation) thermo_equilibrate->thermo_separate thermo_analyze Analyze Supernatant (HPLC-UV) thermo_separate->thermo_analyze thermo_result Determine Thermodynamic Solubility thermo_analyze->thermo_result

Caption: Workflow for determining kinetic and thermodynamic solubility.

NAD+ Metabolic Pathway

This compound serves as a precursor to NAD+, which is synthesized through several interconnected pathways. The "salvage pathway" is a key route for recycling nicotinamide and its derivatives back into the NAD+ pool.

NAD_Pathway Simplified NAD+ Metabolic Pathway cluster_precursors NAD+ Precursors cluster_salvage Salvage Pathway cluster_denovo De Novo & Preiss-Handler Pathways NR Nicotinamide Riboside (NR) (from NR-Triflate) NRK NRK1/2 NR->NRK ATP NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP NA Nicotinic Acid (NA) NAMN Nicotinic Acid Mononucleotide NA->NAMN Trp Tryptophan (Trp) QA Quinolinic Acid Trp->QA Multiple Steps NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT1-3 NMN->NMNAT ATP NRK->NMN NAD NAD+ NMNAT->NAD NAMPT->NMN QA->NAMN NAAD Nicotinic Acid Adenine Dinucleotide NAMN->NAAD NAAD->NAD Consumption NAD+ Consuming Enzymes (Sirtuins, PARPs, etc.) NAD->Consumption Consumption->NAM

Caption: Simplified overview of NAD+ biosynthesis pathways.

References

Application Notes and Protocols for Nicotinamide Riboside Triflate in Cell Culture-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) Riboside (NR) is a pyridine-nucleoside form of vitamin B3 that acts as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+). The triflate salt of Nicotinamide Riboside (NR-T) is a commonly used form in research settings. As an NAD+ precursor, NR-T plays a crucial role in cellular metabolism, energy production, and signaling pathways.[1] This document provides detailed application notes and protocols for the effective use of Nicotinamide Riboside Triflate in a variety of cell culture-based assays.

Mechanism of Action

Nicotinamide Riboside is utilized by cells through the NAD+ salvage pathway. Upon entering the cell, NR is phosphorylated by nicotinamide riboside kinases (NRKs) to form nicotinamide mononucleotide (NMN). NMN is then adenylylated by NMN adenylyltransferases (NMNATs) to synthesize NAD+.[2] Elevated intracellular NAD+ levels subsequently influence the activity of NAD+-dependent enzymes, such as sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs), which are involved in a wide array of cellular processes including gene expression, DNA repair, and mitochondrial function.[1][3]

Signaling Pathway Diagram

NAD_Salvage_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NR_T Nicotinamide Riboside Triflate (NR-T) NR Nicotinamide Riboside (NR) NR_T->NR Uptake NMN Nicotinamide Mononucleotide (NMN) NR->NMN NRK1/2 (ATP -> ADP) NAD NAD+ NMN->NAD NMNAT1-3 (ATP -> PPi) SIRT1 SIRT1 Activation NAD->SIRT1 PARP PARP Activation NAD->PARP Mitochondria Mitochondrial Function NAD->Mitochondria Cellular_Processes Gene Expression, DNA Repair SIRT1->Cellular_Processes PARP->Cellular_Processes

Caption: NAD+ Salvage Pathway Utilizing Nicotinamide Riboside.

Data Presentation: Efficacy of Nicotinamide Riboside in Various Cell Lines

The following table summarizes the effective concentrations and observed effects of Nicotinamide Riboside (NR) in several commonly used cell lines. Note that the triflate salt (NR-T) is expected to have similar efficacy.

Cell LineConcentration RangeTreatment DurationKey Observed EffectsReference(s)
HEK293 100 µM - 1 mM24 hoursIncreased intracellular NAD+ levels.[4]
C2C12 (Mouse Myoblasts) 500 µM24 hoursIncreased NAD+ content and activation of SIRT1 and SIRT3.[1]
HepG2 (Human Hepatoma) Not specifiedNot specifiedIncreased NAD+ metabolome.[5]
BEAS-2B (Human Bronchial Epithelial) 1 µM - 50 µM72 - 192 hoursInduced energy stress, followed by an increase in cellular NAD+. Cytotoxicity was observed at higher concentrations (≥ 5 µM) after 72 hours.[6]
RPE (Retinal Pigment Epithelium) 100 µM24 hoursEnhanced mitochondrial biogenesis and fusion; protective against cigarette smoke extract-induced mitochondrial dysfunction.[7]
HeLa (Human Cervical Cancer) 100 µM - 1 mMNot specifiedProtected against cisplatin-induced decrease in cell viability in a dose-dependent manner.[2]

Experimental Protocols

General Considerations
  • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent such as sterile water or PBS. Filter-sterilize the stock solution before adding it to the cell culture medium.

  • Control Groups: Always include a vehicle control (the solvent used to dissolve NR-T) in your experiments.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Seeding and Culture start->cell_culture treatment Treatment with This compound cell_culture->treatment incubation Incubation (e.g., 24-48 hours) treatment->incubation assays Perform Cell-Based Assays incubation->assays viability Cell Viability Assay (e.g., Trypan Blue) assays->viability nad_measurement NAD+ Quantification (e.g., HPLC, Enzymatic Assay) assays->nad_measurement western_blot Western Blotting (e.g., for SIRT1) assays->western_blot mito_function Mitochondrial Function Assay (e.g., Seahorse) assays->mito_function data_analysis Data Analysis and Interpretation viability->data_analysis nad_measurement->data_analysis western_blot->data_analysis mito_function->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for NR-T in Cell Culture.

Protocol 1: Assessment of Cell Viability

Objective: To determine the effect of this compound on cell proliferation and cytotoxicity.

Note on Assay Selection: Colorimetric assays like MTT and XTT that measure cellular metabolic activity can be influenced by changes in cellular redox state. Since NR-T modulates NAD+ levels, which are central to redox reactions, these assays may yield inaccurate results.[8] It is advisable to use a dye exclusion method like Trypan Blue for a more direct measure of cell viability.[2]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (NR-T) stock solution

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will not lead to over-confluence by the end of the experiment. Allow cells to adhere overnight.

  • Treatment: Aspirate the old medium and add fresh medium containing various concentrations of NR-T (e.g., 1 µM to 1 mM) and a vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells, wash with PBS and detach using trypsin. Neutralize the trypsin with complete medium.

    • For suspension cells, gently resuspend and collect the cell suspension.

  • Staining and Counting:

    • Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.

    • Load the mixture onto a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells.

  • Calculation: Calculate cell viability as: (Number of viable cells / Total number of cells) x 100%.

Protocol 2: Quantification of Intracellular NAD+ Levels

Objective: To measure the change in intracellular NAD+ concentration following treatment with NR-T.

Method Overview: Both enzymatic assays and HPLC-based methods can be used for NAD+ quantification. Enzymatic assays are often available in kit format and are suitable for high-throughput analysis. HPLC provides a highly quantitative and specific measurement.

Materials:

  • Treated and control cells

  • Ice-cold PBS

  • NAD+ Extraction Buffer (from a commercial kit or prepared in-house, e.g., acidic or basic extraction buffers)

  • NAD+/NADH quantification kit or HPLC system

Procedure (using an Enzymatic Assay Kit):

  • Cell Seeding and Treatment: Seed cells and treat with NR-T as described in Protocol 1.

  • Cell Lysis and NAD+ Extraction:

    • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add the NAD+ Extraction Buffer to the cells.

    • Homogenize the cells according to the kit's instructions (e.g., scraping, followed by vortexing or sonication).

    • To specifically measure NAD+, some protocols include a heating step (e.g., 60°C) to decompose NADH.

    • Centrifuge the lysate to pellet cell debris.

  • NAD+ Measurement:

    • Transfer the supernatant to a new plate.

    • Prepare NAD+ standards as per the kit's instructions.

    • Add the assay components (e.g., cycling enzyme mix, developer) to the samples and standards.

    • Incubate as required.

    • Measure the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Generate a standard curve from the NAD+ standards.

    • Determine the NAD+ concentration in the samples from the standard curve.

    • Normalize the NAD+ concentration to the protein concentration or cell number for each sample.

Protocol 3: Western Blotting for SIRT1 Activation

Objective: To assess the activation of SIRT1, a downstream target of NAD+, by examining its expression levels.

Materials:

  • Treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against SIRT1

  • HRP-conjugated secondary antibody

  • Loading control antibody (e.g., β-actin or GAPDH)

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment with NR-T, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against SIRT1 (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the SIRT1 signal to the loading control.

Protocol 4: Assessment of Mitochondrial Respiration

Objective: To measure the effect of NR-T on mitochondrial function by analyzing the oxygen consumption rate (OCR).

Method Overview: Extracellular flux analyzers (e.g., Seahorse XF Analyzer) are commonly used to measure OCR in real-time. A "Mito Stress Test" is performed by sequentially injecting inhibitors of the electron transport chain.

Materials:

  • Seahorse XF Analyzer and corresponding cell culture microplates

  • Seahorse XF DMEM medium, supplemented with glucose, pyruvate, and glutamine

  • NR-T stock solution

  • Mito Stress Test kit reagents (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treatment: Treat the cells with NR-T for the desired duration.

  • Assay Preparation:

    • One hour before the assay, replace the culture medium with pre-warmed Seahorse XF DMEM medium and incubate the cells in a non-CO2 incubator at 37°C.

    • Prepare the inhibitor solutions (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium and load them into the injection ports of the sensor cartridge.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge.

    • Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

    • The instrument will measure the basal OCR, followed by sequential measurements after the injection of each inhibitor.

  • Data Analysis:

    • The Seahorse software calculates key parameters of mitochondrial respiration:

      • Basal Respiration: The initial OCR.

      • ATP Production: The decrease in OCR after oligomycin (B223565) injection.

      • Maximal Respiration: The OCR after FCCP injection.

      • Spare Respiratory Capacity: The difference between maximal and basal respiration.

    • Normalize the OCR data to cell number or protein content.

Conclusion

This compound is a valuable tool for investigating the roles of NAD+ in cellular physiology and disease. By serving as a potent precursor to NAD+, NR-T can be used to modulate the activity of NAD+-dependent enzymes and influence a wide range of cellular processes, particularly mitochondrial function. The protocols outlined in this document provide a framework for the systematic evaluation of the effects of NR-T in cell culture-based assays. Careful experimental design, including appropriate controls and assay selection, is crucial for obtaining reliable and interpretable results.

References

Application Notes and Protocols for Nicotinamide Riboside Triflate Administration in Preclinical Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines and detailed protocols for the administration of Nicotinamide (B372718) Riboside (NR) Triflate in preclinical mouse models. The information compiled herein is based on established scientific literature and is intended to facilitate the design and execution of robust in vivo studies.

Introduction

Nicotinamide Riboside (NR) is a pyridine-nucleoside form of vitamin B3 that acts as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+).[1] As a critical coenzyme in cellular redox reactions and a substrate for NAD+-consuming enzymes like sirtuins and poly (ADP-ribose) polymerases (PARPs), NAD+ plays a vital role in cellular metabolism, DNA repair, and signaling.[1][2][3] The triflate salt of NR is a common form used in research due to its stability. Administration of NR has been shown to increase NAD+ levels in various tissues, offering a promising therapeutic strategy for a range of conditions, including metabolic disorders, neurodegenerative diseases, and age-related decline.[1][4][5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the administration of Nicotinamide Riboside to mice, providing a reference for expected outcomes and dosing considerations.

Table 1: Dosage and Administration Routes

Mouse ModelDosageAdministration RouteDurationKey FindingsReference
C57BL/6J400 mg/kg/dayOral (in diet)16 weeksIncreased plasma and intracellular NAD+ content.[4]
C57BL/6J185 mg/kgOral GavageSingle doseElevated hepatic NAD+.[2]
C57BL/6J500 mg/kg/dayIntraperitoneal Injection1 weekProtective effects in a spinal cord injury model.[5]
CD157 KO3-26 mg/mouse/dayOral Gavage12 daysAmeliorated social and behavioral impairments.[6]
DBA/2J1150-4200 mg/kg/dayOral (in drinking water)Up to 12 monthsProtected retinal ganglion cells.[7][8]
C57BL/6J300-600 mg/kg/dayOral (in chow)4 weeksImproved muscle quality and function.[9]
C57BL/6J500 mg/kg/dayOral (in drinking water)8 weeksMinimal impact on energy metabolism in mild obesity.[10]
C57BL/6J400 mg/kg/dayOral (in diet)20 weeksAttenuated liver fibrosis.[11]

Table 2: Effects on NAD+ Levels and Body Weight

Mouse StrainDosageAdministration RouteDurationTissueChange in NAD+ LevelsChange in Body WeightReference
C57BL/6J400 mg/kg/dayOral (in diet)16 weeksPlasma & various tissuesIncreasedNot specified[4]
C57BL/6J185 mg/kgOral GavageSingle doseLiverIncreasedNot applicable[2]
DBA/2J4200 mg/kg/dayOral (in drinking water)Long-termRetinaIncreasedNot specified[7][8]
C57BL/6J300-600 mg/kg/dayOral (in chow)4 weeksMuscleIncreasedDecreased[9]
C57BL/6J500 mg/kg/dayOral (in drinking water)8 weeksNot specifiedNot specifiedNo significant change[10]
C57BL/6J400 mg/kg/dayOral (in diet)20 weeksLiverNot specifiedReduced at 7 weeks[11]

Experimental Protocols

Preparation of Nicotinamide Riboside Triflate for Administration

a) For Oral Gavage:

  • Weigh the required amount of this compound powder.

  • Dissolve in a suitable vehicle such as sterile phosphate-buffered saline (PBS) or water.[5]

  • Ensure complete dissolution. Gentle warming or vortexing may be applied if necessary.

  • Prepare fresh daily to ensure stability.

b) For Dietary Supplementation:

  • Calculate the amount of NR Triflate needed based on the desired dose (e.g., 400 mg/kg/day) and the average daily food consumption of the mice (typically 3-5 g).[9][12]

  • Thoroughly mix the NR Triflate powder with the powdered rodent chow to ensure a homogenous distribution.

  • The mixture can then be provided as loose powder or re-pelleted.

  • Store the supplemented chow in a cool, dark place.

c) For Supplementation in Drinking Water:

  • Dissolve the calculated amount of NR Triflate in the drinking water.[7]

  • Replace the water bottles with the NR-containing solution.

  • Monitor water consumption to ensure accurate dosing.

  • Prepare fresh solutions regularly (e.g., twice a week) and protect from light to prevent degradation.

d) For Intraperitoneal Injection:

  • Dissolve this compound in sterile PBS to the desired concentration.[5]

  • Filter-sterilize the solution using a 0.22 µm syringe filter before injection.

  • Prepare the solution fresh before each injection.

Administration Procedures

a) Oral Gavage:

  • Gently restrain the mouse.

  • Use a proper-sized, ball-tipped gavage needle.

  • Carefully insert the needle into the esophagus and deliver the solution directly into the stomach.

  • The volume administered should be appropriate for the mouse's weight (typically 5-10 ml/kg).

b) Dietary Supplementation:

  • Provide the supplemented chow ad libitum.

  • Monitor food intake and body weight regularly to adjust the concentration of NR Triflate in the feed if necessary.

c) Supplementation in Drinking Water:

  • Provide the NR-containing water ad libitum.

  • Measure water intake to estimate the daily dose received by each mouse.

d) Intraperitoneal Injection:

  • Restrain the mouse, exposing the abdomen.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Inject the solution into the peritoneal cavity.

Signaling Pathways and Experimental Workflows

Nicotinamide Riboside to NAD+ Conversion Pathway

NAD_Pathway NR Nicotinamide Riboside (NR) NRK NRK1/2 NR->NRK NMN Nicotinamide Mononucleotide (NMN) NAD NAD+ NMN->NAD Adenylylation Sirtuins Sirtuins (e.g., SIRT1, SIRT3) NAD->Sirtuins Activation Cellular_Effects Cellular Effects (Metabolism, DNA Repair) Sirtuins->Cellular_Effects NRK->NMN Phosphorylation Experimental_Workflow Start Start of Study Acclimatization Acclimatization of Mice Start->Acclimatization Grouping Randomization into Groups (Control vs. NR-Treated) Acclimatization->Grouping Treatment Chronic NR Triflate Administration (e.g., in diet) Grouping->Treatment Monitoring Regular Monitoring (Body Weight, Food/Water Intake) Treatment->Monitoring Endpoint Endpoint Measurements (e.g., NAD+ levels, histology) Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Troubleshooting & Optimization

Best practices for handling and storing hygroscopic "Nicotinamide Riboside Triflate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing hygroscopic "Nicotinamide Riboside Triflate." It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Nicotinamide (B372718) Riboside Triflate and why is it used in research?

A1: Nicotinamide Riboside (NR) Triflate is a salt of Nicotinamide Riboside, a precursor to the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+). In research, it is used to elevate intracellular NAD+ levels, which is crucial for studying various cellular processes including energy metabolism, DNA repair, and sirtuin activity.[1][2] Sirtuins are a class of proteins that play a critical role in cellular health and longevity.

Q2: What does "hygroscopic" mean and why is it important for this compound?

A2: "Hygroscopic" means that the substance has a strong tendency to absorb moisture from the surrounding air. This is a critical property of this compound as moisture absorption can lead to clumping, inaccurate weighing, and potential degradation of the compound, impacting experimental reproducibility and results.[3][4]

Q3: How should I store this compound?

A3: To maintain its stability and prevent moisture absorption, this compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen).[3][4] It is also recommended to store it in a desiccator to further minimize exposure to humidity.

Q4: What is the recommended solvent for dissolving this compound?

A4: this compound is soluble in water and methanol. For cell culture experiments, it is typically dissolved in sterile water or a buffer solution to prepare a stock solution.

Q5: For how long is this compound stable in solution?

A5: The stability of Nicotinamide Riboside salts in aqueous solutions is a significant concern as they can hydrolyze to form nicotinamide and a ribose sugar.[1][5] While specific quantitative stability data for the triflate salt is limited, studies on the closely related Nicotinamide Riboside Chloride (NRCl) provide valuable insights. It is recommended to prepare fresh solutions for each experiment or store stock solutions at -80°C for short periods.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent or lower-than-expected experimental results. Degradation of this compound due to improper storage or handling.Ensure the compound is stored at -20°C under an inert atmosphere and in a desiccator. Minimize exposure to air and humidity during weighing and preparation of solutions. Prepare fresh solutions for each experiment whenever possible.
Difficulty in accurately weighing the compound. The compound is rapidly absorbing moisture from the air, causing the weight to fluctuate.Weigh the compound in a low-humidity environment, such as a glove box with controlled humidity. Alternatively, work quickly and in a draft-free space. For frequent use, consider preparing a concentrated stock solution from a freshly opened vial to avoid repeated weighing of the hygroscopic solid.
Clumping of the solid compound. The compound has absorbed moisture.Use a dry spatula to gently break up clumps before weighing. If significant clumping has occurred, the compound may be partially degraded, and using a fresh, properly stored vial is recommended for critical experiments.
Precipitation in the stock solution upon thawing. The solution may have been frozen and thawed multiple times, or the concentration may be too high for the storage temperature.Gently warm the solution to 37°C and vortex to redissolve the precipitate. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.

Data Presentation: Stability of Nicotinamide Riboside in Aqueous Solution

Disclaimer: The following data is for Nicotinamide Riboside Chloride (NRCl) and should be used as a reference for the stability of this compound, as both are salts of the same active molecule and exhibit similar degradation behavior in aqueous solutions.

Table 1: Degradation of Nicotinamide Riboside Chloride (NRCl) in Simulated Gastrointestinal Fluids at 37°C [6]

Time (hours)Remaining NRCl in Simulated Gastric Fluid (%)Remaining NRCl in Simulated Intestinal Fluid (%)
297.17 - 98.5994.32 - 94.71
4Not Reported92.71 - 93.54
8Not Reported90.51
24Not Reported79.18

Table 2: Thermal Degradation of Nicotinamide Riboside Chloride (NRCl) [6]

Temperature (°C)Degradation (%)
1152
1207
12555
13098
14099.55

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for Cell Culture
  • Materials:

    • This compound

    • Sterile, nuclease-free water or appropriate sterile buffer (e.g., PBS)

    • Sterile conical tubes

    • Sterile syringe filter (0.22 µm)

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.

    • In a sterile biosafety cabinet, quickly weigh the desired amount of this compound and transfer it to a sterile conical tube.

    • Add the required volume of sterile water or buffer to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex the tube until the compound is completely dissolved.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile conical tube.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: In Vitro Sirtuin Activity Assay

This protocol is a general guideline for a fluorometric sirtuin activity assay.

  • Materials:

    • Recombinant human sirtuin (e.g., SIRT1, SIRT3)

    • Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine (B10760008) residue and a fluorophore/quencher pair)

    • NAD+

    • This compound stock solution

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (containing a protease to cleave the deacetylated peptide)

    • 96-well black microplate

  • Procedure:

    • Prepare the reaction mixture in each well of the 96-well plate by adding the assay buffer, sirtuin enzyme, and the fluorogenic substrate.

    • Add varying concentrations of this compound (prepared from the stock solution) to the appropriate wells. Include a vehicle control (the solvent used for the NR Triflate stock).

    • Initiate the reaction by adding NAD+.

    • Incubate the plate at 37°C for the desired time (e.g., 60 minutes).

    • Stop the sirtuin reaction and initiate the development step by adding the developer solution.

    • Incubate the plate at room temperature for a specified time to allow for the development of the fluorescent signal.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the sirtuin activity based on the fluorescence intensity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis storage Store NR Triflate at -20°C weigh Weigh Hygroscopic Compound Quickly storage->weigh dissolve Dissolve in Sterile Buffer weigh->dissolve filter Filter Sterilize dissolve->filter aliquot Aliquot and Store at -80°C filter->aliquot cell_culture Cell Culture Treatment aliquot->cell_culture in_vivo In Vivo Administration aliquot->in_vivo assay Biochemical Assay aliquot->assay data Data Collection cell_culture->data in_vivo->data assay->data results Interpret Results data->results

Caption: Experimental workflow for using this compound.

nad_pathway NR_Triflate Nicotinamide Riboside Triflate NR Nicotinamide Riboside (NR) NR_Triflate->NR Dissociation NMN Nicotinamide Mononucleotide (NMN) NR->NMN NRK1/2 NAD NAD+ NMN->NAD NMNAT1-3 Sirtuins Sirtuins NAD->Sirtuins Activates Cellular_Processes Energy Metabolism, DNA Repair, Gene Regulation Sirtuins->Cellular_Processes Regulates

Caption: NAD+ biosynthesis pathway from this compound.

References

Strategies to prevent the decomposition of "Nicotinamide Riboside Triflate" at ambient temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and stabilization of Nicotinamide (B372718) Riboside Triflate (NR Triflate) to prevent its decomposition at ambient temperatures.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with Nicotinamide Riboside Triflate.

Issue Potential Causes Recommended Solutions
Unexpectedly low potency or concentration of NR Triflate solution. 1. Degradation due to improper storage: The compound was stored at ambient temperature or exposed to humidity. 2. Hydrolysis during sample preparation: The compound was dissolved in a neutral or alkaline buffer (pH ≥ 7) and left at room temperature for an extended period.1. Verify storage conditions: Ensure the compound is stored at -20°C or 2-8°C in a desiccated, inert atmosphere.[1][2] 2. Use cooled, acidic buffers: Prepare solutions using buffers with a pH below 7.0, ideally between pH 2.5 and 4.5, and keep them on ice.[3] Aqueous solutions are not recommended for storage for more than one day.[4]
Presence of a significant nicotinamide peak in analytical chromatography (HPLC, LC-MS). 1. Decomposition of NR Triflate: The primary degradation pathway is the hydrolysis of the N-glycosidic bond, yielding nicotinamide and D-ribose.[5][6] 2. High temperature during sample processing: Elevated temperatures accelerate the rate of hydrolysis.[3][6]1. Minimize exposure to ambient conditions: Weigh and handle the compound promptly in a low-humidity environment. 2. Control temperature: Perform all solution preparations and experiments at controlled, low temperatures whenever possible.
Inconsistent results between experimental replicates. 1. Hygroscopic nature of the compound: Absorption of atmospheric moisture can lead to variations in the actual weight of the active compound and promote degradation.[2][7] 2. Variable stability in solution: Differences in incubation times or temperatures between replicates can lead to varying degrees of degradation.1. Handle in a controlled environment: Use a glove box with a dry atmosphere or a controlled humidity room for weighing and sample preparation. 2. Standardize protocols: Ensure precise and consistent timing and temperature control for all experimental steps.
Caking or clumping of the solid NR Triflate powder. Moisture absorption: The compound is highly hygroscopic and has likely been exposed to ambient air.[2][7]Store in a desiccator: Immediately upon receipt, store the vial in a desiccator under vacuum or with a suitable desiccant. For long-term storage, place it in a freezer at -20°C.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition at room temperature?

The primary cause of decomposition is the hydrolysis of the N-glycosidic bond, which is sensitive to moisture and is catalyzed by neutral to alkaline conditions.[5][6] This process yields nicotinamide and D-ribose as the main degradation products. The hygroscopic nature of NR Triflate makes it susceptible to degradation even from atmospheric moisture.[2]

Q2: What are the ideal short-term and long-term storage conditions for solid this compound?

  • Short-term (days to weeks): Store at 0-4°C in a dry, dark environment.[8]

  • Long-term (months to years): For optimal stability, store at -20°C under an inert atmosphere.[2][8] It is crucial to keep the compound in a tightly sealed container, preferably within a desiccator, to protect it from moisture.[1]

Q3: How should I prepare aqueous solutions of this compound to minimize degradation?

To minimize degradation in aqueous solutions:

  • Use a slightly acidic buffer (pH 2.5-4.5) for dissolution, as the rate of hydrolysis is slower at acidic pH.[3]

  • Prepare solutions fresh before each experiment.

  • If immediate use is not possible, store the solution on ice and use it within the same day. Storing aqueous solutions for more than 24 hours is not recommended.[4]

Q4: Can I dissolve this compound in organic solvents?

Yes, this compound is soluble in organic solvents such as DMSO and methanol.[8] Stock solutions in anhydrous organic solvents are generally more stable than aqueous solutions. However, it is important to use anhydrous solvents and store the stock solutions at -20°C.

Q5: Are there any stabilized forms of Nicotinamide Riboside available?

Research has explored the development of more stable derivatives. For example, nicotinamide riboside trioleate chloride, a hydrophobic version, has been synthesized to protect the N-glycosidic bond from hydrolysis.[9] Additionally, formulation with borate (B1201080) has been shown to improve stability.

Experimental Protocols

Protocol for Assessing the Stability of this compound via HPLC

This protocol outlines a method to quantify the degradation of this compound over time under various conditions.

1. Materials and Reagents:

  • This compound

  • Nicotinamide (as a reference standard)

  • HPLC-grade water, acetonitrile, and methanol

  • Ammonium (B1175870) acetate (B1210297) or ammonium formate

  • Formic acid or phosphoric acid

  • Syringe filters (0.22 µm)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Temperature-controlled incubator or water bath

3. Sample Preparation and Incubation:

  • Prepare stock solutions of NR Triflate (e.g., 1 mg/mL) in various buffers (e.g., pH 2.5, 4.5, 7.0) and in an organic solvent like DMSO.

  • Aliquot the solutions into tightly sealed vials.

  • Incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

  • Filter the samples through a 0.22 µm syringe filter before injection into the HPLC.

4. HPLC Method:

  • Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 3.2 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient could be 95:5 (A:B) for 3 minutes, then ramping to 85:15 over 12 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: 254 nm or 268 nm.[3][4]

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Identify and integrate the peaks corresponding to NR Triflate and nicotinamide based on the retention times of the reference standards.

  • Calculate the percentage of NR Triflate remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining NR Triflate against time for each condition to determine the degradation kinetics.

Visualizations

cluster_conditions Accelerating Conditions NR_Triflate This compound Hydrolysis Hydrolysis of N-glycosidic bond NR_Triflate->Hydrolysis Products Degradation Products Hydrolysis->Products Nicotinamide Nicotinamide Products->Nicotinamide Ribose D-Ribose Products->Ribose Moisture Moisture/Humidity Moisture->Hydrolysis Temp Ambient Temperature Temp->Hydrolysis pH Neutral/Alkaline pH pH->Hydrolysis start Start Stability Study prep Prepare NR Triflate solutions in various buffers (pH) start->prep incubate Incubate samples at different temperatures prep->incubate sample Withdraw aliquots at defined time points incubate->sample sample->sample hplc Analyze by HPLC sample->hplc quantify Quantify remaining NR Triflate and formation of Nicotinamide hplc->quantify kinetics Determine degradation kinetics quantify->kinetics end End of Study kinetics->end issue High degradation of NR Triflate observed? check_storage Were solids stored at -20°C in a desiccator? issue->check_storage Yes check_handling Was handling performed in a low humidity environment? check_storage->check_handling Yes cause_storage Cause: Improper Storage check_storage->cause_storage No check_solution Was the solution pH acidic and prepared fresh/cold? check_handling->check_solution Yes cause_handling Cause: Moisture Absorption check_handling->cause_handling No cause_solution Cause: Solution Hydrolysis check_solution->cause_solution No ok Degradation Minimized check_solution->ok Yes

References

Optimizing reaction conditions to maximize the yield of β-nicotinamide riboside triflate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of β-nicotinamide riboside triflate. Our goal is to help you optimize reaction conditions to maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing β-nicotinamide riboside (β-NR) triflate with high stereoselectivity and yield?

A1: A highly effective and stereoselective method is a two-step procedure.[1][2] This process begins with the coupling of a protected ribose, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, with an ester of nicotinic acid, like ethyl nicotinate (B505614).[1][2] This initial reaction is typically mediated by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), and results in the formation of an intermediate, ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate.[1] The reaction is designed to proceed through a cationic cis-1,2-acyloxonium-sugar intermediate, which favors the formation of the desired β-anomer with high stereoselectivity.[1] The second step involves the simultaneous deprotection of the acetyl groups and the conversion of the nicotinate ester to the nicotinamide (B372718) amide. This is typically achieved by treatment with ammonia (B1221849) in methanol (B129727) (methanolic ammonia) at a controlled temperature.[1][3] This two-step approach has been reported to achieve an overall yield of up to 85%.[1][2]

Q2: Why is the β-anomer the desired product?

A2: Only the β-anomer of nicotinamide riboside is biologically active and possesses the desired medicinal properties.[4] Therefore, achieving high β-stereoselectivity during the synthesis is crucial for the therapeutic efficacy of the final product.

Q3: What are the critical reagents and their roles in the synthesis?

A3: The key reagents and their functions are summarized in the table below.

ReagentRole
1,2,3,5-tetra-O-acetyl-β-D-ribofuranoseProtected ribose donor
Ethyl nicotinateNicotinamide precursor
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)Lewis acid catalyst to activate the ribose donor and facilitate glycosylation
Dichloromethane (B109758) (DCM)Anhydrous solvent for the coupling reaction
Methanolic ammonia (NH₃/MeOH)Reagent for deacetylation and amidation

Q4: How can I monitor the progress of the reaction?

A4: High-Performance Liquid Chromatography (HPLC) is an essential tool for monitoring the deprotection step.[1] It allows for the effective separation and quantification of the desired product (β-nicotinamide riboside), starting materials, intermediates (like methyl nicotinate riboside), and byproducts (such as nicotinamide).[1] Regular monitoring helps in determining the optimal reaction time to maximize the yield of the target molecule while minimizing the formation of degradation products.[1]

Troubleshooting Guide

Problem 1: Low yield of the desired β-nicotinamide riboside triflate.

Potential Cause Suggested Solution
Moisture in the reaction: TMSOTf is highly sensitive to water, which can quench the catalyst and lead to poor yields in the coupling step.[1]Ensure all glassware is rigorously cleaned and flame-dried before use. The reaction should be conducted under an inert atmosphere (e.g., argon).[1] Use anhydrous solvents.
Incorrect reaction temperature: Temperature control is critical, especially during the ammonia deprotection step. Temperatures above 0 °C can lead to the formation of side products.[1]Maintain the reaction temperature at 0 °C or below during the deprotection step.[1] At -20 °C, the formation of a methyl nicotinate riboside intermediate is favored, and the conversion to the final product is slow.[1]
Suboptimal reaction time: Extended reaction times can lead to the decomposition of the desired product into nicotinamide.[1]Monitor the reaction progress hourly using HPLC after the initial 15 hours of the deprotection step to determine the optimal endpoint.[1]
Inefficient purification: Improper activation of the purification column or incorrect elution conditions can result in product loss.For C18 reverse-phase chromatography, properly activate the column by eluting with a decreasing gradient of methanol in water (e.g., 100%, 75%, 50%, 25% MeOH/H₂O) followed by a water wash.[1]

Problem 2: Poor stereoselectivity (presence of α-anomer).

Potential Cause Suggested Solution
Reaction conditions not favoring the β-anomer: The choice of solvent and catalyst can influence the stereochemical outcome.The use of dichloromethane as a solvent is reported to contribute to improved stereocontrol.[5] The TMSOTf-mediated coupling is known to produce the β-isomer with high stereoselectivity (>90%).[1]
Anomerization during workup or purification: Although less common with this specific protocol, pH and temperature extremes during purification could potentially lead to some anomerization.Maintain neutral pH and lower temperatures during the workup and purification steps.

Problem 3: Formation of significant side products.

Potential Cause Suggested Solution
Formation of methyl nicotinate riboside: This intermediate can be a major byproduct if the reaction conditions are not optimized.[1][3] This occurs because methoxide (B1231860) in the methanolic ammonia solution can be more reactive than ammonia with the ethyl pyridinium (B92312) ester intermediate.[1][3]Carefully control the temperature during the deprotection step. While it forms as an intermediate, ensuring the reaction proceeds to completion will convert it to the desired product. Use HPLC to monitor its conversion.[1]
Formation of nicotinamide: Prolonged reaction times or elevated temperatures during the deprotection step can lead to the degradation of the final product into nicotinamide.[1]Optimize the reaction time by closely monitoring the reaction progress with HPLC and stop the reaction once the maximum yield of β-NR is observed.[1]

Experimental Protocols

Step 1: Synthesis of Ethyl Nicotinate 2',3',5'-tri-O-acetylriboside Triflate

  • Thoroughly clean and flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar.

  • Allow the flask to cool to room temperature under an inert atmosphere (e.g., argon).

  • Dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose and 1.5 equivalents of ethyl nicotinate in anhydrous dichloromethane.

  • Slowly add 1 equivalent of TMSOTf to the solution at room temperature.

  • Stir the reaction mixture for approximately 10 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product, a syrup-like intermediate, can be carried forward to the next step.

Step 2: Synthesis of β-Nicotinamide Riboside Triflate

  • Dissolve the crude ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate in ice-cold 5.5 N methanolic ammonia under an argon atmosphere.

  • Maintain the reaction temperature at 0 °C for 15-18 hours.[1]

  • After 15 hours, begin monitoring the reaction hourly by taking a small aliquot, removing the solvent, and analyzing by HPLC.[1]

  • Once the optimal yield is achieved, quench the reaction.

  • Remove the methanol and ammonia under reduced pressure using a dry-ice cooled trap.[1]

  • Purify the resulting residue using reverse-phase column chromatography on a C18 column, eluting with water.[1][3]

  • Evaporate the water from the fractions containing the pure product under high vacuum to obtain β-nicotinamide riboside triflate.[1]

Data Presentation

Table 1: Summary of Optimized Reaction Conditions and Yield

ParameterStep 1: CouplingStep 2: Deprotection & Amidation
Reactants 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, Ethyl nicotinateEthyl nicotinate 2',3',5'-tri-O-acetylriboside triflate
Catalyst/Reagent TMSOTf (1 equivalent)5.5 N NH₃/MeOH
Solvent DichloromethaneMethanol
Temperature Room Temperature0 °C[1]
Reaction Time ~10 hours[1]15-18 hours (monitored by HPLC)[1]
Yield >90% (intermediate)[1]85% (overall)[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Glycosylation cluster_step2 Step 2: Deprotection & Amidation start Start: 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose + Ethyl Nicotinate coupling Coupling Reaction (TMSOTf, DCM, RT, 10h) start->coupling intermediate Intermediate: Ethyl Nicotinate 2',3',5'-tri-O-acetylriboside Triflate coupling->intermediate deprotection Deprotection & Amidation (5.5N NH3/MeOH, 0°C, 15-18h) intermediate->deprotection monitoring Reaction Monitoring (HPLC) deprotection->monitoring purification Purification (C18 Reverse Phase Chromatography) monitoring->purification Optimal Yield Reached final_product Final Product: β-Nicotinamide Riboside Triflate purification->final_product

Caption: Experimental workflow for the two-step synthesis of β-nicotinamide riboside triflate.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield moisture Moisture Present low_yield->moisture temp Incorrect Temperature low_yield->temp time Suboptimal Time low_yield->time purification Inefficient Purification low_yield->purification anhydrous Use Anhydrous Conditions & Inert Atmosphere moisture->anhydrous control_temp Maintain 0°C During Deprotection temp->control_temp monitor Monitor with HPLC time->monitor optimize_purification Optimize Chromatography purification->optimize_purification

Caption: Troubleshooting logic for addressing low reaction yield.

References

Overcoming challenges in the large-scale synthesis of "Nicotinamide Riboside Triflate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Nicotinamide (B372718) Riboside (NR) Triflate. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis of Nicotinamide Riboside Triflate.

Yield and Purity Issues

Q1: My overall yield of β-Nicotinamide Riboside Triflate is significantly lower than the reported 85%. What are the likely causes?

A1: Low overall yield can stem from several factors throughout the two-step synthesis. Key areas to investigate include:

  • Suboptimal Coupling Reaction (Step 1): Incomplete reaction or formation of side products during the coupling of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose with ethyl nicotinate (B505614) can significantly reduce the yield of the intermediate. Ensure all reagents are anhydrous, and the reaction is conducted under an inert atmosphere (e.g., argon).[1] The slow addition of TMSOTf is crucial to prevent the formation of side products.[1]

  • Inefficient Deprotection and Amidation (Step 2): The conversion of the intermediate to β-NR involves simultaneous deprotection and amidation. Incorrect temperature control and reaction time are major sources of yield loss.

  • Product Decomposition: Nicotinamide Riboside is susceptible to decomposition, particularly during workup and purification if exposed to alkaline conditions for extended periods.[1]

  • Purification Losses: Inefficient purification, such as improper activation of the C18 silica (B1680970) column or using an incorrect solvent gradient, can lead to significant product loss.

Q2: I am observing significant amounts of methyl nicotinate riboside and nicotinamide as byproducts. How can I minimize their formation?

A2: The formation of these byproducts is a common challenge in the second step of the synthesis. Here’s how to mitigate them:

  • Temperature Control: Reaction temperature is a critical factor.[1] Running the reaction at 0°C is optimal for favoring the formation of Nicotinamide Riboside.[1] At lower temperatures, such as -20°C, the formation of methyl nicotinate riboside is favored as methoxide (B1231860) is more reactive than ammonia (B1221849) at this temperature.[1][2]

  • Reaction Time: Extended reaction times can lead to the decomposition of the desired product into nicotinamide.[1] It is essential to monitor the reaction progress closely using HPLC to determine the optimal stopping point, which is typically between 15-18 hours.[1]

Q3: The stereoselectivity of my reaction is poor, resulting in a mixture of α and β anomers. How can I improve the yield of the β-isomer?

A3: The use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a Lewis acid in the coupling reaction is key to achieving high β-stereoselectivity.[1] The reaction proceeds through a cationic cis-1,2-acyloxonium-sugar intermediate, which directs the nucleophilic attack to favor the formation of the β-anomer, often with a yield of over 90% for the desired isomer.[1] To ensure high stereoselectivity:

  • Use Anhydrous Conditions: Moisture can interfere with the reaction and reduce stereoselectivity.

  • Slow Addition of TMSOTf: Add the TMSOTf slowly to the reaction mixture to maintain control over the reaction.[1]

Purification and Handling

Q4: What is the most effective method for purifying large-scale batches of this compound?

A4: For large-scale purification, reversed-phase column chromatography on C18 silica gel is the recommended method.[2][3]

  • Column Activation: Proper activation of the C18 column is crucial for efficient separation. This typically involves washing the column with progressively lower concentrations of methanol (B129727) in water (e.g., 100%, 75%, 50%, 25% MeOH/H₂O) followed by a final wash with water.[1]

  • Elution: Water is used as the eluent to separate Nicotinamide Riboside from less polar byproducts like nicotinamide and methyl nicotinate riboside.[2][3]

  • Monitoring: HPLC is essential for monitoring the fractions and ensuring the collection of the pure product.[1]

Q5: this compound is described as hygroscopic and unstable. What are the proper storage and handling procedures?

A5: this compound is indeed sensitive to moisture and temperature.

  • Storage: The purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[1] It is a hygroscopic material and should be protected from moisture.

  • Handling: When handling the compound, it is advisable to work in a dry environment, such as a glove box or under a stream of inert gas, to minimize exposure to atmospheric moisture.

Q6: The triflate anion is not suitable for nutritional supplements. How can I exchange it for a pharmaceutically acceptable anion like chloride?

A6: Anion exchange is a necessary step for applications requiring a pharmaceutically acceptable salt. This can be achieved through ion exchange chromatography or by washing with a saturated salt solution.

  • Ion Exchange Chromatography: Using an anion exchange resin, such as Amberlite IRA400-Cl, is an effective method. The triflate salt is passed through the column, and the chloride form is eluted.

  • Saturated Salt Solution Wash: A simpler method involves washing a solution of the triflate salt with a saturated aqueous solution of sodium chloride. This process exchanges the triflate anion for the chloride anion.[2] Subsequent extraction with a suitable solvent, like THF, can help remove byproducts such as sodium trifluoromethanesulfonate.[2]

Quantitative Data Summary

ParameterConditionResultReference
Overall Yield Two-step synthesis with TMSOTf and methanolic ammonia85%[1][3]
β-Isomer Selectivity Coupling with TMSOTf>90%[1]
Deprotection Temperature 0°C with 5.5 N NH₃/MeOHOptimal for NR formation[1]
Deprotection Temperature -20°C with 5.5 N NH₃/MeOHFavors methyl nicotinate riboside formation[1][2]
Deprotection Time 15-18 hours at 0°COptimal for NR yield[1]
Extended Deprotection >18 hours at 0°CIncreased formation of nicotinamide[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Nicotinate 2',3',5'-tri-O-acetyl-β-D-riboside Triflate (Intermediate)
  • Preparation: Ensure all glassware is thoroughly cleaned and flame-dried. The reaction should be conducted under an argon atmosphere.

  • Reaction Setup: In a three-neck round-bottom flask, dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose and 1.5 equivalents of ethyl nicotinate in anhydrous dichloromethane.

  • TMSOTf Addition: Slowly add 1 equivalent of trimethylsilyl trifluoromethanesulfonate (TMSOTf) to the solution via syringe at room temperature.

  • Reflux: After the addition of TMSOTf, heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 10 hours.

  • Workup: After completion, cool the reaction mixture and dissolve the crude product in water. Neutralize the aqueous solution to pH 7.0 with a 0.1 M NaOH solution.

  • Extraction: Extract the product with a 1:1 mixture of ethyl acetate (B1210297) and hexane.

  • Drying: Dry the organic layer and evaporate the solvent under reduced pressure to obtain the syrup-like intermediate.

Protocol 2: Synthesis of β-Nicotinamide Riboside Triflate
  • Preparation: Use a clean, flame-dried three-neck round-bottom flask under an argon atmosphere.

  • Reaction Setup: Dissolve the intermediate from Protocol 1 in ice-cold 5.5 N methanolic ammonia (NH₃/MeOH).

  • Reaction Conditions: Maintain the reaction at 0°C for 15-18 hours.

  • Monitoring: Monitor the reaction hourly after 15 hours by taking a small aliquot, drying it rapidly, and analyzing it by HPLC.

  • Workup: Once the optimal yield is achieved, remove the methanol and ammonia under reduced pressure using a dry-ice cooled trap.

  • Purification: Purify the resulting solid by reversed-phase column chromatography on a C18 silica column using water as the eluent.

  • Drying: Evaporate the water from the fractions containing the pure product under high vacuum to obtain β-Nicotinamide Riboside Triflate as a solid.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Coupling Reaction cluster_step2 Step 2: Deprotection & Amidation A 1,2,3,5-tetra-O-acetyl- β-D-ribofuranose D Ethyl Nicotinate 2',3',5'-tri-O-acetyl- β-D-riboside Triflate (Intermediate) A->D Reflux, 10h B Ethyl Nicotinate B->D Reflux, 10h C TMSOTf in Dichloromethane C->D Reflux, 10h E Intermediate G β-Nicotinamide Riboside Triflate E->G 0°C, 15-18h F 5.5 N NH3/MeOH F->G 0°C, 15-18h

Caption: Two-step synthesis workflow for this compound.

Troubleshooting_Logic cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting Start Low Yield or Purity Issue Check_Coupling Check Step 1: Coupling Reaction Start->Check_Coupling Check_Deprotection Check Step 2: Deprotection Start->Check_Deprotection Check_Purification Check Purification Start->Check_Purification Check_Byproducts High Byproduct Levels? Start->Check_Byproducts Solvents_Anhydrous Ensure anhydrous solvents Check_Coupling->Solvents_Anhydrous Inert_Atmosphere Maintain inert atmosphere Check_Coupling->Inert_Atmosphere Slow_TMSOTf Slow TMSOTf addition Check_Coupling->Slow_TMSOTf Temp_Control Verify 0°C reaction temp Check_Deprotection->Temp_Control Time_Monitoring Monitor time with HPLC Check_Deprotection->Time_Monitoring Column_Activation Properly activate C18 column Check_Purification->Column_Activation Correct_Eluent Use water as eluent Check_Purification->Correct_Eluent Check_Byproducts->Check_Deprotection Check_Stereoselectivity Poor Stereoselectivity? Check_Stereoselectivity->Check_Coupling

Caption: Troubleshooting logic for synthesis challenges.

References

Troubleshooting common issues in the HPLC purification of "Nicotinamide Riboside Triflate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purification of Nicotinamide (B372718) Riboside (NR) Triflate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the purification of this polar and sensitive compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analysis considerations for working with Nicotinamide Riboside Triflate?

A1: this compound is a hygroscopic and thermally sensitive compound. Proper handling and storage are crucial to prevent degradation before purification. It should be stored at low temperatures, typically -20°C, under an inert atmosphere.[1][2][3] Before preparing your sample for HPLC, ensure it is brought to room temperature in a desiccator to prevent water condensation on the solid material.

Q2: My this compound peak is showing significant tailing. What is the likely cause and how can I fix it?

A2: Peak tailing for polar, basic compounds like Nicotinamide Riboside is a common issue in reversed-phase HPLC.[4][5][6] The primary cause is often secondary interactions between the positively charged pyridinium (B92312) ion of the molecule and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[4][6]

To mitigate this, consider the following:

  • Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-4) can suppress the ionization of silanol groups, reducing these secondary interactions.[6]

  • Column Choice: Employ a column with a highly deactivated or "end-capped" stationary phase.[4] These columns have fewer free silanol groups, leading to more symmetrical peaks for basic compounds.[4]

  • Buffer Concentration: Increasing the buffer concentration in the mobile phase can also help to mask the residual silanol interactions and improve peak shape.[4]

Q3: I am struggling with poor retention of this compound on my C18 column. What strategies can I use to improve it?

A3: Nicotinamide Riboside is a very polar molecule, which leads to weak retention on traditional nonpolar stationary phases like C18. To enhance retention:

  • Highly Aqueous Mobile Phases: Use a mobile phase with a high percentage of aqueous buffer. Ensure your C18 column is "aqueous stable" to prevent phase collapse.

  • Alternative Stationary Phases: Consider using columns specifically designed for polar compounds. Options include:

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which improves interaction with polar analytes.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is effective for retaining highly polar compounds.

  • Ion-Pairing Chromatography: While less common now due to potential for column contamination and incompatibility with mass spectrometry, ion-pairing reagents can be added to the mobile phase to form a neutral complex with the charged analyte, thereby increasing its retention on a reversed-phase column.

Q4: I am observing extra peaks in my chromatogram that are not my target compound. What could be their origin?

A4: Extra peaks are likely due to the degradation of Nicotinamide Riboside. The primary degradation pathway is hydrolysis of the N-glycosidic bond, which yields nicotinamide and a ribose sugar.[7][8][9] This degradation is accelerated by:

  • Neutral to Basic pH: The rate of hydrolysis increases significantly at neutral and basic pH.[7]

  • Elevated Temperature: Higher temperatures increase the rate of both hydrolysis and thermal decomposition.[7][9]

To minimize degradation, prepare samples fresh in a slightly acidic buffer and keep them cool in the autosampler.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

This is one of the most common problems encountered. Follow this workflow to diagnose and resolve the issue.

G Troubleshooting Poor Peak Shape start Poor Peak Shape Observed is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No check_all_peaks_tail Are all peaks tailing? is_tailing->check_all_peaks_tail Yes check_overload Is sample concentration high? is_fronting->check_overload Yes system_issue Potential System Issue: - Column void/damage - Blocked frit - Extra-column volume check_all_peaks_tail->system_issue Yes analyte_specific_tailing Likely Analyte-Specific Issue: Secondary interactions with stationary phase check_all_peaks_tail->analyte_specific_tailing No fix_system_issue Action: - Reverse flush column (if permissible) - Check connections for dead volume - Replace column system_issue->fix_system_issue optimize_mobile_phase Optimize Mobile Phase: - Lower pH (e.g., add 0.1% TFA or formic acid) - Increase buffer strength analyte_specific_tailing->optimize_mobile_phase change_column Consider Different Column: - Use an end-capped C18 - Switch to a polar-embedded or HILIC column optimize_mobile_phase->change_column reduce_concentration Action: Dilute sample or reduce injection volume check_overload->reduce_concentration Yes solvent_mismatch Potential sample solvent mismatch check_overload->solvent_mismatch No match_solvent Action: Dissolve sample in initial mobile phase solvent_mismatch->match_solvent

Caption: A flowchart for troubleshooting poor peak shape in HPLC.

Issue 2: Analyte Degradation

If you suspect your this compound is degrading during the purification process, follow these steps.

G Troubleshooting Analyte Degradation start Suspected Degradation (e.g., appearance of nicotinamide peak) check_sample_prep Review Sample Preparation & Storage start->check_sample_prep check_hplc_conditions Review HPLC Conditions start->check_hplc_conditions sample_actions Actions: - Prepare samples fresh before each run - Use a slightly acidic diluent (e.g., water with 0.1% formic acid) - Keep samples cool in the autosampler (~4°C) check_sample_prep->sample_actions hplc_actions Actions: - Use a mobile phase with pH < 7 - Avoid high column temperatures if possible - Minimize run time check_hplc_conditions->hplc_actions

Caption: A flowchart for troubleshooting analyte degradation.

Data and Protocols

Quantitative Data

The stability and solubility of Nicotinamide Riboside and its degradation products are critical for successful purification.

Table 1: Stability of Nicotinamide Riboside Chloride (NRCI) at Various pH and Temperature Conditions [7]

pHTemperature (°C)Degradation Rate Constant (k, min⁻¹)
2.0550.0001
2.0650.0002
2.0750.0004
5.0550.0001
5.0650.0002
5.0750.0005
7.4550.0002
7.4650.0005
7.4750.0011

Note: Data is for NRCI, but provides a strong indication of the stability profile for NR Triflate.

Table 2: Solubility of Nicotinamide (Primary Degradant) in Common HPLC Solvents at Different Temperatures [10][11][12][13][14]

SolventTemperature (K)Mole Fraction Solubility (x)
Water298.15~1.3 x 10⁻¹
Methanol298.15~4.5 x 10⁻²
Acetonitrile298.15~8.6 x 10⁻³
Ethanol298.15~4.4 x 10⁻³
Acetonitrile313.2~7.3 x 10⁻³
Ethanol313.2~8.5 x 10⁻²

Note: Understanding the solubility of the main impurity, nicotinamide, is crucial for developing effective purification gradients.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Nicotinamide Riboside and Nicotinamide

This method is suitable for assessing the purity of fractions and monitoring reactions.[7][9]

  • Column: Phenomenex® Synergi™ Hydro-RP (80 Å, 4.6 x 50 mm, 4 µm particle size) or equivalent C18 column suitable for polar analytes.

  • Mobile Phase A: Phosphate buffer (e.g., 20 mM) at pH 6.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 0% B

    • 1-3 min: 0-10% B

    • 3-4 min: 10% B

    • 4-4.1 min: 10-0% B

    • 4.1-6 min: 0% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Detection: UV at 266 nm.

  • Expected Retention Times: Nicotinamide Riboside ~1.0 min, Nicotinamide ~2.2 min.

Protocol 2: Preparative HPLC Purification of this compound

This protocol is a starting point for scaling up the purification of this compound.

  • Column: A preparative C18 column (e.g., 20-50 mm ID) packed with a high-quality, end-capped silica.

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Trifluoroacetic Acid) at a concentration that avoids overloading the column. Filter the sample through a 0.45 µm filter.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Method Development:

    • Scouting Gradient: Run a fast linear gradient (e.g., 5% to 95% B over 15-20 minutes) to determine the approximate elution percentage of your target compound and impurities.

    • Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point of this compound to maximize resolution from impurities. For example, if the compound elutes at 30% B, you might run a gradient from 20% to 40% B over 30-40 minutes.

  • Flow Rate: Adjust the flow rate according to the column diameter (e.g., 10-50 mL/min for a 20-50 mm ID column).

  • Loading: Inject a small volume first to confirm retention time and peak shape. Gradually increase the injection volume or mass until resolution begins to degrade, to determine the column's loading capacity.

  • Fraction Collection: Collect fractions based on the UV detector signal, starting just before the main peak begins to elute and ending after the tail returns to baseline.

  • Post-Purification: Analyze the collected fractions using the analytical HPLC method (Protocol 1). Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Signaling Pathway

Nicotinamide Riboside is a key precursor in the NAD+ salvage pathway, a critical route for maintaining cellular levels of NAD+, an essential coenzyme in numerous metabolic and signaling processes.

NAD_Salvage_Pathway NAD+ Salvage Pathway NR Nicotinamide Riboside (NR) NMN Nicotinamide Mononucleotide (NMN) NR->NMN ATP -> ADP NAD NAD+ NMN->NAD ATP -> PPi NAM Nicotinamide (NAM) NAD->NAM ADP-ribose NAM->NMN PRPP -> PPi NAMPT NAMPT NAMPT->NAM NRK NRK1/2 NRK->NR NMNAT NMNAT1-3 NMNAT->NMN NAD_Consuming NAD-Consuming Enzymes (e.g., SIRTs, PARPs) NAD_Consuming->NAD

Caption: The NAD+ salvage pathway showing the role of Nicotinamide Riboside.

References

Managing exothermic reactions during the synthesis of nicotinamide riboside salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nicotinamide (B372718) riboside (NR) salts. The following information is intended to help manage potential exothermic reactions and address other common issues encountered during these sensitive chemical processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when synthesizing nicotinamide riboside salts?

A1: The synthesis of nicotinamide riboside salts, particularly when using reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), requires careful management of potentially exothermic reactions. TMSOTf is highly reactive, especially with moisture, and can cause a rapid release of heat.[1][2] Proper temperature control is crucial to prevent runaway reactions, which can lead to pressure buildup, solvent boiling, and the release of hazardous materials.[3] Additionally, handling of reagents like ammonia (B1221849) in methanol (B129727) requires a well-ventilated fume hood and appropriate personal protective equipment (PPE).[1]

Q2: How can I effectively control the temperature during the glycosylation step with TMSOTf?

A2: Effective temperature control is paramount for both safety and product yield. Key strategies include:

  • Gradual Reagent Addition: Add the TMSOTf catalyst slowly to the reaction mixture while closely monitoring the internal temperature.[4]

  • Adequate Cooling: Utilize a cooling bath (e.g., ice-water or dry ice-acetone) to maintain the desired reaction temperature.[1] For larger scale reactions, a reactor with a cooling jacket or cooling coils is recommended.[5]

  • Vigorous Stirring: Ensure efficient stirring to promote even heat distribution and prevent the formation of localized hot spots.[5]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture, which can be highly exothermic with TMSOTf.[2]

Q3: What should I do if the reaction temperature begins to rise unexpectedly?

A3: An unexpected temperature increase indicates a potential loss of control over the reaction. Immediate action is required:

  • Stop Reagent Addition: Immediately cease the addition of any further reagents.

  • Enhance Cooling: Increase the cooling capacity by adding more coolant to the bath or lowering the temperature of the cooling system.

  • Quench the Reaction (if necessary): If the temperature continues to rise rapidly, be prepared to quench the reaction. A pre-prepared quenching solution, such as a cold solution of sodium bicarbonate or an amine like triethylamine, should be readily available.[6] The choice of quenching agent should be appropriate for the specific reaction chemistry.

  • Alert Personnel: Inform others in the laboratory of the situation.

Q4: Are there specific temperature ranges that are critical for different steps of NR salt synthesis?

A4: Yes, specific temperature control is crucial for maximizing yield and minimizing side products. For example, in a common two-step synthesis of β-nicotinamide riboside:

  • The coupling reaction with TMSOTf is often carried out at low temperatures, for instance, by cooling the reaction mixture to 0-5°C before adding reagents.[7]

  • The subsequent deprotection step using methanolic ammonia is typically performed at 0°C for an extended period (15-18 hours).[3] It has been noted that at -20°C, the formation of a methyl nicotinate (B505614) riboside side product is favored.[1]

Q5: How does reaction scale-up affect heat management?

A5: Scaling up a chemical reaction significantly impacts heat management. The volume of the reaction mixture increases by the cube of the vessel's radius, while the heat transfer surface area only increases by the square of the radius.[3] This means that heat dissipation becomes less efficient as the scale increases. Therefore, what might be a manageable temperature fluctuation at the lab scale could become a dangerous thermal runaway at the pilot or production scale. A thorough hazard evaluation, including reaction calorimetry, is recommended before significant scale-up.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid, uncontrolled temperature increase during TMSOTf addition. Reaction is highly exothermic. Addition rate is too fast. Inadequate cooling.Immediately stop the addition of TMSOTf. Increase cooling to the reaction vessel. Prepare to quench the reaction with a suitable agent if the temperature continues to rise.
Formation of side products (e.g., methyl nicotinate riboside). Incorrect reaction temperature during deprotection.Ensure the deprotection step with methanolic ammonia is maintained at the specified temperature (e.g., 0°C).[1] Monitor the reaction progress using HPLC to determine the optimal reaction time.[1]
Low yield of the desired β-anomer. Suboptimal reaction conditions.Carefully control the reaction temperature and solvent. The use of silylated nicotinamide and catalytic amounts of TMSOTf can improve stereoselectivity.
Reaction stalls before completion. Deactivated reagent or catalyst. Presence of an inhibitor.Add a fresh portion of the reagent or catalyst. Ensure starting materials are pure and free of potential inhibitors.[8]
Difficulty in purifying the final product. Presence of unreacted starting materials or side products.Monitor the reaction to ensure completion. Optimize chromatography conditions for better separation.[1]

Experimental Protocols and Data

Table 1: Representative Reaction Parameters for Nicotinamide Riboside Salt Synthesis
Step Reagents Temperature (°C) Duration Key Considerations Reference
Chlorination of D-ribose tetraacetate D-ribose tetraacetate, Acetone, HCl gas0-515 minMaintain temperature below 5°C during HCl addition.[7]
Coupling Reaction Nicotinamide riboside triacetate chloride, Methanol, DIPEA38-4316-18 hrsMonitor product purity by HPLC.[7]
Deprotection Nicotinamide riboside triacetate chloride, Methanolic HCl0-510-12 hrsEnsure NRT-Cl content is below 1% before proceeding.[7]
Coupling with Ethyl Nicotinate 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, Ethyl nicotinate, TMSOTfNot specified10 hrsReaction is stereoselective for the β-isomer.[3]
Deprotection with Methanolic Ammonia Ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate, 5.5 N NH₃/MeOH015-18 hrsMonitor hourly by HPLC after 15 hours.[1][3]

Visualizations

NAD+ Salvage Pathway

The following diagram illustrates the NAD+ salvage pathway, where nicotinamide riboside (NR) is converted to nicotinamide mononucleotide (NMN) by nicotinamide riboside kinase (NRK), which is then converted to NAD+.

NAD_Salvage_Pathway cluster_0 Cellular Environment cluster_1 Key Enzymes NR Nicotinamide Riboside (NR) NMN Nicotinamide Mononucleotide (NMN) NR->NMN NRK NAD NAD+ NMN->NAD NMNAT NAM Nicotinamide (NAM) NAD->NAM SIRTs, PARPs, CD38 NAM->NMN NAMPT NRK Nicotinamide Riboside Kinase (NRK) NMNAT Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) NAMPT Nicotinamide Phosphoribosyltransferase (NAMPT) SIRTs Sirtuins (SIRTs) PARPs Poly(ADP-ribose) Polymerases (PARPs) CD38 CD38

Caption: The NAD+ salvage pathway illustrating the conversion of nicotinamide riboside.

Experimental Workflow for Managing Exothermic Reactions

This workflow outlines the key steps and decision points for safely managing potentially exothermic reactions during nicotinamide riboside synthesis.

Exothermic_Reaction_Workflow cluster_workflow Exothermic Reaction Management Workflow start Start: Prepare Reaction Setup setup_cooling Establish Cooling Bath/System start->setup_cooling add_reagents Slowly Add Reagents setup_cooling->add_reagents monitor_temp Continuously Monitor Temperature add_reagents->monitor_temp temp_stable Temperature Stable? monitor_temp->temp_stable Yes temp_increase Temperature Increasing? monitor_temp->temp_increase No continue_reaction Continue Reaction temp_stable->continue_reaction reaction_complete Reaction Complete continue_reaction->reaction_complete stop_addition Stop Reagent Addition temp_increase->stop_addition increase_cooling Increase Cooling stop_addition->increase_cooling prepare_quench Prepare to Quench increase_cooling->prepare_quench quench_reaction Quench Reaction prepare_quench->quench_reaction

Caption: A logical workflow for managing exothermic reactions during synthesis.

References

Technical Support Center: Stereoselective Synthesis of β-Nicotinamide Riboside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of β-nicotinamide riboside (β-NR), with a focus on achieving high stereoselectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of β-nicotinamide riboside, helping researchers identify and resolve experimental challenges.

Issue Possible Cause Recommended Solution
Low or no product yield Moisture contamination: TMSOTf is highly sensitive to moisture, which can quench the reaction.[1]Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1] Use anhydrous solvents.
Inefficient coupling: The reaction conditions may not be optimal for the glycosylation step.Verify the stoichiometry of reactants, particularly the amount of TMSOTf. Ensure the reaction temperature and time are as specified in the protocol.
Degradation of product: β-NR is susceptible to decomposition, especially at elevated temperatures or non-neutral pH.[1][2]Maintain low temperatures (e.g., 0°C) during the deprotection step and subsequent work-up.[1] Store the purified product at -20°C.[3]
Poor stereoselectivity (presence of α-anomer) Incorrect ribose starting material: Using a ribose derivative without a participating group at the C2 position can lead to a mixture of anomers.Use a ribose derivative with a C2-acyl protecting group (e.g., 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose). The neighboring group participation of the acetyl group at C2 promotes the formation of the β-isomer.[1][2][4]
Reaction conditions not favoring β-isomer formation: Suboptimal reaction conditions can reduce the stereoselectivity.Follow established protocols that have been shown to yield high β-selectivity, such as the two-step method using TMSOTf.[1][3][4]
Formation of side products Reaction with solvent during deprotection: In methanolic ammonia (B1221849), methoxide (B1231860) can be more reactive than ammonia, leading to the formation of methyl nicotinate (B505614) riboside as an intermediate.[1][5]Carefully control the reaction time and temperature during deprotection. Monitor the reaction progress to determine the optimal stopping point before significant side product formation or decomposition occurs.[1][3]
Decomposition of the product: Extended reaction times or elevated temperatures during deprotection can lead to the formation of nicotinamide (B372718).[1]Adhere to the recommended reaction time and maintain a low temperature (0°C) throughout the deprotection step.[1]
Difficulty in purification Co-elution of product and byproducts: Nicotinamide and other byproducts may be difficult to separate from β-NR.Use reverse-phase chromatography (e.g., on a C18 column) for purification. Properly activate the column and use a suitable gradient of solvents (e.g., water and methanol) for efficient separation.[3][5]

Frequently Asked Questions (FAQs)

1. What is the most effective method for achieving high β-stereoselectivity in nicotinamide riboside synthesis?

The most efficient and highly stereoselective method reported is a two-step synthesis that utilizes trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to mediate the N-glycosylation.[1][3][4] This method involves the coupling of a peracylated ribose, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, with a nicotinamide precursor like ethyl nicotinate.[1][4] The subsequent deprotection with methanolic ammonia yields β-nicotinamide riboside with high purity and stereoselectivity.[1][4]

2. Why is the β-anomer the desired product?

Only the β-anomer of nicotinamide riboside is biologically active and serves as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+) in organisms.[5][6] The stereospecificity of the enzymes involved in the NAD+ biosynthetic pathway necessitates the β-configuration at the anomeric carbon of the ribose moiety.[]

3. What is the mechanism that ensures the formation of the β-isomer?

The high β-stereoselectivity is attributed to "neighboring group participation" from the acyl group at the C2 position of the ribose sugar.[2][4] This acyl group forms a transient cyclic acyloxonium ion intermediate, which blocks the α-face of the ribose ring.[1][4] Consequently, the incoming nucleophile (the nicotinamide derivative) can only attack from the less hindered β-face, leading to the predominant formation of the β-anomer.[1][2]

4. What are the critical parameters to control during the synthesis?

Key parameters to control include:

  • Anhydrous Conditions: The Lewis acid catalyst, TMSOTf, is extremely sensitive to water. All reagents, solvents, and glassware must be scrupulously dry, and the reaction should be performed under an inert atmosphere.[1]

  • Temperature: Low temperatures are crucial, especially during the deprotection step (typically 0°C), to prevent the degradation of the β-nicotinamide riboside product and the formation of side products.[1][]

  • Reaction Time: The duration of both the coupling and deprotection steps should be carefully monitored to ensure complete reaction while minimizing the formation of byproducts.[1]

5. What are the expected yields and purity for the stereoselective synthesis of β-NR?

Using the optimized two-step methodology, an overall yield of approximately 85% can be achieved.[1][4][8] The stereoselectivity is reported to be very high, with the β-isomer being the exclusive or major product, often exceeding 90% stereoselectivity as determined by 1H NMR.[1][4][8]

Quantitative Data Summary

Method Key Reagents Stereoselectivity (β:α ratio) Overall Yield Reference
Two-Step Synthesis1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, Ethyl nicotinate, TMSOTf, Methanolic Ammonia>9:1 (often exclusively β)~85%[1][4][8]
Vorbrüggen ConditionsSilylated nicotinamide, Peracylated ribose, TMSOTfHigh (predominantly β)High[6][][9]

Experimental Protocols

Key Experiment: Two-Step Stereoselective Synthesis of β-Nicotinamide Riboside

This protocol is based on the highly efficient method described by Zhang and Sauve.[1][4]

Step 1: Synthesis of Ethyl Nicotinate 2',3',5'-tri-O-acetylriboside Triflate

  • Thoroughly dry all glassware in an oven and allow to cool under an inert atmosphere (e.g., argon or nitrogen).

  • To a solution of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in anhydrous dichloromethane, add ethyl nicotinate (1.5 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1 equivalent) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for approximately 8-10 hours, monitoring the progress by TLC.

  • Upon completion, the reaction mixture containing the intermediate can be used directly in the next step or purified. For purification, the solvent is removed under reduced pressure.

Step 2: Preparation of β-Nicotinamide Riboside

  • Cool the crude intermediate from Step 1 to 0°C.

  • Add a cold (0°C) solution of 5.5 N ammonia in methanol.

  • Stir the reaction mixture at 0°C for 15-18 hours. It is critical to maintain the temperature at or below 0°C to prevent product decomposition.[1]

  • After the reaction is complete, remove the solvent and excess ammonia under reduced pressure at a low temperature.

  • Purify the resulting crude product by reverse-phase column chromatography (C18 silica (B1680970) gel), eluting with a water/methanol gradient to yield pure β-nicotinamide riboside triflate.

  • Lyophilize the aqueous fractions containing the product to obtain a white solid.

Visualizations

Stereoselective_Synthesis_Pathway A 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose D Cationic cis-1,2-acyloxonium Sugar Intermediate A->D Step 1: Coupling B Ethyl Nicotinate B->D C TMSOTf (Anhydrous CH2Cl2) C->D E Ethyl Nicotinate 2',3',5'-tri-O-acetylriboside Triflate D->E Nucleophilic Attack H α-Nicotinamide Riboside (Minor/Undetected) D->H α-attack (disfavored) F Methanolic Ammonia (0°C) E->F G β-Nicotinamide Riboside E->G Step 2: Deprotection & Amidation Experimental_Workflow start Start prep Prepare Anhydrous Reagents and Glassware start->prep step1 Step 1: Coupling Reaction (TMSOTf mediated) prep->step1 monitor1 Monitor Reaction by TLC step1->monitor1 step2 Step 2: Deprotection (Methanolic Ammonia at 0°C) monitor1->step2 Reaction Complete monitor2 Monitor Reaction by HPLC/TLC step2->monitor2 workup Work-up and Solvent Removal (Low Temperature) monitor2->workup Reaction Complete purify Purification by Reverse-Phase Chromatography workup->purify characterize Characterization (NMR, HRMS) purify->characterize end End: Pure β-NR characterize->end

References

Assessing and improving the stability of "Nicotinamide Riboside Triflate" in experimental buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following stability data and protocols are primarily based on studies of Nicotinamide (B372718) Riboside Chloride (NRCl). While Nicotinamide Riboside Triflate is expected to have a similar stability profile due to the shared nicotinamide riboside moiety, the specific counter-ion (triflate vs. chloride) may influence its physicochemical properties. Researchers should consider this information as a guide and perform their own stability assessments for this compound in their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Nicotinamide Riboside (NR) in buffer solutions?

A1: The primary degradation pathway for Nicotinamide Riboside in aqueous solutions is hydrolysis of the N-glycosidic bond.[1][2] This reaction is catalyzed by basic conditions and results in the cleavage of NR into nicotinamide (NAM) and a ribose sugar.[3][4][5]

Q2: What are the main factors that influence the stability of Nicotinamide Riboside in my experiments?

A2: The stability of Nicotinamide Riboside is primarily affected by pH, temperature, and the composition of the buffer solution.

  • pH: NR is more stable in acidic to neutral conditions and degrades more rapidly in basic environments (pH > 7.4).[6][7]

  • Temperature: The rate of NR degradation increases with temperature.[6][7] It is recommended to store stock solutions at -20°C or -80°C and minimize time spent at room temperature.

  • Buffer Composition: Certain buffer components can influence the stability of nicotinamide cofactors. For instance, Tris buffer has been shown to be a good choice for the long-term stability of NAD+ and NADH.[8]

Q3: How should I prepare and store my this compound stock solutions?

A3: For maximum stability, it is recommended to prepare stock solutions in a slightly acidic buffer (e.g., pH 5.0-6.0) or in nuclease-free water.[9] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9] When preparing working solutions for cell culture or other experiments, it is best to add the NR solution to the medium immediately before use.[10]

Q4: For how long can I expect my this compound to be stable in my cell culture medium at 37°C?

A4: Nicotinamide Riboside will degrade over time in cell culture medium at 37°C, especially given that most culture media are buffered to a physiological pH of around 7.4.[6] For experiments lasting longer than 24 hours, it is advisable to replace the medium with freshly prepared NR-containing medium every 24 hours to maintain a consistent concentration of the compound.[10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no biological effect observed. Degradation of this compound: The compound may have degraded in the stock solution or in the experimental setup.1. Verify Stock Solution Integrity: Prepare a fresh stock solution. If possible, analyze the concentration and purity of the old and new stock solutions via HPLC. 2. Optimize Experimental Conditions: Minimize the time the compound spends in high-pH buffers or at elevated temperatures before use. For long-term experiments, replenish the NR-containing medium every 24 hours.[10]
Suboptimal Cell Culture Conditions: The cells may not be healthy or may have a low expression of the necessary enzymes (e.g., NRK1/2) to process NR.1. Check Cell Viability: Ensure cells are healthy and growing optimally. 2. Confirm Enzyme Expression: If possible, verify the expression of key enzymes in the NR salvage pathway in your cell line.
High background signal in assays. Presence of Degradation Products: The degradation product, nicotinamide (NAM), can interfere with certain assays or have its own biological effects.[3][7]1. Use Freshly Prepared Solutions: Minimize the formation of degradation products by using fresh solutions. 2. Include Proper Controls: Run control experiments with nicotinamide to assess its contribution to the observed effects.
Precipitation of the compound in the medium. Solubility Issues: The concentration of this compound may exceed its solubility limit in the specific buffer or medium used.1. Check Solubility: Determine the solubility of this compound in your specific medium. 2. Adjust Concentration: Use a lower final concentration of the compound. 3. Use a Different Solvent for Stock: Consider using a small amount of a co-solvent like DMSO for the stock solution, ensuring the final concentration of the co-solvent is not toxic to the cells.

Data on Nicotinamide Riboside Stability

Table 1: Effect of pH and Temperature on the Degradation Rate of Nicotinamide Riboside Chloride (NRCl)

pHTemperature (°C)Approximate Degradation Rate Increase
5.0 to 7.4ConstantDoubled for each temperature point
VariableIncrease of 10°CApproximately twofold increase

Data synthesized from Campbell et al. (2019). The study notes a significant increase in the degradation rate at pH 7.4 compared to more acidic conditions.[7]

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Buffer Solution

Objective: To determine the degradation kinetics of this compound in a specific buffer at a given temperature.

Materials:

  • This compound

  • Buffer of choice (e.g., PBS, Tris-HCl)

  • HPLC system with a C18 column and UV detector

  • pH meter

  • Incubator or water bath

  • Autosampler vials

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in nuclease-free water or a suitable solvent.

  • Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the pre-warmed experimental buffer.

  • Immediately take a "time zero" sample by transferring an aliquot to an HPLC vial and either analyze immediately or store at -80°C.

  • Incubate the remaining solution at the desired temperature (e.g., 37°C).

  • Collect aliquots at various time points (e.g., 1, 2, 4, 8, 12, 24 hours) and transfer them to HPLC vials for analysis.

  • Analyze the samples by HPLC to quantify the amount of remaining this compound. A suitable method would involve a C18 column with a mobile phase gradient of acetonitrile (B52724) and water (with a modifier like formic acid) and UV detection at approximately 260 nm.

  • Calculate the percentage of this compound remaining at each time point relative to the time zero sample.

  • Plot the percentage remaining versus time to determine the degradation rate and half-life of the compound under the tested conditions.

Visualizations

Nicotinamide_Riboside_Signaling_Pathway NR Nicotinamide Riboside (NR) NMN Nicotinamide Mononucleotide (NMN) NR->NMN NRK1/2 NAD NAD+ NMN->NAD NMNAT1-3 Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Cellular_Processes Cellular Processes (DNA Repair, Metabolism, etc.) Sirtuins->Cellular_Processes PARPs->Cellular_Processes

Caption: Nicotinamide Riboside (NR) to NAD+ signaling pathway.

Stability_Assessment_Workflow Prep_Stock Prepare NR Triflate Stock Solution Dilute Dilute Stock in Buffer Prep_Stock->Dilute Prep_Buffer Prepare Experimental Buffer Prep_Buffer->Dilute Time_Zero Collect Time 0 Sample Dilute->Time_Zero Incubate Incubate at Desired Temperature Dilute->Incubate HPLC Analyze Samples by HPLC Time_Zero->HPLC Time_Points Collect Samples at Various Time Points Incubate->Time_Points Time_Points->HPLC Calculate Calculate % Remaining HPLC->Calculate Plot Plot Data and Determine Half-life Calculate->Plot

Caption: Experimental workflow for assessing NR Triflate stability.

Troubleshooting_Logic Start Inconsistent or No Biological Effect Check_Stability Is the NR Triflate solution fresh? Start->Check_Stability Prepare_Fresh Prepare fresh stock and working solutions Check_Stability->Prepare_Fresh No Check_Cells Are the cells healthy and expressing NRK enzymes? Check_Stability->Check_Cells Yes Prepare_Fresh->Check_Cells Optimize_Culture Optimize cell culture conditions Check_Cells->Optimize_Culture No Consider_Other Consider other experimental variables (e.g., assay interference) Check_Cells->Consider_Other Yes

Caption: Troubleshooting logic for inconsistent experimental results.

References

Mitigating the formation of side products like methyl nicotinate riboside during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for mitigating the formation of the side product methyl nicotinate (B505614) riboside during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is methyl nicotinate riboside and why does it form as a side product in my reaction?

A1: Methyl nicotinate riboside is a common side product in the synthesis of β-nicotinamide riboside (NR) when using a methanolic ammonia (B1221849) solution for the deprotection and amidation of an ethyl nicotinate riboside intermediate.[1][2] Its formation occurs because the methoxide (B1231860) ions present in the methanolic ammonia are more reactive than ammonia towards the ethyl pyridinium (B92312) ester intermediate.[1][2] This leads to a transesterification reaction, replacing the ethyl ester with a methyl ester, thus forming methyl nicotinate riboside. This compound is often an intermediate that forms before the desired amide, nicotinamide (B372718) riboside.[1]

Q2: How can I minimize the formation of methyl nicotinate riboside?

A2: The formation of methyl nicotinate riboside is highly dependent on reaction temperature and time.[1] To minimize its formation, it is crucial to carefully control these parameters. It has been observed that methyl nicotinate riboside is formed preferentially at lower temperatures, such as -20°C, while the formation of the desired product, β-nicotinamide riboside, is slower under these conditions.[1][2] Therefore, maintaining a slightly higher temperature, for instance 0°C, and carefully monitoring the reaction progress to stop it at the optimal time are key strategies.[1]

Q3: How do I know when to stop the reaction to get the maximum yield of my desired product and minimum side products?

A3: The optimal time to stop the reaction is when the concentration of β-nicotinamide riboside is at its maximum, and the concentrations of methyl nicotinate riboside and another potential side product, nicotinamide, are minimized.[1] This is best achieved by monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).[1] Small aliquots of the reaction mixture should be taken at regular intervals (e.g., hourly after an initial period), quenched, and analyzed by HPLC to quantify the relative amounts of the starting material, desired product, and side products. The reaction should be terminated once the peak corresponding to β-nicotinamide riboside begins to decline.[1]

Q4: What analytical methods are suitable for monitoring the reaction and separating the desired product from methyl nicotinate riboside?

A4: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is an effective method for both monitoring the reaction and purifying the final product.[1] A C18 column is commonly used for the separation of β-nicotinamide riboside, methyl nicotinate riboside, and nicotinamide.[1] Detection is typically performed using a UV detector at a wavelength of 260 nm.[1] For more sensitive and specific quantification, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[3][4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High levels of methyl nicotinate riboside in the final product. Reaction temperature was too low or the reaction was stopped prematurely.Maintain the reaction temperature at 0°C and monitor the reaction hourly by HPLC. Stop the reaction only when the β-nicotinamide riboside peak reaches its maximum.[1]
Significant formation of nicotinamide as a side product. The reaction was allowed to proceed for too long, leading to the decomposition of the desired product.Monitor the reaction closely by HPLC and stop it as soon as the concentration of β-nicotinamide riboside starts to decrease.[1]
Low overall yield of β-nicotinamide riboside. Suboptimal reaction conditions (temperature, time) or inefficient purification.Optimize reaction time and temperature based on HPLC monitoring. Ensure proper activation of the C18 column for purification to achieve efficient separation.[1]
Difficulty in separating β-nicotinamide riboside from methyl nicotinate riboside. Inadequate chromatographic conditions.Use a C18 reversed-phase column with a suitable gradient. For purification, eluting with water after proper column activation with methanol (B129727)/water mixtures can effectively separate the products.[1]

Experimental Protocols

Protocol 1: Synthesis of β-Nicotinamide Riboside with Mitigation of Methyl Nicotinate Riboside Formation

This protocol is adapted from a two-step synthesis methodology.[1]

Step 1: Synthesis of Ethyl Nicotinate 2',3',5'-tri-O-acetylriboside Triflate

  • Ensure all glassware is thoroughly cleaned and flame-dried. The reaction must be conducted under an inert atmosphere (e.g., argon).[1]

  • In a three-neck round-bottom flask, dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose and 1.5 equivalents of ethyl nicotinate in anhydrous dichloromethane.[1]

  • Slowly add 1 equivalent of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to the mixture via syringe.[1]

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction and work up as described in the literature to isolate the intermediate.[1]

Step 2: Preparation of β-Nicotinamide Riboside

  • Dissolve the syrup-like intermediate, ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate, in ice-cold 5.5 N ammonia in methanol (NH3/MeOH) under an argon atmosphere.[1]

  • Maintain the reaction temperature at 0°C. Crucially, do not let the temperature drop to -20°C to avoid preferential formation of methyl nicotinate riboside. [1]

  • After an initial reaction time of 15 hours, begin monitoring the reaction hourly by HPLC.[1]

  • HPLC Monitoring:

    • Take a 50 µL aliquot of the reaction mixture and place it in a chilled test tube.

    • Rapidly dry the aliquot under a stream of air.

    • Reconstitute the residue in 200 µL of 1% acetic acid for analysis.[1]

    • Inject 10 µL onto an RP-C18 HPLC column (e.g., 5 µM, 250 x 4.6 mm).[1]

    • Use an eluent of 0.1% trifluoroacetic acid (TFA) at a flow rate of 1.0 mL/min.[1]

    • Monitor the elution profile at 260 nm to quantify β-nicotinamide riboside, methyl nicotinate riboside, and nicotinamide.[1]

  • Terminate the reaction immediately once the peak area of β-nicotinamide riboside starts to decline. This is typically between 15-18 hours at 0°C.[1]

  • Remove the methanol and ammonia under reduced pressure using a dry-ice cooled trap. It is important to keep the mixture cold during this process to prevent product degradation. [1]

Protocol 2: Purification of β-Nicotinamide Riboside
  • Column Preparation:

    • Use a C18-functionalized silica (B1680970) gel column.

    • Activate the column by eluting with successive volumes of 100%, 75%, 50%, and 25% methanol in water, followed by a final wash with 100% water.[1]

  • Chromatography:

    • Dissolve the crude product in water and load it onto the prepared C18 column.

    • Elute the column with water.[1]

    • Collect fractions and analyze them by HPLC as described in the monitoring protocol. The typical elution order is β-nicotinamide riboside, followed by nicotinamide, and then methyl nicotinate riboside.[1]

  • Product Isolation:

    • Combine the fractions containing pure β-nicotinamide riboside.

    • Evaporate the water under high vacuum to obtain the purified product.[1]

    • Store the purified β-nicotinamide riboside at -20°C to prevent decomposition.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis and Monitoring cluster_purification Purification start Start: Dissolve intermediate in NH3/MeOH at 0°C react React for 15 hours at 0°C start->react monitor_loop Begin hourly HPLC monitoring react->monitor_loop hplc Take aliquot, quench, and run HPLC monitor_loop->hplc decision Is NR peak at maximum? hplc->decision decision->hplc No stop_reaction Stop Reaction: Quench and remove solvent under reduced pressure decision->stop_reaction Yes load_column Load crude product onto activated C18 column stop_reaction->load_column elute Elute with water and collect fractions load_column->elute analyze_fractions Analyze fractions by HPLC elute->analyze_fractions pool_fractions Pool pure NR fractions analyze_fractions->pool_fractions evaporate Evaporate solvent under high vacuum pool_fractions->evaporate final_product Store purified β-NR at -20°C evaporate->final_product

Caption: Workflow for mitigating side product formation.

reaction_pathway cluster_main Desired Pathway cluster_side Side Reaction Pathway intermediate Ethyl Nicotinate Riboside Intermediate nr_product β-Nicotinamide Riboside (NR) (Desired Product) intermediate->nr_product + NH3 (Amidation) mnr_side_product Methyl Nicotinate Riboside (MNR) (Side Product) intermediate->mnr_side_product + CH3O- (Transesterification) mnr_side_product->nr_product + NH3 (Slower Amidation)

Caption: Formation of NR and the MNR side product.

References

Validation & Comparative

"Nicotinamide Riboside Triflate" vs Nicotinamide Riboside Chloride: a comparative analysis for NAD+ boosting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling, and its decline is associated with aging and various pathologies.[1][2] Supplementation with NAD+ precursors, such as Nicotinamide Riboside (NR), has emerged as a promising strategy to augment intracellular NAD+ levels.[2][3] NR is available in different salt forms, with Nicotinamide Riboside Chloride (NRCI) being the most common and commercially available. Another salt form, Nicotinamide Riboside Triflate (NR-Tf), is also utilized, primarily in research and synthesis. This guide provides a detailed comparative analysis of these two salt forms to aid researchers and drug development professionals in selecting the appropriate compound for their studies.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of each salt is crucial for their handling, formulation, and interpretation of experimental results.

PropertyThis compound (NR-Tf)Nicotinamide Riboside Chloride (NRCI)References
Molecular Formula C₁₂H₁₅F₃N₂O₈SC₁₁H₁₅ClN₂O₅[4]
Appearance Hygroscopic solidWhite to light brown powder[4][5]
Solubility Data not readily available, but used in aqueous reactionsWater-soluble[5][6]
Stability Very hygroscopic, requires storage at -20°C under inert atmosphereProne to hydrolysis in aqueous solutions[5][6][7]
Regulatory Status Not food gradeGenerally Recognized as Safe (GRAS) for use in foods and dietary supplements[3][5]

Biological and Practical Considerations for NAD+ Boosting

The ultimate utility of an NR salt form for in vitro and in vivo applications depends on its stability, bioavailability, and efficacy in raising intracellular NAD+ levels.

ConsiderationThis compound (NR-Tf)Nicotinamide Riboside Chloride (NRCI)References
Stability in Aqueous Solution Prone to degradation due to hygroscopic nature, though quantitative data is lacking. The triflate anion itself is stable.Unstable; the N-glycosidic bond can spontaneously cleave, yielding nicotinamide and D-ribose.[5][6][7]
Oral Bioavailability Not studied in humans. Its hygroscopic nature and non-food grade status make it unsuitable for oral supplementation studies.Uniquely and orally bioavailable in mice and humans.[8][9] Single oral doses of 100, 300, and 1000 mg of NRCI produced dose-dependent increases in the blood NAD+ metabolome in humans.[9][8][9]
Efficacy in Boosting NAD+ Effective in in vitro studies for increasing NAD+ levels and activating sirtuins.[10] However, direct comparative efficacy data with NRCI is not available.Proven to elevate NAD+ levels in various tissues in both animal and human studies.[3][11] A single oral dose can increase human blood NAD+ by as much as 2.7-fold.[9][3][9][10][11]
Primary Application Primarily used as a precursor in the chemical synthesis of NR derivatives and in preclinical in vitro research.Widely used in human clinical trials, dietary supplements, and both in vitro and in vivo research.[3][5]
Cost Very expensive.Commercially available and more cost-effective for large-scale studies.[5]

Signaling Pathway: From Nicotinamide Riboside to NAD+

Nicotinamide Riboside follows a specific pathway to be converted into NAD+ within the cell. Understanding this pathway is essential for interpreting the effects of NR supplementation. NR enters the cell and is then phosphorylated by Nicotinamide Riboside Kinases (NRKs) to form Nicotinamide Mononucleotide (NMN). NMN is subsequently adenylated by NMN adenylyltransferases (NMNATs) to form NAD+. This newly synthesized NAD+ can then be utilized by various NAD+-consuming enzymes, such as sirtuins and PARPs, playing a crucial role in cellular processes.

NAD_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NR_ext Nicotinamide Riboside (NR) NR_int Nicotinamide Riboside (NR) NR_ext->NR_int Cellular Uptake NMN Nicotinamide Mononucleotide (NMN) NR_int->NMN NRK1/2 NAD Nicotinamide Adenine Dinucleotide (NAD+) NMN->NAD NMNAT1-3 NAD_consumers Sirtuins, PARPs, etc. NAD->NAD_consumers Consumption NAM Nicotinamide (NAM) NAD_consumers->NAM Byproduct

Figure 1. Simplified signaling pathway of Nicotinamide Riboside (NR) conversion to NAD+.

Experimental Protocols

Accurate and reproducible quantification of NAD+ levels and assessment of cellular health are paramount in studies involving NAD+ precursors.

Quantification of NAD+ and its Metabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of NAD+ and its metabolites from biological samples.

1. Sample Preparation (from cultured cells):

  • Grow cells to the desired confluency in a 6-well plate.
  • Aspirate the culture medium and wash the cells with ice-cold PBS.
  • Add 400 µL of ice-cold 0.6 M perchloric acid (PCA) to each well to lyse the cells and precipitate proteins.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Carefully transfer the supernatant (acid-soluble fraction) to a new tube containing a neutralization solution (e.g., 3 M K₂CO₃).
  • Vortex and centrifuge to pellet the potassium perchlorate (B79767) salt.
  • The resulting supernatant contains the NAD+ metabolites and is ready for HPLC analysis.[12]

2. HPLC Analysis:

  • Column: A C18 reverse-phase column is commonly used.
  • Mobile Phase: A gradient of two buffers is typically employed. For example:
  • Buffer A: 0.1 M potassium phosphate, pH 6.0
  • Buffer B: 0.1 M potassium phosphate, pH 6.0, with 20% methanol
  • Detection: UV absorbance at 260 nm.
  • Quantification: NAD+ concentration is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of NAD+.[12]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Treatment:

  • Treat the cells with different concentrations of the Nicotinamide Riboside salt (or vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

  • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization:

  • Aspirate the medium containing MTT.
  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[13]

Experimental Workflow

A typical workflow for evaluating and comparing different NAD+ precursors involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis stability Aqueous Stability Assessment cell_culture Cell Culture Treatment (e.g., HeLa, HepG2) stability->cell_culture viability Cell Viability Assay (e.g., MTT, CCK-8) cell_culture->viability nad_quant Intracellular NAD+ Quantification (HPLC/MS) cell_culture->nad_quant sirt_activity Sirtuin Activity Assay nad_quant->sirt_activity animal_model Animal Model Selection (e.g., C57BL/6 mice) oral_admin Oral Administration of NR Salts animal_model->oral_admin pk_pd Pharmacokinetic & Pharmacodynamic Studies oral_admin->pk_pd tissue_nad Tissue-specific NAD+ Quantification pk_pd->tissue_nad phys_func Physiological & Functional Outcomes tissue_nad->phys_func start Selection of NR Salt (Triflate vs. Chloride) start->stability start->animal_model

Figure 2. General experimental workflow for comparing NAD+ precursors.

Conclusion and Future Perspectives

The choice between this compound and Nicotinamide Riboside Chloride for NAD+ boosting research is largely dictated by the intended application. NRCI is the well-established, orally bioavailable, and regulatory-approved form suitable for in vivo studies and clinical trials.[3][8][9] Its main drawback is its instability in aqueous solutions, which requires careful consideration in formulation and experimental design.[6][7]

NR-Tf, on the other hand, is a valuable tool for chemical synthesis and may be suitable for specific in vitro experiments where its hygroscopic nature can be managed.[5] However, its high cost, lack of oral bioavailability data, and non-food grade status currently preclude its use in human studies.[5]

Future research should focus on direct, head-to-head comparisons of different NR salt forms in various experimental models to fully elucidate their relative stability, bioavailability, and NAD+-boosting efficacy. The development of more stable and bioavailable forms of NR remains an important goal for maximizing the therapeutic potential of NAD+ precursor supplementation.

References

Comparative efficiency of synthesis between Nicotinamide Riboside Triflate and other NR salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide (B372718) Riboside (NR), a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), is a molecule of significant interest in the fields of aging, metabolic disorders, and neurodegenerative diseases. The synthesis of NR often involves the formation of various salt forms to enhance stability and bioavailability. This guide provides a comparative analysis of the synthesis efficiency of Nicotinamide Riboside Triflate (NR-OTf), Nicotinamide Riboside Chloride (NR-Cl), and Nicotinamide Riboside Malate (B86768) (NR-Malate), offering insights into their respective advantages and disadvantages in a research and drug development context.

Comparative Synthesis Efficiency

The choice of a specific salt form of Nicotinamide Riboside can significantly impact the efficiency, cost, and scalability of its production. The following table summarizes key quantitative data from published synthesis methodologies for NR Triflate, Chloride, and Malate salts.

ParameterThis compound (NR-OTf)Nicotinamide Riboside Chloride (NR-Cl)Nicotinamide Riboside Malate (NR-Malate)
Overall Yield 85%[1][2]~60% (can be lower and variable)[3]High-yielding (quantitative turnover in initial step)[4][5]
Reaction Time Step 1: ~10 hoursStep 2: 15-18 hours[1][2]Variable, can involve multiple steps and long reaction times (e.g., 10-12 hours for deacetylation)[6]One-pot synthesis, faster overall process[4][5]
Purity High, with stereoselective formation of the β-isomer (>90%)[1][2]Can require significant purification to remove byproducts[7]High, crystallizes directly from the reaction solution[4]
Scalability Scalable, but requires careful control of reaction conditions[8]Considered challenging, expensive, and low-yielding for large-scale production[4][5][9]Described as suitable for multi-ton scale production[4][5][9]
Key Reagents 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, ethyl nicotinate (B505614), TMSOTf, NH3/MeOH[1][2]D-Ribose tetraacetate, Nicotinamide, HCl[6]Ribose tetraacetate, Nicotinamide, TMSOTf, Malic acid[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and optimizing synthesis processes. Below are summaries of the experimental protocols for the synthesis of each NR salt.

This compound (NR-OTf) Synthesis

This two-step methodology provides a high yield of the desired β-anomer of NR.[1][2]

Step 1: Synthesis of Ethyl Nicotinate 2',3',5'-tri-O-acetylriboside Triflate

  • Commercially available 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose is coupled with ethyl nicotinate in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).

  • The reaction is typically carried out in a suitable organic solvent.

  • The reaction progress is monitored, and upon completion (approximately 10 hours), the intermediate product is purified.

Step 2: Deprotection to form β-Nicotinamide Riboside Triflate

  • The purified intermediate is treated with a solution of ammonia (B1221849) in methanol (B129727) (NH3/MeOH).

  • This step simultaneously removes the acetyl protecting groups and converts the ethyl nicotinate to the nicotinamide moiety.

  • The reaction is maintained at a low temperature (e.g., 0 °C) for 15-18 hours.

  • The final product, β-NR Triflate, is then isolated and purified, achieving an overall yield of approximately 85%.[1][2]

Nicotinamide Riboside Chloride (NR-Cl) Synthesis

The synthesis of NR Chloride is often described as more challenging and can proceed through various routes. One common approach involves the following steps:

Stage 1: Formation of Nicotinamide Riboside Triacetate Chloride

  • D-Ribose tetraacetate is chlorinated using anhydrous HCl in acetone (B3395972) at low temperatures (0-5°C).

  • The resulting chloro-ribose intermediate is then reacted with nicotinamide to form nicotinamide riboside triacetate chloride.

Stage 2: Deacetylation to Nicotinamide Riboside Chloride

  • The triacetylated NR-Cl is deacetylated using a methanolic solution of HCl gas at 0-5°C.

  • The reaction is monitored until completion (typically 10-12 hours).[6]

  • The final product, NR Chloride, is isolated by filtration and dried. The reported yields for this process can be around 60%.[3]

Nicotinamide Riboside Malate (NR-Malate) Synthesis

A high-yielding, one-pot synthesis for NR Malate has been developed, which is advantageous for large-scale production.[4][5]

  • In situ formation of NR-triacetate triflate: Ribose tetraacetate and nicotinamide are reacted in the presence of TMSOTf. This initial step has an almost quantitative turnover.[4]

  • Deacetylation: The resulting NR-triacetate triflate is deacetylated.

  • Salt Metathesis: The pH is adjusted, and a salt metathesis is performed with a malate salt (e.g., triethylammonium (B8662869) malate).

  • Crystallization: The final product, Nicotinamide Riboside Malate, crystallizes directly from the reaction solution, simplifying the purification process.[4] This method is described as a convenient one-pot process suitable for large-scale manufacturing.[4][5]

Visualizing the Synthesis Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the general synthesis workflow and the cellular signaling pathway of Nicotinamide Riboside.

Synthesis_Workflow cluster_triflate NR Triflate Synthesis cluster_chloride NR Chloride Synthesis cluster_malate NR Malate Synthesis (One-Pot) T1 1,2,3,5-tetra-O-acetyl- β-D-ribofuranose T3 Coupling (TMSOTf) T1->T3 T2 Ethyl Nicotinate T2->T3 T4 Ethyl Nicotinate 2',3',5'-tri-O-acetylriboside Triflate T3->T4 T5 Deprotection (NH3/MeOH) T4->T5 T6 β-Nicotinamide Riboside Triflate T5->T6 C1 D-Ribose Tetraacetate C2 Chlorination (HCl) C1->C2 C3 Chloro-ribose Intermediate C2->C3 C5 Coupling C3->C5 C4 Nicotinamide C4->C5 C6 NR Triacetate Chloride C5->C6 C7 Deacetylation (HCl/MeOH) C6->C7 C8 Nicotinamide Riboside Chloride C7->C8 M1 Ribose Tetraacetate + Nicotinamide M2 In situ NR-triacetate triflate formation (TMSOTf) M1->M2 M3 Deacetylation M2->M3 M4 Salt Metathesis (Malic Acid Salt) M3->M4 M5 Nicotinamide Riboside Malate M4->M5

Caption: Comparative workflow for the synthesis of NR Triflate, Chloride, and Malate.

NR_Signaling_Pathway NR Nicotinamide Riboside (NR) NMN Nicotinamide Mononucleotide (NMN) NR->NMN NRK1/2 NAD NAD+ NMN->NAD NMNAT1-3 Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Cellular_Processes Cellular Processes (Energy Metabolism, DNA Repair, etc.) Sirtuins->Cellular_Processes PARPs->Cellular_Processes

Caption: Simplified signaling pathway of Nicotinamide Riboside (NR) to NAD+.

Conclusion

The synthesis of this compound offers a high-yielding and stereoselective route to the pure β-anomer. However, the process involves multiple steps and significant reaction times. The synthesis of Nicotinamide Riboside Chloride is often associated with lower yields and challenges in scalability and purification, making it a less efficient option for large-scale production. In contrast, the one-pot synthesis of Nicotinamide Riboside Malate presents a highly efficient, scalable, and cost-effective alternative, making it an attractive choice for industrial applications and drug development. Researchers and drug development professionals should consider these factors when selecting an appropriate NR salt for their specific needs, balancing the requirements for yield, purity, scalability, and cost.

References

NMR spectroscopy for the comparative structural analysis of different nicotinamide riboside salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide (B372718) riboside (NR) is a clinically significant precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism. The chloride salt of NR (NRCl) is a common form, but other salts such as NR malate (B86768) and NR succinate (B1194679) are also of interest due to their potential differences in stability, bioavailability, and formulation properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed structural elucidation and comparison of these different salt forms. This guide provides a comparative overview of the NMR characteristics of nicotinamide riboside chloride, malate, and succinate, supported by available experimental data and detailed methodologies.

Comparative NMR Data of Nicotinamide Riboside Salts

Table 1: ¹H NMR Chemical Shift Data (ppm) in D₂O

Proton Assignment Nicotinamide Riboside Chloride Nicotinamide Riboside Malate (Predicted NR Moiety) Nicotinamide Riboside Succinate (Predicted NR Moiety)
H2'~9.55 (s)~9.55 (s)~9.55 (s)
H6'~9.20 (d)~9.20 (d)~9.20 (d)
H4'~8.90 (d)~8.90 (d)~8.90 (d)
H5'~8.25 (t)~8.25 (t)~8.25 (t)
H1~6.15 (d)~6.15 (d)~6.15 (d)
H2~4.45 (t)~4.45 (t)~4.45 (t)
H3~4.30 (t)~4.30 (t)~4.30 (t)
H4~4.20 (m)~4.20 (m)~4.20 (m)
H5a, H5b~3.95 (m)~3.95 (m)~3.95 (m)
Counterion Protons
Malate CH(OH)-~4.35 (dd)-
Malate CH₂-~2.75 (dd), ~2.55 (dd)-
Succinate CH₂--~2.40 (s)

Note: The chemical shifts for the nicotinamide riboside moiety are based on reported data for NRCl and are expected to be very similar for the malate and succinate salts. The predicted chemical shifts for the malate and succinate counterions are based on data for the free acids in D₂O and may vary slightly in the salt form.

Table 2: ¹³C NMR Chemical Shift Data (ppm) in D₂O

Carbon Assignment Nicotinamide Riboside Chloride Nicotinamide Riboside Malate (Predicted NR Moiety) Nicotinamide Riboside Succinate (Predicted NR Moiety)
C7' (C=O)~165.0~165.0~165.0
C6'~146.0~146.0~146.0
C2'~142.0~142.0~142.0
C4'~135.0~135.0~135.0
C5'~129.0~129.0~129.0
C1~101.0~101.0~101.0
C4~87.0~87.0~87.0
C2~78.0~78.0~78.0
C3~70.0~70.0~70.0
C5~61.0~61.0~61.0
Counterion Carbons
Malate COOH-~178.0, ~175.0-
Malate CH(OH)-~69.0-
Malate CH₂-~43.0-
Succinate COOH--~179.0
Succinate CH₂--~33.0

Note: The chemical shifts for the nicotinamide riboside moiety are based on reported data for NRCl and are expected to be very similar for the malate and succinate salts. The predicted chemical shifts for the malate and succinate counterions are based on data for the free acids in D₂O and may vary slightly in the salt form.

Experimental Protocols

A standardized protocol is crucial for the accurate comparative analysis of different nicotinamide riboside salts.

1. Sample Preparation

  • Sample Weighing: Accurately weigh 10-20 mg of each nicotinamide riboside salt (chloride, malate, and succinate) into separate, clean, and dry 5 mm NMR tubes.

  • Solvent Addition: Add approximately 0.6 mL of deuterium (B1214612) oxide (D₂O, 99.9 atom % D) to each NMR tube.

  • Dissolution: Vortex each tube thoroughly to ensure complete dissolution of the sample.

  • Internal Standard (Optional for Quantitative NMR): For quantitative analysis (qNMR), a known amount of an internal standard (e.g., trimethylsilylpropanoic acid - TSP) can be added.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a broadband probe is recommended.[1]

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) with solvent suppression (e.g., presaturation) should be used.

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm

      • Number of Scans: 16-64 (depending on sample concentration)

      • Relaxation Delay (d1): 5 seconds (for quantitative accuracy)

      • Acquisition Time: ~2-3 seconds

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width: ~200 ppm

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation Delay (d1): 2 seconds

3. Data Processing and Analysis

  • Software: Standard NMR processing software such as Bruker TopSpin, Mnova, or open-source packages can be used for data analysis.

  • Processing Steps:

    • Fourier Transformation: Apply an exponential window function followed by Fourier transformation.

    • Phasing: Manually or automatically phase correct the spectra.

    • Baseline Correction: Apply a baseline correction algorithm.

    • Referencing: Reference the ¹H spectra to the residual HDO signal (typically at 4.79 ppm). Reference the ¹³C spectra indirectly using the ¹H reference.

    • Integration: Integrate the signals of interest to determine relative proton ratios.

Visualizations

Experimental Workflow for Comparative NMR Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Processing & Analysis cluster_output Output weigh_nrcl Weigh NR Chloride dissolve Dissolve in D2O weigh_nrcl->dissolve weigh_nrmal Weigh NR Malate weigh_nrmal->dissolve weigh_nrsuc Weigh NR Succinate weigh_nrsuc->dissolve vortex Vortex to Homogenize dissolve->vortex h1_nmr 1H NMR Spectroscopy vortex->h1_nmr c13_nmr 13C NMR Spectroscopy vortex->c13_nmr processing Fourier Transform, Phasing, Baseline Correction h1_nmr->processing c13_nmr->processing referencing Chemical Shift Referencing processing->referencing integration Signal Integration referencing->integration comparison Comparative Analysis integration->comparison data_table Comparative Data Tables comparison->data_table structural_elucidation Structural Elucidation comparison->structural_elucidation

Caption: Workflow for the comparative NMR analysis of nicotinamide riboside salts.

NAD+ Biosynthesis Pathway

NAD_Pathway NR Nicotinamide Riboside (NR) NMN Nicotinamide Mononucleotide (NMN) NR->NMN NRK1/2 NAM Nicotinamide (NAM) NAM->NMN NAMPT NAD NAD+ NMN->NAD NMNAT1-3

Caption: Simplified salvage pathway for NAD+ biosynthesis from nicotinamide riboside.

Discussion

The provided NMR data for nicotinamide riboside chloride allows for the unambiguous assignment of the proton and carbon signals of the nicotinamide and ribose moieties. The chemical shifts are consistent with the cationic nature of the pyridinium (B92312) ring.

For the malate and succinate salts, the NMR spectra are expected to show the characteristic signals of the nicotinamide riboside cation, which should be nearly identical to those observed for the chloride salt. The key difference will be the presence of additional signals corresponding to the respective counterions. Malate, being a chiral and asymmetric molecule, will exhibit a more complex set of signals in the aliphatic region (an AX₂ spin system) compared to the single resonance expected for the chemically equivalent methylene (B1212753) protons of the symmetrical succinate anion.

This comparative NMR approach is essential for:

  • Structural Verification: Confirming the identity and purity of different nicotinamide riboside salts.

  • Stability Studies: Monitoring the degradation of NR salts under various conditions by observing the appearance of signals from degradation products like nicotinamide.

  • Quantitative Analysis: Determining the exact molar ratio of nicotinamide riboside to the counterion in a given salt preparation.

References

A Comparative Guide to the Synthesis of Nicotinamide Riboside Dihydride (NRH): Nicotinamide Riboside Triflate vs. Triacetylated NR Triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide (B372718) Riboside Dihydride (NRH), a reduced form of Nicotinamide Riboside (NR), has emerged as a potent precursor to the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+). Its efficient synthesis is crucial for advancing research into its therapeutic potential. This guide provides an objective comparison of two common synthetic routes to NRH, starting from either Nicotinamide Riboside Triflate or its triacetylated analogue. The comparison is based on available experimental data, focusing on yield, purity, reaction conditions, and scalability.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the synthesis of NRH from this compound and triacetylated NR triflate. It is important to note that while specific data for the direct reduction of this compound is available, the data for the triacetylated route is more qualitative in nature, often cited as providing a "good yield."

ParameterThis compoundTriacetylated NR Triflate
Overall Yield 55-70%[1]"Good yield" reported, suggesting suitability for scalable synthesis.[2][3]
Product Purity 96% after column chromatography[4][5][6]Reported as "virtually free of residual triflate, carbonate and thionite salts."[7]
Reaction Time Approx. 3 hours for reduction[5][8]Reduction: 15-20 minutes for intermediate extraction.[7] Deprotection: Varies significantly (can be lengthy, but enhanced by mechanochemistry).
Number of Steps 1 (Direct Reduction)2 (Reduction followed by Deprotection)
Starting Material Cost HighHigh
Starting Material Stability Hygroscopic, requires storage at -20°C under inert atmosphere.[2][5]More stable than the non-acetylated form.
Scalability Less suitable for large-scale production due to starting material instability and purification challenges.[2]Considered more appropriate for scalable synthesis.[2][3]
Purification Method Immediate HPLC or column chromatography required.[2][5]Purification is reportedly more straightforward.[7]

Experimental Protocols

Synthesis of NRH from this compound (Direct Reduction)

This method involves the direct chemical reduction of this compound using sodium dithionite (B78146).

Materials:

Procedure:

  • Dissolve this compound in a 1 M sodium bicarbonate solution (pH 8.1).

  • Degas the solution by bubbling nitrogen gas through it for at least 15 minutes to create an anaerobic environment.

  • Add 2.7 equivalents of sodium dithionite to the reaction mixture.

  • Stir the reaction under a nitrogen atmosphere at room temperature for approximately 3 hours.[5][8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, freeze-dry the reaction mixture to obtain a solid residue.

  • Purify the crude product by column chromatography using a mixture of basic alumina and silica with methanol as the eluent to yield pure NRH.

Synthesis of NRH from Triacetylated NR Triflate (Two-Step Synthesis)

This indirect method involves the reduction of the triacetylated starting material followed by the removal of the acetyl protecting groups.

Step 1: Reduction of Triacetylated NR Triflate

Materials:

  • Triacetylated this compound

  • Ethyl acetate or Dichloromethane (DCM)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Sodium Dithionite (Na₂S₂O₄)

Procedure:

  • Re-suspend the triacetylated this compound in a minimum volume of ethyl acetate or DCM.

  • In a separate flask, prepare a fresh saturated aqueous solution of sodium bicarbonate and sodium dithionite.

  • Thoroughly mix the organic suspension with the aqueous reducing solution.

  • Stir the biphasic mixture vigorously for 15-20 minutes.[7]

  • Separate the organic layer, which now contains the reduced triacetylated NRH.

Step 2: Deprotection of Triacetylated NRH

Materials:

  • Triacetylated NRH from Step 1

  • Methanol

  • Potassium Carbonate (K₂CO₃) (catalytic amount) or Methanolic Ammonia

  • Ball mill (for mechanochemical deprotection)

Procedure (Mechanochemical Method):

  • Evaporate the solvent from the organic layer obtained in Step 1 to yield crude triacetylated NRH.

  • Combine the crude triacetylated NRH with methanol and a catalytic amount of potassium carbonate in a ball milling vessel.

  • Perform ball-milling until deprotection is complete, as monitored by TLC or NMR. This method is reported to enhance the rate and yield of the reaction.[7]

  • Upon completion, the reaction mixture can be worked up to isolate the final NRH product, which is reportedly of high purity.

Visualizations

Synthetic Pathways

The following diagrams illustrate the chemical transformations in both synthetic routes.

G NR_Tf This compound NRH NRH NR_Tf->NRH Direct Reduction Reagents Na₂S₂O₄, NaHCO₃ (aq., anaerobic)

Caption: Direct synthesis of NRH from this compound.

G Triacetyl_NR_Tf Triacetylated NR Triflate Triacetyl_NRH Triacetylated NRH Triacetyl_NR_Tf->Triacetyl_NRH Reduction Reagents1 Na₂S₂O₄, NaHCO₃ (aq./organic biphasic) NRH NRH Triacetyl_NRH->NRH Deprotection Reagents2 Methanolysis (e.g., K₂CO₃/MeOH, ball-milling)

Caption: Two-step synthesis of NRH from Triacetylated NR Triflate.

NRH Signaling Pathway for NAD+ Synthesis

NRH follows a distinct pathway to NAD+ that is independent of the key enzyme for NR, Nicotinamide Riboside Kinase 1 (NRK1).

G NRH NRH NMNH NMNH (Reduced NMN) NRH->NMNH Phosphorylation AK Adenosine Kinase (AK) NADH NADH NMNH->NADH Adenylylation NMNAT NMNAT NAD NAD+ NADH->NAD Oxidation Redox Redox Reactions

Caption: NRH metabolic pathway to NAD+ synthesis.

Conclusion

The choice between this compound and its triacetylated counterpart for the synthesis of NRH depends on the specific requirements of the research, particularly scalability and desired purity with simplified purification.

The direct reduction of this compound offers a shorter, one-step route to NRH. However, this method is hampered by the high cost, instability of the starting material, and the need for immediate and rigorous purification, making it less ideal for large-scale production.

The two-step synthesis from triacetylated NR triflate presents a more promising approach for scalable synthesis. The acetylated starting material is more stable, and the purification of the final product is reportedly cleaner. While this method involves an additional deprotection step, the use of mechanochemistry can potentially streamline this process. The primary drawback is the lack of detailed, publicly available quantitative data on the overall yield and purity, which necessitates further process optimization and characterization for specific applications.

For researchers requiring smaller quantities of NRH for initial studies, the direct reduction method may be sufficient, provided the necessary purification capabilities are in place. For those focused on drug development and larger-scale production, the triacetylated NR triflate route appears to be the more viable, albeit less quantitatively characterized, option. Further research into optimizing the deprotection step and quantifying the overall yield and purity of this two-step synthesis is warranted.

References

Comparative bioactivity of the α- and β-anomers of nicotinamide riboside in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Nicotinamide (B372718) riboside (NR) has emerged as a key precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling.[1] As interest in NAD+ boosting strategies for therapeutic applications grows, a thorough understanding of the structure-activity relationships of its precursors is paramount. Nicotinamide riboside exists as two anomers, α-NR and β-NR, which differ in the stereochemistry at the C1' position of the ribose moiety. This guide provides a comparative overview of the bioactivity of these two anomers in cellular assays, supported by experimental data and detailed protocols.

Executive Summary

The available scientific literature overwhelmingly indicates that the β-anomer of nicotinamide riboside is the biologically active form responsible for increasing intracellular NAD+ levels and modulating the activity of NAD+-dependent enzymes.[2] The α-anomer, a byproduct of some chemical synthesis methods, is not known to be a substrate for the key enzymes in the NAD+ salvage pathway and is therefore considered to be biologically inactive.

Structural Differences

The key distinction between the α- and β-anomers of nicotinamide riboside lies in the orientation of the nicotinamide moiety relative to the ribose sugar. In the β-anomer, the nicotinamide ring is on the same side of the ribose ring as the C4'-C5' bond, whereas in the α-anomer, it is on the opposite side. This seemingly minor structural variance has profound implications for enzymatic recognition and subsequent metabolic processing.

Comparative Bioactivity Data

Direct comparative studies on the bioactivity of α-NR versus β-NR are scarce in published literature, primarily because the focus has been on the biologically functional β-anomer. However, based on our understanding of the enzymatic pathways, a stark contrast in their cellular effects can be inferred.

Parameterβ-Nicotinamide Riboside (β-NR)α-Nicotinamide Riboside (α-NR)Reference
Cellular Uptake Readily transported into cells.Not a known substrate for cellular transporters.[1]
Conversion to NMN Efficiently phosphorylated by Nicotinamide Riboside Kinases (NRK1/2) to form nicotinamide mononucleotide (NMN).Not a known substrate for NRK1/2.[3]
Increase in Cellular NAD+ Dose-dependent increase in intracellular NAD+ concentrations.No significant increase in intracellular NAD+ expected.[4][5]
Sirtuin Activation Activates sirtuins (e.g., SIRT1, SIRT3) by increasing the available NAD+ pool.No significant sirtuin activation expected.[4]
Metabolic Effects Enhances oxidative metabolism and mitochondrial function.No significant metabolic effects expected.[4]

Signaling Pathways and Experimental Workflows

NAD+ Biosynthesis from β-Nicotinamide Riboside

The metabolic pathway for the conversion of β-NR to NAD+ is well-established.[3]

NAD_Biosynthesis β-NR β-NR NRK1/2 NRK1/2 β-NR->NRK1/2 NMN NMN NMNAT NMNAT NMN->NMNAT NAD+ NAD+ Sirtuins Sirtuins NAD+->Sirtuins Activates Cellular Functions Cellular Functions Sirtuins->Cellular Functions Regulates NRK1/2->NMN NMNAT->NAD+

Metabolic conversion of β-NR to NAD+ and subsequent sirtuin activation.
Experimental Workflow for Comparative Analysis

A typical workflow to compare the bioactivity of the two anomers would involve treating cells with α-NR and β-NR followed by measurement of key biomarkers.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Cell Seeding Cell Seeding α-NR α-NR Cell Seeding->α-NR β-NR β-NR Cell Seeding->β-NR Vehicle Vehicle Cell Seeding->Vehicle NAD_Measurement NAD+ Quantification α-NR->NAD_Measurement β-NR->NAD_Measurement Sirtuin_Activity Sirtuin Activity Assay β-NR->Sirtuin_Activity Metabolic_Assay Metabolic Flux Analysis β-NR->Metabolic_Assay Vehicle->NAD_Measurement Vehicle->Sirtuin_Activity Vehicle->Metabolic_Assay

Workflow for comparing the bioactivity of NR anomers in cell culture.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human embryonic kidney (HEK293T) cells, C2C12 myotubes, or other relevant cell lines.

  • Culture Conditions: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells in appropriate culture plates. Once cells reach 70-80% confluency, replace the medium with fresh medium containing either vehicle (e.g., PBS), α-nicotinamide riboside, or β-nicotinamide riboside at desired concentrations (e.g., 100 µM, 500 µM, 1 mM). Incubate for a specified period (e.g., 24 hours).

NAD+ Quantification Assay
  • Principle: This protocol is based on a colorimetric or fluorometric enzymatic cycling assay.

  • Materials:

    • NAD+/NADH Quantification Kit (commercially available).

    • Acidic and basic extraction buffers.

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • After treatment, wash cells with cold PBS.

    • For NAD+ measurement, lyse cells with an acidic extraction buffer to degrade NADH.

    • For NADH measurement, lyse cells with a basic extraction buffer to degrade NAD+.

    • Neutralize the extracts.

    • Add the NAD cycling enzyme mix to the wells containing the samples and standards.

    • Incubate at room temperature, protected from light.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Calculate the NAD+ and NADH concentrations based on a standard curve and normalize to protein concentration or cell number.

Sirtuin Activity Assay
  • Principle: This is a fluorometric assay that measures the deacetylation of a substrate by sirtuins.

  • Materials:

    • Sirtuin Activity Assay Kit (commercially available).

    • Nuclear or mitochondrial extracts from treated cells.

    • Fluorogenic sirtuin substrate.

    • Developer solution.

    • 96-well black microplates.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare nuclear or mitochondrial extracts from cells treated with vehicle, α-NR, or β-NR.

    • Add the extracts to the wells of the microplate.

    • Add the fluorogenic substrate and NAD+ to initiate the reaction.

    • Incubate at 37°C for a specified time.

    • Add the developer solution to stop the reaction and generate a fluorescent signal.

    • Measure the fluorescence intensity.

    • Sirtuin activity is proportional to the fluorescence signal.

Conclusion

The stereochemistry of nicotinamide riboside is a critical determinant of its biological activity. The β-anomer is the form that is recognized by the cellular machinery responsible for NAD+ synthesis. In contrast, the α-anomer is not a known substrate for these enzymes and is therefore not expected to contribute to the cellular NAD+ pool or elicit downstream metabolic effects. For researchers and drug development professionals, it is imperative to use the pure β-anomer of nicotinamide riboside in experimental and therapeutic settings to ensure biological efficacy.

References

Evaluating the in vivo efficacy of "Nicotinamide Riboside Triflate" compared to other NAD+ precursors

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Nicotinamide (B372718) Riboside Triflate and other key NAD+ precursors, supported by experimental data, to inform preclinical and clinical research.

In the rapidly evolving field of aging and metabolic research, the modulation of nicotinamide adenine (B156593) dinucleotide (NAD+) levels has emerged as a promising therapeutic strategy. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various signaling proteins, including sirtuins and poly (ADP-ribose) polymerases (PARPs).[1][2][3] As NAD+ levels decline with age and in certain pathological conditions, the use of NAD+ precursors to replenish its cellular pools has garnered significant interest.[4][5] This guide provides a comparative evaluation of the in vivo efficacy of several key NAD+ precursors, with a focus on Nicotinamide Riboside (NR), and its triflate salt, in relation to Nicotinamide Mononucleotide (NMN), Nicotinamide (NAM), and Nicotinic Acid (NA).

Comparative Efficacy of NAD+ Precursors

Table 1: Quantitative Comparison of NAD+ Precursor Efficacy in Preclinical Models

PrecursorAnimal ModelDosage & RouteTissueFold Increase in NAD+Reference
Nicotinamide Riboside (NR)Mice400 mg/kg/day (oral)Liver~2-fold[6]
Nicotinamide Riboside (NR)Mice500 mg/kg/day (i.p.)Skeletal MuscleSignificant increase[4]
Nicotinamide Mononucleotide (NMN)Mice500 mg/kg/day (i.p.)Skeletal MuscleSignificant increase[4]
Nicotinamide (NAM)MiceOralLiverLess effective than NR[6][7]
Nicotinic Acid (NA)MiceOralLiverLess effective than NR & NAM[6][7]

Table 2: Pharmacokinetic and Bioavailability Data in Humans

PrecursorDosage (Oral)Key FindingsReference
Nicotinamide Riboside (NR)100, 300, 1000 mg (single dose)Dose-dependent increase in blood NAD+ (up to 2.7-fold)[8]
Nicotinamide Riboside (NR)1000 mg twice daily~100% increase in whole blood NAD+ at steady state[9][10]
Nicotinamide Mononucleotide (NMN)100, 250, 500 mg (single dose)Safely metabolized; dose-dependent increase in plasma metabolites[11]
Nicotinamide (NAM)-Generally well-absorbed[12]
Nicotinic Acid (NA)-Well-absorbed but can cause flushing[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for evaluating the in vivo efficacy of NAD+ precursors.

Animal Study Protocol for NAD+ Level Assessment
  • Animal Model: C57BL/6J mice, 8-12 weeks old.

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Grouping: Randomly assign mice to vehicle control and treatment groups (e.g., NR, NMN, NAM, NA). A typical group size is 8-10 animals.

  • Dosing:

    • Oral Gavage: Prepare a formulation of the NAD+ precursor in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose). Administer a specific dose (e.g., 300-500 mg/kg body weight) once daily for a predetermined period (e.g., 7-14 days).

    • Intraperitoneal (i.p.) Injection: Dissolve the precursor in sterile saline and administer at the desired concentration.

  • Tissue Collection: At the end of the treatment period, euthanize the animals using a humane method (e.g., CO2 asphyxiation followed by cervical dislocation). Immediately dissect tissues of interest (e.g., liver, skeletal muscle, brain) and flash-freeze in liquid nitrogen. Store at -80°C until analysis.

  • NAD+ Measurement:

    • Homogenize the frozen tissue in an acidic extraction buffer.

    • Quantify NAD+ levels using a validated method such as HPLC-MS/MS or an enzymatic cycling assay.

    • Normalize NAD+ concentrations to the total protein content of the tissue homogenate.

  • Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests) to determine significant differences between groups.

Human Pharmacokinetic Study Protocol
  • Study Design: An open-label, non-randomized, or a randomized, placebo-controlled, crossover design.

  • Participants: Recruit healthy volunteers within a specific age range. Obtain informed consent from all participants.

  • Dosing Regimen: Administer a single oral dose or multiple doses of the NAD+ precursor over a defined period. For example, a single dose of 100 mg, 300 mg, and 1000 mg of NR.[8]

  • Blood Sampling: Collect whole blood or peripheral blood mononuclear cells (PBMCs) at multiple time points post-dosing (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Metabolite Analysis: Analyze the blood samples for the concentration of the administered precursor and its metabolites, including NAD+, using LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

  • Safety Monitoring: Monitor participants for any adverse events throughout the study.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental processes is essential for a clear understanding of the underlying mechanisms.

NAD_Metabolism cluster_precursors NAD+ Precursors cluster_pathways Biosynthetic Pathways Nicotinamide Riboside (NR) Nicotinamide Riboside (NR) NMN NMN Nicotinamide Riboside (NR)->NMN NRK1/2 Nicotinamide Mononucleotide (NMN) Nicotinamide Mononucleotide (NMN) Nicotinamide (NAM) Nicotinamide (NAM) Nicotinamide (NAM)->NMN NAMPT Nicotinic Acid (NA) Nicotinic Acid (NA) NAMN NAMN Nicotinic Acid (NA)->NAMN NAPRT Salvage Pathway Salvage Pathway NAD+ NAD+ Salvage Pathway->NAD+ Preiss-Handler Pathway Preiss-Handler Pathway Preiss-Handler Pathway->NAD+ NMN->Salvage Pathway NAAD NAAD NAMN->NAAD NMNAT1-3 NAAD->Preiss-Handler Pathway

Caption: NAD+ Biosynthesis Pathways from Precursors.

Experimental_Workflow cluster_animal_study In Vivo Animal Study cluster_human_study Human Pharmacokinetic Study Animal Model Selection Animal Model Selection Precursor Administration Precursor Administration Animal Model Selection->Precursor Administration Tissue Collection Tissue Collection Precursor Administration->Tissue Collection NAD+ Quantification NAD+ Quantification Tissue Collection->NAD+ Quantification Data Analysis Data Analysis NAD+ Quantification->Data Analysis Efficacy Evaluation Efficacy Evaluation Data Analysis->Efficacy Evaluation Participant Recruitment Participant Recruitment Dosing Regimen Dosing Regimen Participant Recruitment->Dosing Regimen Blood Sampling Blood Sampling Dosing Regimen->Blood Sampling Metabolite Analysis Metabolite Analysis Blood Sampling->Metabolite Analysis PK Analysis PK Analysis Metabolite Analysis->PK Analysis PK Analysis->Efficacy Evaluation

References

Structural Confirmation of Nicotinamide Riboside Triflate and its Derivatives by LC-MS Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide (B372718) Riboside (NR) has emerged as a prominent precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism. The synthesis of NR often proceeds through a triflate salt intermediate, specifically β-nicotinamide riboside triflate (NR+OTf-). While effective in synthesis, the triflate anion is generally not considered pharmaceutically acceptable for direct use in supplements due to potential toxicity. This necessitates a subsequent anion exchange step to produce more common and marketable forms such as Nicotinamide Riboside Chloride (NRCl).

This guide provides a comparative overview of the analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS), used for the structural confirmation of Nicotinamide Riboside Triflate and its derivatives. We will delve into the experimental protocols and present comparative data to aid researchers in the synthesis, purification, and characterization of these compounds.

Comparison of Nicotinamide Riboside Salts

While various salts of Nicotinamide Riboside have been synthesized, the chloride and triflate salts are frequently encountered in research and development. The choice of salt can impact the synthesis strategy, stability, and suitability for consumption.

FeatureThis compound (NR+OTf-)Nicotinamide Riboside Chloride (NRCl)Other Salts (e.g., Malate, Tartrate)
Role in Synthesis Key intermediate in several synthetic routes.[1][2]Often the final desired product for supplements.[3]Alternatives to the chloride salt, with potential for improved stability or manufacturing processes.[3][4]
Synthesis Approach Typically formed by coupling a protected ribose with a nicotinamide precursor in the presence of a triflate source like TMSOTf.[1][2]Can be obtained from the triflate salt via anion exchange or through direct synthesis.[5]Synthesized to offer different physical properties and potentially simpler manufacturing at a large scale.[3][4]
Pharmaceutical Acceptability Generally not considered pharmaceutically acceptable due to the triflate anion.[2][6]Generally Recognized as Safe (GRAS) by the FDA and commercially available as a dietary supplement.[3]Investigated as safe and bio-equivalent alternatives to the chloride salt.[4]
Key Analytical Checkpoint LC-MS is crucial for confirming the successful formation of the desired β-anomer and for monitoring its conversion to the final salt form.LC-MS is used for final product quality control, purity assessment, and stability studies.[7]LC-MS is employed to confirm structure, assess purity, and compare stability against the chloride salt.[3]

Experimental Protocols

Synthesis of β-Nicotinamide Riboside Triflate

A common method for synthesizing β-Nicotinamide Riboside Triflate involves the coupling of a protected ribofuranose with a nicotinamide derivative.[1][2]

Materials:

Procedure:

  • Dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose and ethyl nicotinate in anhydrous dichloromethane.

  • Add TMSOTf to the solution and reflux. The reaction progress can be monitored by thin-layer chromatography. This step results in the formation of the triacetylated ethyl nicotinate riboside triflate intermediate.[1]

  • After the reaction is complete, the solvent is removed under vacuum.

  • The resulting intermediate is then treated with 5.5 N ammonia in methanol at 0°C. This step simultaneously removes the acetyl protecting groups and converts the ethyl nicotinate to the nicotinamide moiety, yielding β-Nicotinamide Riboside Triflate.[1][2]

  • The final product can be purified by reversed-phase column chromatography.[2]

LC-MS Analysis of Nicotinamide Riboside Derivatives

The following protocol is a general guideline for the LC-MS analysis of Nicotinamide Riboside and its derivatives, based on methods described in the literature.[8][9]

Instrumentation:

  • Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Triple Quadrupole or LTQ).

  • Reversed-phase C18 column (e.g., 100 x 4.6 mm, 3 µm).

Mobile Phase:

  • Mobile Phase A: 20 mM Ammonium acetate (B1210297) in water.[9]

  • Mobile Phase B: Acetonitrile or Methanol.[8][9]

Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased to elute the analytes. For example:

  • 0-3 min: 5% B

  • 3-15 min: Ramp to 15% B

  • 15-17 min: Ramp to 10% B

  • 17-20 min: Return to 5% B[9]

Mass Spectrometry Parameters (Positive ESI Mode):

  • Spray Voltage: 4.00 kV

  • Capillary Temperature: 350 °C

  • Sheath Gas Flow Rate: 20 arbitrary units

  • Capillary Voltage: 41.0 V

  • Tube Lens: 125.0 V[9]

Data Acquisition:

  • Full scan mode to identify the molecular ions.

  • Tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation. The expected mass-to-charge ratio (m/z) for the nicotinamide riboside cation is 255.[10]

Visualizing the Workflow and Pathways

Experimental Workflow for LC-MS Analysis

Experimental Workflow for LC-MS Analysis of NR Derivatives cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis synthesis Synthesis of NR Derivative dissolution Dissolution in Mobile Phase A synthesis->dissolution filtration Filtration (0.22 µm filter) dissolution->filtration injection Injection into LC System filtration->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Detection (MS and MS/MS) ionization->detection mass_spectra Mass Spectra Analysis (m/z) detection->mass_spectra fragmentation Fragmentation Pattern Confirmation mass_spectra->fragmentation quantification Quantification fragmentation->quantification

Caption: Workflow for the LC-MS analysis of Nicotinamide Riboside derivatives.

NAD+ Biosynthetic Pathway

Simplified NAD+ Biosynthetic Pathway from NR NR Nicotinamide Riboside (NR) NMN Nicotinamide Mononucleotide (NMN) NR->NMN NRK1/2 NAD NAD+ NMN->NAD NMNAT1-3

Caption: The salvage pathway for NAD+ synthesis from Nicotinamide Riboside.

Conclusion

The structural confirmation of this compound and its derivatives is a critical step in the development of NAD+ precursors for research and therapeutic applications. LC-MS provides a sensitive and specific method for identifying these compounds and ensuring their purity. While NR Triflate is a valuable synthetic intermediate, its conversion to a pharmaceutically acceptable salt, such as NR Chloride, is necessary for use in dietary supplements. The analytical methods and comparative data presented in this guide offer a framework for researchers working on the synthesis and characterization of these important molecules.

References

Stability comparison of Nicotinamide Riboside Triflate and Nicotinamide Riboside Chloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers and drug development professionals on the aqueous stability of two common salt forms of the NAD+ precursor, Nicotinamide (B372718) Riboside.

Nicotinamide Riboside (NR) is a clinically significant precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism. The stability of its salt forms in aqueous solutions is a critical factor for its efficacy and formulation in research and pharmaceutical applications. This guide provides a comprehensive comparison of the aqueous stability of Nicotinamide Riboside Triflate (NR-OTf) and Nicotinamide Riboside Chloride (NR-Cl), supported by available experimental data and detailed protocols.

Executive Summary

Extensive research confirms that Nicotinamide Riboside Chloride (NR-Cl) is inherently unstable in aqueous solutions, undergoing hydrolysis to form nicotinamide (NAM) and D-ribose. This degradation is accelerated by increased pH and temperature. While direct, quantitative comparative studies on the aqueous stability of this compound (NR-OTf) are limited in publicly available literature, the general understanding is that the stability of nicotinamide riboside salts in solution is primarily dictated by the nicotinamide riboside cation itself, with the counter-ion having a less pronounced effect. However, subtle differences may exist due to factors like hygroscopicity and localized pH effects.

Quantitative Data Summary

The following table summarizes the available quantitative data on the degradation of Nicotinamide Riboside Chloride (NR-Cl) in aqueous solutions under various conditions. No direct comparative data for this compound (NR-OTf) was found in the reviewed literature.

CompoundConditionTimeRemaining NR-Cl (%)Degradation Product(s)Reference
NR-ClDI Water, 35°C26 days5.3%Nicotinamide, D-Ribose
NR-ClEmulsion, 35°C26 days0.4%Nicotinamide, D-Ribose
NR-ClpH 2.0, 55°CApprox. 24h~50% (Estimated from graph)Nicotinamide, D-Ribose[1]
NR-ClpH 5.0, 55°CApprox. 24h~60% (Estimated from graph)Nicotinamide, D-Ribose[1]
NR-ClpH 7.4, 55°CApprox. 24h~40% (Estimated from graph)Nicotinamide, D-Ribose[1]

Degradation Pathway and Influencing Factors

Nicotinamide riboside, as a quaternary ammonium (B1175870) salt with a sensitive N-glycosidic bond, degrades in aqueous solutions primarily through hydrolysis.[2] This reaction is base-catalyzed, leading to the cleavage of the bond between the nicotinamide moiety and the ribose sugar, yielding nicotinamide (NAM) and D-ribose.[3][4]

Several factors influence the rate of this degradation:

  • pH: Higher pH (basic conditions) significantly accelerates the hydrolysis of NR-Cl.[4]

  • Temperature: Increased temperature leads to a faster degradation rate.[1]

  • Formulation: The presence of other components in a formulation can impact stability. For instance, NR-Cl was found to be less stable in an emulsion compared to deionized water.

Signaling Pathway of Nicotinamide Riboside

Nicotinamide riboside is a key precursor in the NAD+ salvage pathway. Once inside the cell, it is phosphorylated by Nicotinamide Riboside Kinases (NRK1 or NRK2) to form nicotinamide mononucleotide (NMN). NMN is then adenylylated by Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) to synthesize NAD+.[5]

Nicotinamide Riboside Signaling Pathway cluster_cell Intracellular NR Nicotinamide Riboside (NR) NMN Nicotinamide Mononucleotide (NMN) NR->NMN NRK1/2 (Nicotinamide Riboside Kinase) NAD NAD+ NMN->NAD NMNATs (NMN Adenylyltransferase)

Nicotinamide Riboside to NAD+ Biosynthesis Pathway.

Experimental Protocols

Stability Assessment of Nicotinamide Riboside Salts in Aqueous Solution

This protocol outlines a general procedure for comparing the stability of NR-OTf and NR-Cl in aqueous solutions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound (NR-OTf)

  • Nicotinamide Riboside Chloride (NR-Cl)

  • Deionized (DI) water

  • pH buffers (e.g., pH 4, 7, 9)

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphate (B84403) buffer (for mobile phase)

  • HPLC system with UV detector

  • Analytical column (e.g., C18)

  • Incubator/water bath

2. Solution Preparation:

  • Prepare stock solutions of NR-OTf and NR-Cl of known concentration (e.g., 1 mg/mL) in DI water and/or desired pH buffers.

  • Filter the solutions through a 0.22 µm syringe filter.

3. Stability Study:

  • Aliquot the solutions into sealed vials.

  • Incubate the vials at controlled temperatures (e.g., 25°C, 40°C, 60°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw an aliquot from each vial.

4. HPLC Analysis:

  • Analyze the withdrawn samples by HPLC.

  • A typical mobile phase could be a gradient of acetonitrile and phosphate buffer.[6]

  • Set the UV detector to a wavelength of approximately 260 nm.[7]

  • Quantify the peak areas of NR and its primary degradation product, nicotinamide.

5. Data Analysis:

  • Calculate the percentage of remaining NR at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining NR versus time for both NR-OTf and NR-Cl under each condition to compare their degradation rates.

Experimental Workflow prep Prepare aqueous solutions of NR-OTf and NR-Cl incubate Incubate at controlled temperature and pH prep->incubate sample Withdraw samples at time intervals incubate->sample hplc Analyze by HPLC-UV sample->hplc data Quantify NR and NAM peaks hplc->data compare Compare degradation rates data->compare

Workflow for Stability Assessment.

Discussion and Conclusion

The available evidence strongly indicates that Nicotinamide Riboside Chloride is susceptible to degradation in aqueous environments, particularly under neutral to basic conditions and at elevated temperatures. This instability is a critical consideration for the formulation of liquid-based products and for the design of in vitro experiments.

While direct comparative stability data for this compound is lacking, its physicochemical properties, such as its reported hygroscopicity, suggest that careful handling and storage are also important. It is plausible that the triflate salt exhibits similar degradation kinetics in aqueous solution to the chloride salt, as the degradation is primarily a function of the nicotinamide riboside cation. However, without direct experimental comparison, this remains an assumption.

For researchers and drug development professionals, it is imperative to consider the inherent instability of nicotinamide riboside in aqueous solutions. For applications requiring long-term stability in solution, the development of stabilized formulations or the use of freshly prepared solutions is highly recommended. Further studies directly comparing the aqueous stability of NR-OTf and NR-Cl under various conditions are warranted to provide a more complete picture and to guide the selection of the most appropriate salt form for specific applications.

References

Safety Operating Guide

Proper Disposal of Nicotinamide Riboside Triflate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents are paramount for maintaining a secure laboratory environment. Nicotinamide Riboside Triflate, a key compound in various research applications, requires meticulous disposal procedures to mitigate potential risks and ensure regulatory compliance. This guide provides essential safety and logistical information, offering a procedural, step-by-step approach to its proper disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care in a well-ventilated laboratory or under a fume hood. The necessary Personal Protective Equipment (PPE) includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles

  • Laboratory coat

While some safety data sheets for similar compounds suggest this compound is not classified as hazardous, others indicate that beta-nicotinamide riboside can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Therefore, exercising caution is essential. In case of exposure, follow standard first-aid measures and seek medical advice if symptoms persist.[1]

Quantitative Data Summary

For a clear overview of the key hazard and disposal parameters, the following table summarizes the available information.

ParameterValue/InstructionSource
GHS Hazard Classification Not classified as hazardous (for d4 triflate). Harmful if swallowed, causes skin/eye irritation, may cause respiratory irritation (for beta riboside)[1][2].[1][2]
Recommended Disposal Method Dispose of contents/container to an industrial combustion plant.[1] Must not be disposed of with household garbage.[2][1][2]
Contraindicated Disposal Do not allow product to reach sewage system or empty into drains.[1][2][1][2]
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coat.[1][3][1][3]

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound should be approached systematically, adhering to institutional and local regulations. The following protocol is a general guideline based on available safety data and best practices for chemical waste management.

Stage 1: Assessment and Segregation
  • Evaluate the Waste Stream: Determine if the this compound waste is in a solid or solution form. Identify any other chemicals mixed with the waste.

  • Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless they are compatible. Triflate compounds can be reactive, particularly with strong nucleophiles.[4] It is best to collect it in a dedicated, properly labeled hazardous waste container.

Stage 2: Containerization and Labeling
  • Select an Appropriate Container: Use a chemically resistant, sealable container for collecting the waste. Ensure the container is in good condition and compatible with the waste's chemical properties.

  • Label the Container: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the date and any other information required by your institution's Environmental Health & Safety (EHS) department.

Stage 3: Storage and Collection
  • Store in a Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be away from general lab traffic and incompatible materials.

  • Arrange for Pickup: Once the container is full or has been in storage for the maximum allowable time according to your institution's policy, arrange for its collection by your EHS or a licensed hazardous waste disposal contractor.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage & Disposal Assess Waste Assess Waste Stream (Solid or Solution) Wear PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess Waste->Wear PPE Select Container Select Chemically Resistant Container Wear PPE->Select Container Label Container Label as 'Hazardous Waste: This compound' Select Container->Label Container Store SAA Store in Designated Satellite Accumulation Area (SAA) Label Container->Store SAA Contact EHS Contact EHS for Waste Pickup Store SAA->Contact EHS Incineration Professional Disposal (e.g., Incineration) Contact EHS->Incineration

Disposal Workflow for this compound

Concluding Remarks

While some data suggests this compound has a low hazard profile, the presence of the triflate group and conflicting information for similar compounds warrant a cautious approach to its disposal. The principle of treating all chemical waste as hazardous unless explicitly stated otherwise by your institution's EHS department is a prudent course of action.[6] By following a structured disposal protocol, researchers can ensure a safe laboratory environment and adhere to environmental regulations. Always consult your local and institutional guidelines for chemical waste disposal, as these regulations take precedence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nicotinamide Riboside Triflate
Reactant of Route 2
Nicotinamide Riboside Triflate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.